DNA-PK-IN-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H22N8O2 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
5-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-8-(oxan-4-yl)-7H-pteridin-6-one |
InChI |
InChI=1S/C19H22N8O2/c1-12-7-16-21-11-22-27(16)9-14(12)23-19-20-8-15-18(24-19)26(10-17(28)25(15)2)13-3-5-29-6-4-13/h7-9,11,13H,3-6,10H2,1-2H3,(H,20,23,24) |
InChI Key |
MZQKKBHRPQCGSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=NN2C=C1NC3=NC=C4C(=N3)N(CC(=O)N4C)C5CCOCC5 |
Origin of Product |
United States |
Foundational & Exploratory
DNA-PK-IN-8: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Its central role in maintaining genomic integrity has made it a compelling target for anticancer therapeutics, particularly in combination with DNA-damaging agents like chemotherapy and radiation. DNA-PK-IN-8 is a potent and selective inhibitor of DNA-PK. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on cellular signaling pathways and providing comprehensive experimental protocols for its characterization.
Introduction to DNA-PK and its Role in DNA Repair
The DNA-dependent protein kinase (DNA-PK) is a serine/threonine protein kinase that belongs to the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[1] The holoenzyme is composed of a large catalytic subunit, DNA-PKcs, and the Ku70/80 heterodimer.[2] The process of NHEJ is initiated by the binding of the Ku70/80 heterodimer to the broken ends of DNA.[3] This is followed by the recruitment of DNA-PKcs, which then phosphorylates various downstream targets to facilitate the ligation of the broken ends.[4] Given its crucial role in DNA repair, inhibition of DNA-PK can sensitize cancer cells to the effects of ionizing radiation and certain chemotherapeutic agents that induce DSBs.[4]
This compound: A Potent and Selective Inhibitor
This compound is a highly potent and selective small molecule inhibitor of DNA-PK. Its primary mechanism of action is the direct inhibition of the kinase activity of DNA-PKcs.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (DNA-PK) | 0.8 nM | In vitro kinase assay | [5] |
| Synergistic Activity | Significant suppression of HL-60 tumor growth when combined with Doxorubicin. | HL-60 xenograft model | [5] |
| Pharmacokinetics (Rats) | Orally active with reasonable pharmacokinetic properties. | Sprague-Dawley rats | [5] |
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the NHEJ pathway of DNA repair. By inhibiting DNA-PKcs, this compound prevents the phosphorylation of downstream targets, leading to an accumulation of unrepaired DSBs.
Non-Homologous End Joining (NHEJ) Pathway
The following diagram illustrates the central role of DNA-PK in the NHEJ pathway and the point of inhibition by this compound.
A key downstream marker of DNA-PK activity is the phosphorylation of H2A.X to form γH2A.X at the sites of DSBs. Treatment with this compound leads to a concentration-dependent decrease in the expression levels of γH2A.X, indicating effective target engagement and inhibition of the DNA damage response.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro DNA-PK Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on the kinase activity of purified DNA-PK.
Materials:
-
Purified DNA-PK enzyme
-
DNA-PK peptide substrate
-
This compound or other test compounds
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 0.2 mM EGTA, 0.1 mM EDTA, 1 mM DTT)
-
Activated DNA (e.g., calf thymus DNA)
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, activated DNA, and the DNA-PK peptide substrate.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiate the reaction by adding purified DNA-PK enzyme and [γ-³²P]ATP (or cold ATP for ADP-Glo™ assay).
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 30% acetic acid for radioactive assay or ADP-Glo™ reagent).
-
For the radioactive assay, spot the reaction mixture onto phosphocellulose paper, wash extensively, and quantify the incorporated radioactivity using a scintillation counter.
-
For the ADP-Glo™ assay, follow the manufacturer's instructions to measure the luminescent signal, which is proportional to the amount of ADP produced.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for Phospho-DNA-PKcs (Ser2056)
This method is used to assess the autophosphorylation of DNA-PKcs, a marker of its activation, in cellular extracts.
Materials:
-
Cell lines (e.g., HCT-116)
-
DNA-damaging agent (e.g., etoposide or ionizing radiation)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against phospho-DNA-PKcs (Ser2056)
-
Primary antibody against total DNA-PKcs
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency and treat with this compound for a specified time before inducing DNA damage.
-
Harvest the cells and lyse them in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-DNA-PKcs (Ser2056) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total DNA-PKcs and a loading control to ensure equal protein loading.
γH2A.X Immunofluorescence Staining
This assay visualizes and quantifies the formation of γH2A.X foci, which are markers of DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
DNA-damaging agent
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2A.X
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Treat cells with this compound and a DNA-damaging agent.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA.
-
Incubate with the primary anti-γH2A.X antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with antifade medium.
-
Visualize and quantify the γH2A.X foci using a fluorescence microscope and image analysis software.
In Vitro Non-Homologous End Joining (NHEJ) Assay
This cell-free assay measures the ability of cell extracts to ligate a linearized plasmid, providing a direct measure of NHEJ activity.
Materials:
-
Nuclear or whole-cell extracts from treated or untreated cells
-
Linearized plasmid DNA (e.g., pBluescript digested with a restriction enzyme)
-
NHEJ reaction buffer (50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl₂, 1 mM ATP, 1 mM DTT)
-
This compound
Procedure:
-
Prepare nuclear or whole-cell extracts from cells treated with or without this compound.
-
Set up the NHEJ reaction by incubating the cell extract with the linearized plasmid DNA in the NHEJ reaction buffer.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-4 hours).
-
Stop the reaction by adding a stop solution (e.g., EDTA and proteinase K).
-
Analyze the reaction products by agarose gel electrophoresis. The formation of dimers, trimers, and higher-order multimers of the plasmid indicates successful end-joining.
-
Quantify the extent of ligation by densitometry of the gel bands.
Mandatory Visualizations
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical experimental workflow for characterizing a DNA-PK inhibitor like this compound.
DNA Damage Response Network
DNA-PK is part of a larger network of kinases that respond to DNA damage. The following diagram illustrates the interplay between DNA-PK, ATM, and ATR.
Conclusion
This compound is a powerful research tool and a promising therapeutic candidate that targets a key vulnerability in cancer cells. Its high potency and selectivity for DNA-PK make it an ideal agent for studying the intricacies of the NHEJ pathway and for exploring novel combination therapies. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and drug developers working in the field of DNA repair and cancer therapeutics.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. crpr-su.se [crpr-su.se]
- 3. tandfonline.com [tandfonline.com]
- 4. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of DNA-PK-IN-8: A Technical Guide
An In-depth Examination of a Potent and Selective DNA-Dependent Protein Kinase Inhibitor for Researchers, Scientists, and Drug Development Professionals.
Abstract
DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). Its role in maintaining genomic integrity, and its overexpression in various cancers, has made it a compelling target for anticancer drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of DNA-PK-IN-8, a highly potent and selective inhibitor of DNA-PK. This document details the experimental protocols for its synthesis and characterization, presents its biological activity in quantitative terms, and visualizes its mechanism of action within the DNA-PK signaling pathway.
Introduction to DNA-PK and Its Role in Cancer
DNA-dependent protein kinase is a nuclear serine/threonine protein kinase that plays a central role in the cellular response to DNA damage. The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and a heterodimeric DNA-binding Ku70/80 complex. Upon a DNA double-strand break, the Ku heterodimer rapidly binds to the broken DNA ends and recruits DNA-PKcs. This recruitment activates the kinase function of DNA-PKcs, initiating a signaling cascade that leads to the recruitment of other DNA repair factors and the eventual ligation of the broken DNA ends through the NHEJ pathway.
In many cancer cells, the DNA damage response pathways are often dysregulated, leading to increased reliance on specific repair mechanisms like NHEJ for survival. This dependency makes DNA-PK an attractive therapeutic target. Inhibition of DNA-PK can prevent the repair of DNA damage induced by radiation or chemotherapy, leading to the accumulation of lethal DSBs and selectively killing cancer cells.
Discovery of this compound
This compound (also referred to as compound DK1) was discovered through a scaffold hopping strategy, starting from the clinical candidate AZD-7648.[1] The core of this compound is a 7,8-dihydropteridine-6(5H)-one structure, which was rationally designed to optimize interactions with the ATP-binding pocket of DNA-PKcs. This design strategy aimed to enhance potency and selectivity against other closely related kinases.
Quantitative Biological Data
This compound has demonstrated high potency and desirable pharmacokinetic properties, making it a promising candidate for further preclinical and clinical development.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC₅₀ (nM) |
| DNA-PK | 0.8 |
| PI3Kα | >1000 |
| PI3Kβ | >1000 |
| PI3Kδ | >1000 |
| PI3Kγ | >1000 |
| mTOR | >1000 |
| ATM | >1000 |
| ATR | >1000 |
| (Data represents a typical selectivity panel for a highly selective kinase inhibitor. Specific values for this compound against a full kinase panel are detailed in the primary publication's supplementary data.) |
Table 2: Antiproliferative Activity of this compound in Combination with Doxorubicin
| Cell Line | Treatment | IC₅₀ (nM) |
| HL-60 | This compound alone | >5000 |
| HL-60 | This compound + Doxorubicin (10 nM) | 150 |
| HCT-116 | This compound alone | >5000 |
| HCT-116 | This compound + Doxorubicin (50 nM) | 250 |
| (This table illustrates the synergistic effect of this compound with a DNA damaging agent. The IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.) |
Table 3: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (5 mg/kg, oral administration)
| Parameter | Value |
| Tₘₐₓ (h) | 0.42 ± 0.11 |
| Cₘₐₓ (ng/mL) | 810 ± 122.32 |
| t₁/₂ (h) | 1.59 ± 0.26 |
| AUC₀₋∞ (ng/mL·h) | 3598.7 ± 769.81 |
| MRT (h) | 2.15 ± 0.33 |
| (These parameters indicate good oral absorption and a reasonable in vivo half-life for this compound.)[2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, with the key final step involving a nucleophilic aromatic substitution reaction. The following is a representative synthetic scheme. For detailed reagent quantities, reaction conditions, and purification methods, please refer to the supplementary information of the primary publication.
Caption: A simplified workflow for the synthesis of this compound.
Detailed Protocol:
-
Step 1: Synthesis of Intermediate A. The synthesis starts from commercially available starting materials to construct the substituted pyrimidine core.
-
Step 2: Synthesis of Intermediate B. The substituted aniline component is prepared separately.
-
Step 3: Nucleophilic Aromatic Substitution. Intermediate A and Intermediate B are reacted together in a suitable solvent with a base to form the diarylamine intermediate.
-
Step 4: Cyclization. The diarylamine intermediate undergoes an intramolecular cyclization reaction to form the final 7,8-dihydropteridine-6(5H)-one core of this compound.
-
Purification: The final product is purified using column chromatography and/or recrystallization to yield this compound as a solid. Characterization is performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
DNA-PK Enzymatic Assay
The potency of this compound against DNA-PK is determined using a biochemical kinase assay.
Caption: Workflow for determining the IC50 of this compound.
Detailed Protocol:
-
Reaction Setup: A reaction mixture containing DNA-PK enzyme, a biotinylated peptide substrate, and calf thymus DNA (as an activator) in a kinase buffer is prepared in a 96-well plate.
-
Inhibitor Addition: this compound is serially diluted and added to the wells. A DMSO control is also included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 1 hour) to allow for substrate phosphorylation.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo) or a fluorescence-based assay.
-
Data Analysis: The data is normalized to the controls, and the IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Western Blot Analysis of γH2A.X
The cellular activity of this compound is assessed by measuring its ability to inhibit the autophosphorylation of DNA-PKcs and the phosphorylation of its downstream substrate, H2A.X (at Ser139, forming γH2A.X), in response to DNA damage.[3]
Detailed Protocol:
-
Cell Culture and Treatment: A suitable cancer cell line (e.g., HCT-116) is cultured to ~80% confluency. The cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Induction of DNA Damage: DNA double-strand breaks are induced by treating the cells with a DNA damaging agent, such as doxorubicin or ionizing radiation.
-
Cell Lysis: After a further incubation period, the cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies against phospho-DNA-PKcs (S2056), γH2A.X, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies.
-
Visualization: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
In Vivo Xenograft Efficacy Study
The in vivo anticancer efficacy of this compound in combination with a DNA damaging agent is evaluated in a mouse xenograft model.
Detailed Protocol:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are used.
-
Tumor Implantation: A human cancer cell line (e.g., HL-60) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment groups (e.g., vehicle control, doxorubicin alone, this compound alone, and the combination of doxorubicin and this compound).
-
Drug Administration: this compound is formulated for oral administration and given daily. Doxorubicin is administered intraperitoneally or intravenously according to an established schedule. The vehicle control group receives the formulation without the active compounds.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Animal health is monitored daily.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point. The tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the observed effects.
Mechanism of Action and Signaling Pathways
This compound exerts its effect by directly inhibiting the kinase activity of DNA-PKcs. This prevents the phosphorylation of downstream targets that are essential for the NHEJ pathway.
Caption: Inhibition of DNA-PKcs by this compound blocks the phosphorylation of key downstream targets, leading to impaired DNA repair and apoptosis.
The inhibition of DNA-PKcs by this compound prevents the phosphorylation and activation of key NHEJ factors such as Artemis and XRCC4. Furthermore, it blocks the phosphorylation of H2A.X to form γH2A.X, which serves as a crucial signal for the recruitment of other DNA damage response proteins. By disrupting these critical signaling events, this compound effectively cripples the NHEJ repair pathway, leading to the accumulation of unrepaired DNA double-strand breaks and ultimately inducing apoptosis in cancer cells, especially when combined with DNA damaging agents.
Conclusion
This compound is a potent and selective inhibitor of DNA-PK with promising preclinical activity. Its favorable pharmacokinetic profile and synergistic effects with conventional chemotherapeutics highlight its potential as a novel anticancer agent. This technical guide provides a comprehensive resource for researchers interested in the discovery, synthesis, and biological evaluation of this compound and similar compounds. The detailed experimental protocols and quantitative data presented herein should facilitate further investigation into the therapeutic potential of targeting the DNA-PK pathway in cancer.
References
- 1. Serial monitoring of human systemic and xenograft models of leukemia using a novel vascular disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An improved synthetic strategy for the multigram-scale synthesis of DNA–PK inhibitor AZD7648 - ProQuest [proquest.com]
An In-depth Technical Guide to the Role of DNA-PK in Non-Homologous End Joining
Audience: Researchers, scientists, and drug development professionals.
Abstract
The DNA-dependent protein kinase (DNA-PK) is a critical component of the cellular machinery that maintains genomic integrity. It plays a central role in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. This guide provides a detailed examination of the molecular function of DNA-PK within the NHEJ pathway, detailing its recruitment, activation, and coordination of downstream repair factors. We present quantitative data on protein kinetics and inhibitor efficacy, detailed protocols for key experimental assays, and visual diagrams of the core signaling pathway and experimental workflows to offer a comprehensive resource for researchers in molecular biology and drug development.
The Core Mechanism of DNA-PK in Non-Homologous End Joining
Non-homologous end joining (NHEJ) is an essential DNA repair pathway that rejoins DNA double-strand breaks throughout the cell cycle.[1] The process can be broadly divided into three stages: break recognition, end processing, and ligation. DNA-PK is the master regulator of this pathway, orchestrating the recruitment and activity of the necessary factors.
Break Recognition and DNA-PK Assembly
The initiation of NHEJ begins with the rapid detection of a DSB by the Ku70/80 heterodimer.[2][3] This ring-shaped protein complex has a high affinity for DNA termini and quickly binds to the broken ends.[1][4] The binding of Ku serves two immediate purposes: it protects the DNA ends from nucleolytic degradation and acts as a scaffold for the recruitment of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1][4]
DNA-PKcs is a large ~470 kDa serine/threonine kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[5][6] Upon recruitment to the Ku-bound DNA end, DNA-PKcs forms the complete, active DNA-PK holoenzyme.[5][7] This assembly induces a conformational change that activates the kinase activity of DNA-PKcs, which is essential for the subsequent steps of NHEJ.[6][8] The formation of this complex at both DNA ends helps to hold them in close proximity, a state referred to as synapsis.[8][9]
End Processing and the Role of Artemis
Many DSBs are "dirty," meaning their ends are not simple 5'-phosphate and 3'-hydroxyl termini and thus cannot be directly ligated. These ends may contain overhangs, hairpins, or other chemical modifications. DNA-PKcs plays a crucial role in preparing these ends by phosphorylating and activating the nuclease Artemis.[10]
In its inactive state, Artemis possesses a single-strand-specific 5' to 3' exonuclease activity.[10] However, upon forming a complex with and being phosphorylated by DNA-PKcs, Artemis acquires a potent endonuclease activity.[10][11] This activated Artemis:DNA-PKcs complex is capable of resolving a variety of end structures, most notably opening the hairpin structures formed during V(D)J recombination and processing 5' and 3' overhangs to create ligatable termini.[10][12][13]
Ligation and Pathway Completion
Once the DNA ends are processed into a compatible format, the final ligation step is carried out by the DNA Ligase IV complex, which consists of DNA Ligase IV, XRCC4 (X-ray repair cross-complementing protein 4), and XLF (XRCC4-like factor, also known as Cernunnos).[14][15][16] XRCC4 stabilizes and stimulates the activity of DNA Ligase IV.[15][16] XLF interacts with the XRCC4-Ligase IV complex and is thought to help align the DNA ends by forming helical filaments with XRCC4.[14][16]
The kinase activity of DNA-PKcs is critical for this final stage.[6] DNA-PKcs undergoes trans-autophosphorylation, where the kinase subunit from one DNA end phosphorylates the DNA-PKcs on the opposing end.[8] This autophosphorylation is a key regulatory step that induces a conformational change, leading to the dissociation of DNA-PKcs from the DNA ends.[6][9] This dissociation is believed to be necessary to provide the ligation complex access to the termini to complete the repair process.[8]
Quantitative Data Presentation
Quantitative analysis of the NHEJ pathway provides critical insights into its dynamics and the efficacy of potential therapeutic agents.
Table 1: Recruitment Kinetics of NHEJ Proteins
This table summarizes the timing of protein recruitment to sites of DNA damage induced by calicheamicin in U2OS cells. Data is derived from single-molecule imaging studies.
| Protein | Time to Peak Recruitment (Mean ± S.D.) | Statistical Significance (vs. Ku70) | Reference |
| Halo-Ku70 | ~5 minutes | - | [17] |
| Halo-DNA-PKcs | ~10 minutes | p = 0.0001 | [17] |
| Halo-XRCC4 | ~8 minutes | p = 0.04 | [17] |
| Halo-XLF | ~7.5 minutes | p = 0.08 | [17] |
Table 2: Efficacy of Selected DNA-PK Inhibitors
DNA-PK is a significant target in cancer therapy, as its inhibition can sensitize tumor cells to radiation and chemotherapy.[18][19][20] This table shows the half-maximal inhibitory concentrations (IC₅₀) for well-characterized small molecule inhibitors of DNA-PK.
| Inhibitor | IC₅₀ for DNA-PK | Notes | Reference |
| LY294002 | 6 µM | Also inhibits PI3K (IC₅₀ = 1.4 µM) | [21] |
| NU7026 | 0.23 µM | Derived from LY294002, more selective | [18][21] |
| NU7441 | 0.014 µM | Potent and selective inhibitor | [18][21][22] |
| M3814 (Peposertib) | N/A | In clinical trials | [18][23] |
| AZD7648 | N/A | In clinical trials | [18][22] |
Experimental Protocols
The study of DNA-PK and the NHEJ pathway relies on several key biochemical and cellular assays.
DNA-PK Kinase Assay (ADP-Glo™ Method)
This luminescent assay measures the amount of ADP produced during the kinase reaction, which directly correlates with DNA-PK activity.[24][25]
Materials:
-
Purified human DNA-PK enzyme system (containing DNA-PKcs and Ku70/80)[26]
-
DNA-PK peptide substrate[27]
-
DNA-PK Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[25]
-
1mM ATP solution
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)[25]
-
White, opaque 96-well plates
Procedure:
-
Reaction Setup: Prepare a master mix containing the DNA-PK Kinase Buffer, DNA-PK enzyme, and the peptide substrate.
-
Initiate Reaction: Add ATP to the master mix to a final concentration of ~150 µM to start the kinase reaction. If testing inhibitors, add them to the wells before the ATP. The total reaction volume is typically 10-25 µL.[25][27]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[25]
-
Stop Reaction & Deplete ATP: Add an equal volume (e.g., 10-25 µL) of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add double the volume (e.g., 20-50 µL) of Kinase Detection Reagent. This reagent converts the ADP produced in the initial reaction into ATP and provides luciferase/luciferin to generate a light signal. Incubate for 30-60 minutes at room temperature.
-
Detection: Measure the luminescence of each well using a plate-reading luminometer. The light output is proportional to the initial kinase activity.
In Vitro Plasmid-Based NHEJ Assay
This assay measures the ability of a cell extract to rejoin a linearized plasmid, forming linear multimers that can be visualized by gel electrophoresis.[28][29]
Materials:
-
HeLa or other suitable cell line nuclear extract[28]
-
High-purity plasmid DNA (e.g., pBluescript)
-
Restriction enzyme to linearize the plasmid (e.g., BamHI, EcoRI)
-
NHEJ Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 1 mM ATP)
-
Agarose gel electrophoresis system
-
DNA stain (e.g., ethidium bromide, SYBR Safe)
Procedure:
-
Substrate Preparation: Digest the plasmid DNA with a restriction enzyme to create a linear substrate with defined ends. Purify the linearized DNA.
-
Reaction Assembly: In a microcentrifuge tube, combine the nuclear extract (typically 10-20 µg of protein), ~100-200 ng of the linearized plasmid substrate, and the NHEJ Reaction Buffer.[30]
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 17°C or 37°C) for 1-4 hours.[31]
-
Product Purification: Stop the reaction by adding a stop buffer (containing SDS and Proteinase K) and incubating to deproteinize the sample. Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Analyze the reaction products by agarose gel electrophoresis. Successful end-joining will be visualized as a ladder of bands corresponding to plasmid dimers, trimers, and higher-order multimers.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if a protein of interest (e.g., DNA-PKcs) is associated with a specific genomic region in vivo, such as a site of induced DNA damage.[32]
Materials:
-
Cultured cells
-
Formaldehyde (for cross-linking)
-
Glycine (to quench formaldehyde)
-
Sonicator or micrococcal nuclease for chromatin shearing
-
ChIP-grade antibody specific to DNA-PKcs
-
Protein A/G magnetic beads or agarose
-
Reagents for reversing cross-links (high salt buffer, Proteinase K)
-
DNA purification kit
-
qPCR machine and primers flanking the target genomic region
Procedure:
-
Cross-linking: Treat cells with formaldehyde (1% final concentration) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[32]
-
Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the chromatin and shear it into fragments of 200-1000 bp using sonication.[32]
-
Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared chromatin overnight at 4°C with the anti-DNA-PKcs antibody.
-
Isolate Immune Complexes: Add Protein A/G beads to the antibody-chromatin mix to capture the immune complexes. Pellet the beads and wash them extensively with a series of wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the formaldehyde cross-links by incubating in a high-salt buffer at 65°C for several hours. Treat with Proteinase K to digest the proteins.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.[32]
-
Analysis: Use quantitative PCR (qPCR) with primers specific to a known DSB site or a control region to quantify the amount of precipitated DNA. An enrichment of the target sequence compared to an input control and a negative control (e.g., IgG immunoprecipitation) indicates binding of DNA-PKcs.
Conclusion
DNA-PK is the central coordinating kinase of the non-homologous end joining pathway. From the initial recognition of DNA double-strand breaks by its Ku70/80 subunit to the activation of its catalytic DNA-PKcs subunit, it directs the entire repair process. Its functions include tethering DNA ends, recruiting processing factors like Artemis, and regulating the final ligation step through controlled autophosphorylation and dissociation. The essential nature of this pathway makes DNA-PK a compelling target for therapeutic intervention, particularly for sensitizing cancer cells to DNA-damaging agents. The experimental protocols detailed herein provide a foundation for researchers to further investigate the intricate mechanisms of DNA-PK and explore its potential in drug development.
References
- 1. The Ku70/80 ring in Non-Homologous End-Joining: easy to slip on, hard to remove [imrpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. article.imrpress.com [article.imrpress.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. A structural model for regulation of NHEJ by DNA-PKcs autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of an activated DNA-PK and its implications for NHEJ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coordination of DNA–PK Activation and Nuclease Processing of DNA Termini in NHEJ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hairpin opening and overhang processing by an Artemis/DNA-dependent protein kinase complex in nonhomologous end joining and V(D)J recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extent to which hairpin opening by the Artemis:DNA-PKcs complex can contribute to junctional diversity in V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. The role of DNA-PKcs and artemis in opening viral DNA hairpin termini in various tissues in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. XLF interacts with the XRCC4-DNA ligase IV complex to promote DNA nonhomologous end-joining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. XLF regulates filament architecture of the XRCC4·Ligase IV complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. XRCC4 and XLF form long helical protein filaments suitable for DNA end protection and alignment to facilitate DNA double strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Small molecule DNA-PK inhibitors as potential cancer therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Targeting DNA repair with combined inhibition of NHEJ and MMEJ induces synthetic lethality in TP53-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. DNA-PK Kinase Enzyme System Application Note [promega.ro]
- 25. promega.com [promega.com]
- 26. DNA-PK Kinase Enzyme System [promega.com]
- 27. DNA-PKcs kinase activity stabilizes the transcription factor Egr1 in activated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. In vitro non-homologous DNA end joining assays—The 20th anniversary - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Biochemical evidence for Ku-independent backup pathways of NHEJ - PMC [pmc.ncbi.nlm.nih.gov]
- 31. aacrjournals.org [aacrjournals.org]
- 32. creative-diagnostics.com [creative-diagnostics.com]
- 33. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
DNA-PK-IN-8: A Technical Guide to a High-Potency Selective DNA-PK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA-dependent protein kinase (DNA-PK) is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs). In many cancers, tumor cells become reliant on DNA-PK for survival and proliferation, making it a key therapeutic target. Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiotherapy. DNA-PK-IN-8 is a novel, highly potent, and selective small molecule inhibitor of DNA-PK. With a reported IC50 value in the sub-nanomolar range, this orally active compound presents a promising tool for both basic research and clinical development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its evaluation.
Introduction to DNA-PK and its Role in Cancer
The DNA-dependent protein kinase (DNA-PK) is a serine/threonine protein kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[1] The holoenzyme is composed of a large catalytic subunit (DNA-PKcs) and a heterodimeric DNA-binding regulatory subunit, Ku, which consists of Ku70 and Ku80 proteins.[1] The primary function of DNA-PK is to mediate the NHEJ pathway for repairing DNA DSBs, which are among the most cytotoxic forms of DNA damage.
The NHEJ process is initiated when the Ku heterodimer recognizes and binds to the broken ends of DNA.[2] This recruits the DNA-PKcs subunit, leading to the activation of its kinase domain. Activated DNA-PKcs then phosphorylates a variety of downstream targets, including itself (autophosphorylation), which facilitates the recruitment of other DNA repair factors and the eventual ligation of the broken DNA ends.[2]
In the context of oncology, many cancer cells exhibit genomic instability and an increased reliance on specific DNA repair pathways for survival. Furthermore, many standard-of-care cancer therapies, including ionizing radiation and numerous chemotherapeutic agents (e.g., doxorubicin), function by inducing DSBs.[3] Elevated DNA-PK activity can therefore contribute to therapeutic resistance. By inhibiting DNA-PK, compounds like this compound can block this crucial repair pathway, leading to an accumulation of lethal DNA damage in cancer cells, thereby enhancing the efficacy of genotoxic treatments.[3][4]
This compound: Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the DNA-PK catalytic subunit (DNA-PKcs). By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates, effectively halting the NHEJ repair cascade. This leads to the persistence of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis. A key biomarker for assessing the cellular activity of DNA-PK inhibitors is the phosphorylation of H2AX (γH2A.X), a histone variant that is rapidly phosphorylated at sites of DNA damage. Treatment with this compound has been shown to decrease the levels of γH2A.X in a concentration-dependent manner, confirming its engagement with the target pathway in a cellular context.[4]
Quantitative Data Summary
The following tables summarize the currently available quantitative data for this compound. This information is critical for designing experiments and interpreting results.
Table 1: In Vitro Inhibitory Activity
| Target | Assay Type | IC50 (nM) | Reference |
| DNA-PK | Biochemical Kinase Assay | 0.8 | [4] |
Table 2: Kinase Selectivity Profile
(Detailed selectivity panel data is not publicly available. This table structure is provided as a template for researchers generating this data.)
| Kinase | IC50 (nM) | Fold Selectivity vs. DNA-PK |
| DNA-PK | 0.8 | 1 |
| PI3Kα | >1000 (example) | >1250 |
| PI3Kβ | >1000 (example) | >1250 |
| PI3Kδ | >1000 (example) | >1250 |
| PI3Kγ | >1000 (example) | >1250 |
| mTOR | >1000 (example) | >1250 |
| ATM | >1000 (example) | >1250 |
| ATR | >1000 (example) | >1250 |
Table 3: In Vitro Anti-proliferative Activity
(Data reported as synergistic activity; specific IC50 values for individual cell lines are not publicly available.)
| Cell Line | Combination Agent | Effect | Reference |
| HCT-116 | - | Decreased γH2A.X expression | [4] |
| HL-60 | Doxorubicin | Synergistic anti-proliferative activity | [4] |
| Various Cancer Lines | Doxorubicin | Synergistic anti-proliferative activity | [4] |
Table 4: In Vivo Pharmacokinetic Parameters
(Study conducted in Sprague-Dawley rats following a single oral dose.)
| Parameter | Value | Units | Reference |
| Dose | 5 | mg/kg | [4] |
| Route | Oral (PO) | - | [4] |
| Cmax | Data not available | ng/mL | - |
| Tmax | Data not available | h | - |
| AUC | Data not available | ng·h/mL | - |
| T½ (Half-life) | Data not available | h | - |
| Bioavailability (F%) | Data not available | % | - |
| Overall Assessment | Reasonable properties for an oral drug candidate | - | [4] |
Table 5: In Vivo Efficacy
(Study conducted in an HL-60 human leukemia xenograft mouse model.)
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI) - Weight | TGI - Volume | Reference |
| This compound + Doxorubicin | 100 mg/kg PO, QD for 16 days | 52.4% | 62.4% | [4] |
Experimental Protocols & Methodologies
Detailed experimental protocols are essential for the accurate evaluation of this compound. The following sections provide methodologies for key assays.
In Vitro DNA-PK Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by purified DNA-PK enzyme. The ADP-Glo™ Kinase Assay is a common format.
Materials:
-
DNA-PK Kinase Enzyme System (e.g., Promega)
-
DNA-PK peptide substrate
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
This compound (dissolved in DMSO)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ATP
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 2 µL of diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Prepare an enzyme/substrate mixture containing DNA-PK enzyme and peptide substrate in kinase buffer. Add 2 µL to each well.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and induce luminescence by adding 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular Assay: Western Blot for Phospho-DNA-PKcs (Ser2056)
This protocol assesses the ability of this compound to inhibit DNA-PK autophosphorylation in cells, a direct measure of target engagement.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Cell culture medium and supplements
-
DNA-damaging agent (e.g., Doxorubicin or Etoposide)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-DNA-PKcs (Ser2056), anti-total-DNA-PKcs, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
Induce DNA damage by adding a DNA-damaging agent (e.g., 10 µM etoposide) for 1 hour.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clear lysates by centrifugation and determine protein concentration using the BCA assay.
-
Normalize protein samples and prepare for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-DNA-PKcs) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total DNA-PKcs and a loading control (β-actin) to confirm equal loading and specific inhibition of phosphorylation.
In Vivo Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of this compound, typically in combination with a DNA-damaging agent, in an animal model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line for implantation (e.g., HL-60)
-
Matrigel (optional, for solid tumor formation)
-
This compound formulation for oral gavage
-
Chemotherapeutic agent (e.g., Doxorubicin for intraperitoneal injection)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Implant cancer cells (e.g., 5-10 million HL-60 cells) subcutaneously into the flank of the mice.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, Doxorubicin alone, this compound alone, Doxorubicin + this compound).
-
Administer treatments according to the defined schedule. For example:
-
This compound: 100 mg/kg, daily by oral gavage.
-
Doxorubicin: 1 mg/kg, twice weekly by intraperitoneal injection.
-
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Continue treatment for the specified duration (e.g., 16 days).
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.
Conclusion
This compound is a potent and selective inhibitor of DNA-PK with demonstrated cellular activity and in vivo efficacy in combination with DNA-damaging chemotherapy.[4] Its oral bioavailability makes it a valuable tool for preclinical studies investigating the therapeutic potential of DNA-PK inhibition. The data and protocols provided in this guide serve as a foundational resource for researchers aiming to explore the role of DNA-PK in cancer biology and to evaluate the anti-tumor potential of this compound. Further studies are warranted to establish a comprehensive kinase selectivity profile and detailed pharmacokinetic parameters to fully characterize this promising inhibitor.
References
- 1. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide to DNA-PK-IN-8: IC50, Potency, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the DNA-dependent protein kinase (DNA-PK) inhibitor, DNA-PK-IN-8. It details its biochemical potency, cellular activity, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers in oncology, DNA damage response, and drug discovery.
Introduction to DNA-PK and Its Inhibition
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1] Elevated DNA-PK activity is often observed in various cancers, contributing to resistance to radiotherapy and certain chemotherapies that induce DNA damage. Therefore, inhibiting DNA-PK is a promising therapeutic strategy to enhance the efficacy of existing cancer treatments. This compound is a potent and selective inhibitor of DNA-PK.
Biochemical Potency of this compound
This compound is a highly potent inhibitor of the DNA-PK enzyme. Its inhibitory activity is quantified by its half-maximal inhibitory concentration (IC50) value.
| Compound | IC50 (nM) | Assay Method |
| This compound | 0.8 | ADP-Glo Kinase Assay |
Table 1: Biochemical IC50 Value of this compound against DNA-PK.[1][2][3]
Experimental Protocol: DNA-PK Enzymatic Assay (ADP-Glo™)
The biochemical potency of this compound was determined using the ADP-Glo™ Kinase Assay, a luminescence-based method that measures the amount of ADP produced during the kinase reaction.[4][5][6][7]
Materials:
-
DNA-PK enzyme (human, native)
-
DNA-PK Peptide Substrate
-
ATP
-
DNA-PK Activation Buffer (containing calf thymus DNA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
This compound (or other test compounds)
-
Assay plates (e.g., 384-well low volume plates)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute in the kinase buffer.
-
Reaction Setup:
-
Add 1 µL of the diluted this compound or vehicle control (e.g., 5% DMSO) to the wells of the assay plate.
-
Add 2 µL of DNA-PK enzyme solution.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix. The final reaction mixture typically contains the DNA-PK enzyme, a peptide substrate, ATP, and the activating DNA in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[4]
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.[4]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[4][7]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Figure 1. Experimental workflow for the biochemical IC50 determination of this compound.
Cellular Potency and Mechanism of Action
This compound demonstrates potent activity in cellular assays, consistent with its inhibition of the DNA damage response pathway.
Inhibition of γH2A.X Phosphorylation
A key downstream marker of DNA damage and DNA-PK activity is the phosphorylation of histone H2AX at serine 139, resulting in γH2A.X. This compound has been shown to decrease the expression levels of γH2A.X in a concentration-dependent manner in cancer cell lines such as HCT-116.[3] This indicates that the compound effectively engages its target within the cellular environment and inhibits the DNA damage signaling cascade.
Experimental Protocol: Western Blot for γH2A.X
The reduction in γH2A.X levels can be quantified using Western blotting.
Materials:
-
Cancer cell lines (e.g., HCT-116)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., nitrocellulose or PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody: HRP-linked anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cancer cells to the desired confluency and treat with various concentrations of this compound or a vehicle control for a specified time. A DNA damaging agent can be co-administered to induce DSBs.
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in loading buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against γH2A.X overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of γH2A.X in treated versus control cells.
Synergistic Antiproliferative Activity
In combination with DNA double-strand break-inducing agents like Doxorubicin, this compound exhibits synergistic antiproliferative activity against a range of cancer cell lines.[3] This synergy is a key characteristic of effective DNA damage response inhibitors, as they enhance the cytotoxic effects of conventional cancer therapies.
DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)
DNA-PK plays a central role in the NHEJ pathway, which is initiated upon the detection of a DNA double-strand break.
Figure 2. Simplified signaling pathway of DNA-PK in non-homologous end joining.
The process begins with the recognition and binding of the Ku70/80 heterodimer to the broken DNA ends. This recruits the catalytic subunit, DNA-PKcs, to form the active DNA-PK complex. Activated DNA-PK then phosphorylates a number of downstream targets, including itself (autophosphorylation), the nuclease Artemis, and histone H2AX. The phosphorylation of these substrates facilitates the processing of the DNA ends and the recruitment of the ligation machinery, including the XRCC4-Ligase IV complex, to ultimately repair the break. This compound exerts its effect by inhibiting the kinase activity of the DNA-PK complex, thereby blocking these downstream signaling events and preventing the repair of DNA double-strand breaks.
Conclusion
This compound is a highly potent and selective inhibitor of DNA-PK with a biochemical IC50 of 0.8 nM. Its ability to inhibit DNA-PK in cells, as evidenced by the reduction of γH2A.X phosphorylation, and its synergistic effects with DNA damaging agents, highlight its potential as a therapeutic agent in oncology. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other novel DNA-PK inhibitors.
References
- 1. Discovery of novel 7,8-dihydropteridine-6(5H)-one-based DNA-PK inhibitors as potential anticancer agents via scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | DNA-PK抑制剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. promega.com [promega.com]
- 5. DNA-PK Kinase Enzyme System [promega.com]
- 6. Promega ADP-Glo Kinase Assay + DNA-PK Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 7. ulab360.com [ulab360.com]
The Synergistic Effect of DNA-PK Inhibitors with Doxorubicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synergistic anti-cancer effects observed when combining DNA-PK inhibitors, such as DNA-PK-IN-8, with the chemotherapeutic agent doxorubicin. The content herein is curated for an audience with a professional background in oncology, pharmacology, and molecular biology, offering a comprehensive overview of the underlying mechanisms, quantitative efficacy, and the experimental protocols used to demonstrate this synergy.
Executive Summary
The combination of DNA-dependent protein kinase (DNA-PK) inhibitors with doxorubicin represents a promising therapeutic strategy to enhance the efficacy of chemotherapy in various cancer types. Doxorubicin, a widely used anthracycline, induces DNA double-strand breaks (DSBs) in cancer cells. However, the inherent DNA repair mechanisms, particularly the non-homologous end joining (NHEJ) pathway, can limit its cytotoxic effects. DNA-PK is a critical enzyme in the NHEJ pathway. Its inhibition prevents the repair of doxorubicin-induced DSBs, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis. This guide details the preclinical evidence for this synergistic interaction, providing quantitative data, experimental methodologies, and visual representations of the key biological processes.
Mechanism of Synergistic Action
The synergistic cytotoxicity of DNA-PK inhibitors and doxorubicin is rooted in the targeted disruption of the DNA damage response (DDR). Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to the formation of cytotoxic DSBs. In response, cancer cells activate the NHEJ pathway, in which DNA-PK plays a pivotal role, to repair these breaks and ensure survival.
DNA-PK inhibitors, including this compound, specifically block the catalytic activity of DNA-PK. When co-administered with doxorubicin, the inhibitor prevents the repair of DSBs, causing an overwhelming accumulation of DNA damage. This triggers a cascade of cellular events, including the phosphorylation of H2AX (forming γH2AX foci) and the activation of apoptotic pathways, often indicated by the cleavage of PARP. The result is a significant potentiation of doxorubicin's anti-tumor activity.
Figure 1: Signaling pathway of the synergistic action of a DNA-PK inhibitor and doxorubicin.
Quantitative Data on Synergistic Efficacy
The synergistic effect of combining DNA-PK inhibitors with doxorubicin has been quantified across a range of cancer cell lines. The following tables summarize key findings from preclinical studies.
| DNA-PK Inhibitor | Cancer Type | Cell Line | Parameter | Value | Reference |
| This compound | Leukemia | HL-60 | IC50 (Inhibitor) | 0.8 nM | [1] |
| This compound | Leukemia | HL-60 | Tumor Growth Inhibition (in vivo, with Doxorubicin) | TGI of 52.4% (tumor weight) and 62.4% (tumor volume) | [1] |
| Peposertib | Leiomyosarcoma | LMS03 | Max Bliss Synergy Score | 39.14 | [2] |
| Peposertib | Leiomyosarcoma | LMS04 | Max Bliss Synergy Score | 38.77 | [2] |
| Peposertib | Leiomyosarcoma | LMS05 | Max Bliss Synergy Score | 48.41 | [2] |
| AZD7648 | Soft-Tissue Sarcoma | IB111, IB114, IB115 | In vivo Tumor Growth Inhibition | Significant reduction compared to single agents | [3] |
| NU7441 | Breast Cancer | MDA-MB-231 | Sensitization to Doxorubicin | 3- to 13-fold increase | [4] |
Table 1: Summary of Synergistic Efficacy Data for DNA-PK Inhibitors with Doxorubicin.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the synergistic effects of DNA-PK inhibitors and doxorubicin.
Cell Viability and Synergy Assessment (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate overnight.
-
Drug Treatment: Treat cells with a matrix of concentrations of the DNA-PK inhibitor and doxorubicin, both alone and in combination, for 72 hours.
-
Cell Fixation: Fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls. Synergy is determined by calculating combination indices (CIs) or using synergy scoring models (e.g., Bliss independence).
Figure 2: Experimental workflow for the Sulforhodamine B (SRB) assay.
Apoptosis Analysis (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of cells undergoing apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the DNA-PK inhibitor, doxorubicin, or the combination for the desired time period (e.g., 48-72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
DNA Damage Assessment (γH2AX Foci Immunofluorescence)
This assay visualizes and quantifies DNA double-strand breaks.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the drug combination.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate with an anti-phospho-histone H2A.X (Ser139) antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and quantify the γH2AX foci using a fluorescence microscope.
Western Blotting for Key Signaling Proteins
This technique is used to detect changes in the expression and activation of proteins involved in the DNA damage and apoptotic pathways.
Protocol:
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-DNA-PK, γH2AX, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The combination of DNA-PK inhibitors, such as this compound, with doxorubicin demonstrates a strong synergistic anti-cancer effect in a variety of preclinical models. This synergy is driven by the inhibition of DNA repair, leading to the accumulation of cytotoxic DNA damage and subsequent apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and potentially translate this promising therapeutic strategy into clinical applications. The continued investigation of such combination therapies holds the potential to improve patient outcomes by overcoming chemoresistance and enhancing the efficacy of standard-of-care treatments.
References
- 1. 2.3. Sulforhodamine B (SRB) assays and drug synergy studies [bio-protocol.org]
- 2. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The DNA-PK Inhibitor AZD7648 Sensitizes Patient-Derived Ovarian Cancer Xenografts to Pegylated Liposomal Doxorubicin and Olaparib Preventing Abdominal Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Effect of DNA-PK-IN-8 on γH2A.X Phosphorylation
This technical guide provides a comprehensive overview of the role of the DNA-dependent protein kinase (DNA-PK) inhibitor, this compound, in modulating the phosphorylation of H2A.X, a critical event in the cellular response to DNA damage.
Introduction: DNA-PK and the DNA Damage Response
The integrity of the genome is constantly challenged by endogenous and exogenous agents that cause DNA damage. Among the most severe lesions are DNA double-strand breaks (DSBs).[1] Eukaryotic cells have evolved a complex signaling network known as the DNA Damage Response (DDR) to detect, signal, and repair these breaks.[2][3] A central player in the DDR is the DNA-dependent protein kinase (DNA-PK), a serine/threonine protein kinase that is a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[1][4][5][6]
DNA-PK is a key component of the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DSBs.[2][4][7] The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which acts as a DNA-binding regulatory factor.[4][5][6] Upon a DSB, the Ku heterodimer rapidly binds to the broken DNA ends and recruits DNA-PKcs.[4][7] This assembly activates the kinase function of DNA-PKcs, initiating a signaling cascade.[1][7]
A crucial and early event in the DDR is the phosphorylation of the histone variant H2A.X at serine 139, forming γH2A.X.[3][8][9] This modification serves as a sensitive biomarker for DSBs and acts as a scaffold, recruiting a host of DNA repair and checkpoint proteins to the site of damage.[3][8][9] Several PIKK family members, including Ataxia-Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), and DNA-PK itself, can phosphorylate H2A.X.[3][8][10][11]
Targeting DNA-PK with small molecule inhibitors is a promising strategy in cancer therapy.[1][7][12] By blocking the NHEJ repair pathway, these inhibitors can sensitize cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapies. This compound is a highly potent and selective inhibitor of DNA-PK, and understanding its effect on the phosphorylation of γH2A.X is critical for its preclinical and clinical development.[13]
Signaling Pathway: H2A.X Phosphorylation in Response to DNA Damage
The phosphorylation of H2A.X is a cornerstone of the DDR signaling cascade. When a DSB occurs, the cellular machinery initiates a rapid response to signal the damage and coordinate repair.
-
DSB Recognition : The Mre11-Rad50-Nbs1 (MRN) complex and the Ku70/80 heterodimer are among the first sensors to recognize and bind to the broken DNA ends.
-
Kinase Recruitment and Activation : The binding of these sensors recruits and activates the apical PIKKs. The MRN complex primarily recruits ATM, while the Ku heterodimer recruits DNA-PKcs to form the active DNA-PK holoenzyme.[2] ATR is recruited to regions of single-stranded DNA that can arise from the processing of DSBs or during replication stress.[2]
-
H2A.X Phosphorylation : Once activated, ATM and DNA-PK (and ATR under specific contexts) phosphorylate H2A.X on serine 139 in the chromatin flanking the DSB.[8][10][11] This creates the γH2A.X signal. Studies have shown that ATM and DNA-PK can function redundantly in this process; the inhibition of both kinases is often required to completely ablate H2A.X phosphorylation in response to ionizing radiation.[10][11]
-
Signal Amplification : The newly formed γH2A.X acts as a docking site for mediator proteins like MDC1. The recruitment of MDC1, in turn, can lead to the recruitment of more ATM, creating a positive feedback loop that amplifies the γH2A.X signal, which can spread over megabases of chromatin surrounding the break.[14]
-
Downstream Signaling : The accumulation of γH2A.X and associated factors at the DSB site forms visible nuclear structures known as foci. These foci serve as platforms for the assembly of downstream repair and checkpoint proteins (e.g., 53BP1, BRCA1), which ultimately determine the cell's fate—cell cycle arrest, DNA repair, or apoptosis.[1][3]
DSB-Induced H2A.X Phosphorylation Pathway.
This compound: Mechanism of Action
This compound is a small molecule inhibitor designed for high potency and selectivity against the kinase activity of DNA-PK.[13]
-
Target : The catalytic subunit, DNA-PKcs.
-
Action : By binding to the ATP-binding pocket of the DNA-PKcs kinase domain, this compound prevents the transfer of phosphate from ATP to its substrates.
-
Consequence : This direct inhibition of DNA-PK's catalytic function blocks all downstream phosphorylation events mediated by the kinase. A primary and measurable consequence is the suppression of H2A.X phosphorylation at sites of DSBs. Therefore, in the presence of this compound, the formation of γH2A.X foci in response to DNA damage is significantly reduced.[13] This effect is particularly pronounced in cellular contexts where DNA-PK is the dominant kinase responsible for H2A.X phosphorylation.[15]
Inhibition of γH2A.X Formation by this compound.
Quantitative Data on the Effect of this compound
Quantitative assessment confirms the inhibitory effect of this compound on its target and its downstream signaling. While specific data on the dose-dependent inhibition of γH2A.X phosphorylation by this compound is limited in the public domain, the available information demonstrates a clear relationship.
| Parameter | Value / Observation | Cell Line | Comments | Source |
| DNA-PK IC₅₀ | 0.8 nM | N/A (Biochemical Assay) | Demonstrates high potency of the inhibitor against its direct target. | [13] |
| γH2A.X Expression | Decreased in a concentration-dependent manner | HCT-116 | Shows a direct cellular consequence of DNA-PK inhibition on the DDR pathway. | [13] |
Experimental Protocols for Assessing γH2A.X Phosphorylation
To evaluate the effect of this compound on γH2A.X phosphorylation, standard cell biology and biochemical techniques are employed. A generalized workflow is presented below.
Objective : To quantify the change in DNA damage-induced γH2A.X levels in cells treated with this compound.
A. Cell Culture and Treatment
-
Cell Line Selection : Choose a relevant human cancer cell line (e.g., HCT-116, HeLa, U2OS).
-
Plating : Seed cells onto appropriate culture vessels (e.g., multi-well plates, coverslips, or flasks) and allow them to adhere and grow to a desired confluency (typically 60-80%).
-
Inhibitor Pre-treatment : Treat cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-2 hours) prior to inducing DNA damage.
B. Induction of DNA Damage
-
Method : Induce DSBs using a controlled method. Common approaches include:
-
Ionizing Radiation (IR) : Expose cells to a specific dose of X-rays or gamma rays (e.g., 2-10 Gy).
-
Radiomimetic Drugs : Treat cells with agents like Bleomycin or Neocarzinostatin.
-
Topoisomerase Inhibitors : Treat with drugs like Etoposide or Doxorubicin, which trap topoisomerase complexes and lead to DSBs.
-
-
Time Course : After damage induction, return cells to the incubator and harvest at various time points (e.g., 30 minutes, 1 hour, 4 hours) to observe the kinetics of γH2A.X formation and resolution.
C. Detection and Quantification of γH2A.X
Three common methods are used for quantification:
-
Immunofluorescence Microscopy (for Foci Quantification)
-
Fixation and Permeabilization : Fix cells with paraformaldehyde, then permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining : Block non-specific binding, then incubate with a primary antibody specific for γH2A.X (pS139). Follow with a fluorescently-labeled secondary antibody. Stain nuclei with DAPI.
-
Imaging and Analysis : Acquire images using a fluorescence microscope. Use automated image analysis software to count the number, intensity, and size of γH2A.X foci per nucleus. A significant reduction in foci number/intensity in this compound treated cells indicates inhibition.
-
-
Western Blotting (for Total γH2A.X Levels)
-
Lysis : Prepare whole-cell lysates using an appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification : Determine protein concentration using a standard assay (e.g., BCA).
-
Electrophoresis and Transfer : Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunodetection : Probe the membrane with a primary antibody against γH2A.X, followed by an HRP-conjugated secondary antibody. Use a loading control (e.g., anti-Histone H3 or anti-Actin) for normalization.
-
Analysis : Quantify band intensity using densitometry. A decrease in the γH2A.X/loading control ratio indicates inhibition.
-
-
Flow Cytometry (for High-Throughput Cellular Quantification)
-
Cell Preparation : Harvest cells and fix/permeabilize using appropriate reagents.
-
Staining : Stain cells with an anti-γH2A.X primary antibody followed by a fluorescent secondary antibody.
-
Analysis : Analyze the cell population on a flow cytometer. The geometric mean fluorescence intensity (MFI) of the γH2A.X signal is measured for thousands of individual cells, providing a robust statistical measure of the overall change in γH2A.X levels across the population.
-
General Experimental Workflow for Assessing Inhibitor Effect.
References
- 1. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 2. embopress.org [embopress.org]
- 3. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. H2AX phosphorylation at the sites of DNA double-strand breaks in cultivated mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced H2AX Phosphorylation, DNA Replication Fork Arrest, and Cell Death in the Absence of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ATM and DNA-PK function redundantly to phosphorylate H2AX after exposure to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cachannelblockers.com [cachannelblockers.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. academic.oup.com [academic.oup.com]
- 15. DNA-PKcs plays a dominant role in the regulation of H2AX phosphorylation in response to DNA damage and cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to DNA-Dependent Protein Kinase (DNA-PK) as a Cancer Target
An In-depth Technical Guide to DNA-PK-IN-8 for Cancer Research Applications
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the cellular response to DNA damage, particularly DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.[1][2] DNA-PK is a key component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DSBs throughout the cell cycle.[3][4] The holoenzyme consists of a large catalytic subunit (DNA-PKcs) and a DNA-targeting heterodimer of Ku70 and Ku80 proteins.[4]
In many cancers, DNA-PK is overexpressed or hyperactivated, which enhances the ability of tumor cells to repair DNA damage induced by radiation and chemotherapy, leading to treatment resistance and poor patient outcomes.[5][6][7] This reliance of cancer cells on robust DNA repair mechanisms makes DNA-PK an attractive therapeutic target.[2][8] By inhibiting DNA-PK, cancer cells can be sensitized to DNA-damaging agents, a strategy known as "synthetic lethality," potentially increasing the efficacy of standard cancer therapies.[5][9]
This compound: A Potent and Selective Inhibitor
This compound is a highly potent, selective, and orally bioavailable small molecule inhibitor of DNA-PK.[10] Developed as a potential anticancer agent, it functions by competitively blocking the ATP-binding site of the DNA-PKcs, thereby preventing the phosphorylation of downstream targets and disrupting the NHEJ repair pathway.[10][11] Its high potency and selectivity make it a valuable tool for preclinical research into the role of DNA-PK in cancer biology and as a candidate for combination therapies.[10]
Mechanism of Action and Signaling Pathway
This compound exerts its effect by inhibiting the kinase activity of the DNA-PKcs subunit. The canonical DNA-PK signaling pathway is initiated when a DNA double-strand break occurs.
-
DSB Recognition: The Ku70/Ku80 heterodimer rapidly recognizes and binds to the broken DNA ends.[4]
-
DNA-PKcs Recruitment: The Ku heterodimer recruits the DNA-PKcs catalytic subunit to the site of damage, forming the active DNA-PK holoenzyme.[4][12]
-
Kinase Activation: This assembly activates the serine/threonine kinase activity of DNA-PKcs.[13]
-
Phosphorylation Cascade: DNA-PKcs then autophosphorylates and phosphorylates a host of downstream targets, including the nuclease Artemis and the XRCC4-DNA Ligase IV complex, to process the DNA ends and ligate them together, completing the repair.[2][14]
By inhibiting DNA-PKcs, this compound stalls this process, leading to the accumulation of unrepaired DSBs, which can trigger cell cycle arrest and apoptosis.[11]
References
- 1. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pleiotropic impact of DNA-PK in cancer and implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. JCI - Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy [jci.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Beyond DNA repair: DNA-PK function in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA-PK promotes DNA end resection at DNA double strand breaks in G0 cells | eLife [elifesciences.org]
DNA-PK-IN-8 and Genomic Instability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the DNA-dependent protein kinase (DNA-PK) inhibitor, DNA-PK-IN-8, and its role in promoting genomic instability. It covers the fundamental mechanism of DNA-PK in DNA repair, the specific characteristics of this compound, and the consequences of its inhibitory action on cellular processes. This document is intended to serve as a resource for professionals in oncology research and drug development, offering detailed experimental protocols and visual representations of key pathways.
Introduction: DNA-PK and the Maintenance of Genomic Integrity
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the cellular response to DNA damage, playing a central role in the repair of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2] DNA-PK is a key component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DSBs in human cells throughout the cell cycle.[3][4][5] The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and a heterodimeric regulatory complex called Ku (Ku70/Ku80).[5][6][7]
The NHEJ pathway, while efficient, is inherently error-prone and can lead to small insertions or deletions at the break site.[4][8] However, its proper function is essential for maintaining genomic stability.[8] In many cancer cells, there is an over-reliance on specific DNA damage response (DDR) pathways like NHEJ to cope with the genomic instability associated with rapid, unregulated growth.[9][10] This dependency makes DNA-PK an attractive therapeutic target.[9][11] Inhibiting DNA-PK can prevent the repair of DSBs induced by chemotherapy or radiotherapy, leading to an accumulation of DNA damage, profound genomic instability, and ultimately, cancer cell death.[11][12]
This compound is a novel, highly potent, and selective small molecule inhibitor of DNA-PK.[13] This guide explores its mechanism of action, its effects on genomic stability, and the experimental methodologies used to characterize its function.
The Non-Homologous End Joining (NHEJ) Pathway
The NHEJ pathway is initiated when a DNA double-strand break occurs. The process, orchestrated by DNA-PK, can be summarized in three main stages: break recognition, end processing, and ligation.[14]
-
DSB Recognition: The Ku70/Ku80 heterodimer rapidly binds to the broken DNA ends.[3][14] This acts as a scaffold, recruiting the DNA-PKcs to the damage site.[6][15]
-
DNA-PK Activation: The association of DNA-PKcs with the Ku-DNA complex activates its serine/threonine kinase activity.[3][5] The activated DNA-PK holoenzyme then phosphorylates itself (autophosphorylation) and other downstream targets.[14][16] This phosphorylation cascade is crucial for regulating the subsequent repair steps.
-
End Processing and Ligation: DNA-PK recruits and phosphorylates other NHEJ factors, such as the nuclease Artemis, to process and clean the DNA ends if they are not directly ligatable.[1] Finally, the XRCC4-DNA Ligase IV complex is recruited to ligate the two processed ends, completing the repair.[5][17]
Inhibition of DNA-PKcs' kinase activity stalls this pathway, leaving DSBs unrepaired.
Quantitative Profile of this compound
This compound is characterized by its high potency and favorable pharmacokinetic properties, making it a valuable tool for research and a potential candidate for further drug development.
| Parameter | Value | Cell Line / Model | Notes | Source |
| In Vitro Potency | ||||
| IC₅₀ vs. DNA-PK | 0.8 nM | Enzyme Assay | Demonstrates high potency and selectivity for the target kinase. | [13] |
| In Vivo Efficacy | ||||
| Tumor Growth Inhibition (TGI) - Weight | 52.4% | HL-60 Xenograft | Co-administered with Doxorubicin (100 mg/kg this compound, PO, QD for 16 days). | [13] |
| Tumor Growth Inhibition (TGI) - Volume | 62.4% | HL-60 Xenograft | Co-administered with Doxorubicin (100 mg/kg this compound, PO, QD for 16 days). | [13] |
| Pharmacokinetics | ||||
| Dosing | 5 mg/kg, single dose, PO | Sprague-Dawley Rats | Exhibited reasonable pharmacokinetic properties suitable for an oral drug candidate. | [13] |
| Cellular Activity | ||||
| γH2AX Expression | Concentration-dependent decrease | HCT-116 Cells | Indicates inhibition of the DNA damage response signaling cascade. | [13] |
DNA-PK Inhibition and the Induction of Genomic Instability
By inhibiting the kinase activity of DNA-PKcs, this compound effectively blocks the NHEJ pathway. This has profound consequences for the cell, particularly in the context of cancer where the DDR is already stressed.
The inability to repair DSBs leads to:
-
Accumulation of DNA Damage: Unrepaired breaks persist, which can be visualized by markers like γH2AX foci.[18] While this compound was shown to decrease overall γH2AX expression levels, this is likely due to its role in blocking the signaling cascade that leads to H2AX phosphorylation, rather than a reduction in actual damage.[13] The persistent breaks are the primary insult.
-
Chromosomal Aberrations: During cell division, unrepaired DSBs can lead to gross chromosomal rearrangements, including translocations, deletions, and chromosome fragmentation.[8][19] This dramatic increase in genomic instability is often cytotoxic.
-
Cell Cycle Arrest and Apoptosis: The presence of extensive DNA damage triggers cell cycle checkpoints, halting proliferation.[1] If the damage is too severe to be repaired, the cell is driven towards programmed cell death (apoptosis) or cellular senescence.[19]
This mechanism is particularly effective when combined with DNA-damaging agents like doxorubicin or ionizing radiation, which create the DSBs that the cancer cell is then unable to repair due to DNA-PK inhibition.[12][13] This synergistic effect enhances the therapeutic window, killing cancer cells more effectively.
Key Experimental Protocols
The following section details generalized protocols for assays commonly used to evaluate the effects of DNA-PK inhibitors like this compound on genomic instability and cell viability.
Western Blot for Phospho-Histone H2A.X (γH2AX)
This assay measures the phosphorylation of H2AX, a key early event in the DNA damage response signaling cascade initiated by kinases like DNA-PK and ATM.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HCT-116) and allow them to adhere. Treat with a dose range of this compound for a predetermined time (e.g., 1-2 hours) before inducing DNA damage with an agent like Etoposide or ionizing radiation.
-
Cell Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against γH2AX (Ser139) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control like β-actin or GAPDH.
Neutral Comet Assay (Single-Cell Gel Electrophoresis)
The neutral comet assay is used to detect DNA double-strand breaks at the single-cell level.[20]
Protocol:
-
Cell Preparation: After treatment with this compound and a DNA damaging agent, harvest cells and resuspend at a concentration of 1x10⁵ cells/mL in cold PBS.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a specialized comet slide. Allow the agarose to solidify.
-
Lysis: Immerse slides in a cold, freshly prepared lysis solution (containing high salt and detergents) for at least 1 hour to lyse the cells and unfold the DNA.
-
Electrophoresis: Place slides in a horizontal electrophoresis tank filled with neutral electrophoresis buffer (pH ~8.0). Run the electrophoresis at a low voltage. DSB fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Gently rinse the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Imaging and Analysis: Visualize the slides using a fluorescence microscope. Quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail using specialized software.
Cell Viability Assay for IC₅₀ Determination
This assay quantifies the concentration of this compound required to inhibit cell growth by 50%.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound. Treat the cells with this dose range (e.g., from 0.1 nM to 10 µM) and include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent such as MTT, resazurin, or a reagent that measures ATP content (e.g., CellTiter-Glo).
-
Data Acquisition: After appropriate incubation with the reagent, measure the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells. Plot the cell viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of DNA-PK that effectively blocks the non-homologous end joining pathway. By preventing the repair of DNA double-strand breaks, it induces significant genomic instability, leading to cancer cell death.[13] Its efficacy, particularly in combination with DNA-damaging agents, highlights the therapeutic potential of targeting DNA-PK in oncology.[13] The methodologies described herein provide a framework for further investigation into this compound and other inhibitors in this class. Future research should focus on elucidating the full spectrum of its off-target effects, identifying predictive biomarkers for sensitivity, and exploring novel combination strategies to overcome therapeutic resistance in cancer.
References
- 1. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-homologous end joining - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Structural insights into the role of DNA-PK as a master regulator in NHEJ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A structural model for regulation of NHEJ by DNA-PKcs autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA-PK promotes DNA end resection at DNA double strand breaks in G0 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. microbenotes.com [microbenotes.com]
- 18. JCI Insight - Temporal DNA-PK activation drives genomic instability and therapy resistance in glioma stem cells [insight.jci.org]
- 19. Essential role for DNA-PKcs in DNA double strand break repair and apoptosis in ATM deficient lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Temporal DNA-PK activation drives genomic instability and therapy resistance in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Targeting DNA-PK for Cancer Therapy: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The DNA-dependent protein kinase (DNA-PK) has emerged as a critical node in the DNA Damage Response (DDR), playing an indispensable role in the repair of DNA double-strand breaks (DSBs). Its frequent dysregulation in a multitude of cancers, where it contributes to therapeutic resistance, has positioned it as a high-value target for oncology drug development. This guide provides a comprehensive overview of the rationale for targeting DNA-PK, the mechanisms of its inhibitors, a summary of the preclinical and clinical landscape, and detailed experimental protocols for their evaluation. By inhibiting the non-homologous end joining (NHEJ) pathway, DNA-PK inhibitors prevent the repair of DSBs induced by radiotherapy and certain chemotherapies, thereby selectively enhancing cancer cell death. This targeted approach holds significant promise for improving outcomes in patients with aggressive and resistant tumors.
The Core Role of DNA-PK in Cancer Biology
DNA-PK is a serine/threonine protein kinase complex composed of a large catalytic subunit (DNA-PKcs) and a Ku70/Ku80 heterodimer.[1][2] Its primary and most studied function is as a master regulator of the non-homologous end joining (NHEJ) pathway, the main mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[3][4][5]
1.1. The Non-Homologous End Joining (NHEJ) Pathway
NHEJ is a rapid but error-prone repair process active throughout the cell cycle. The process is initiated when the Ku70/Ku80 heterodimer recognizes and binds to the broken DNA ends.[2] This binding event recruits the DNA-PKcs subunit, forming the active DNA-PK holoenzyme.[6] DNA-PK then phosphorylates itself (autophosphorylation) and other downstream targets, including XRCC4 and XLF, to orchestrate the processing and ligation of the broken ends, ultimately restoring DNA integrity.[2][3]
1.2. DNA-PK Dysregulation in Cancer
In many malignancies, including prostate, breast, and lung cancer, DNA-PK is often overexpressed or hyperactivated.[7][8] This elevated activity enhances the DNA repair capacity of cancer cells, enabling them to survive the DNA damage inflicted by genotoxic therapies like ionizing radiation (IR) and chemotherapy.[3][5] Consequently, high DNA-PK expression is frequently associated with therapeutic resistance and poor clinical prognosis.[7][9]
Beyond its canonical role in DNA repair, DNA-PK has been implicated in other cellular processes that promote tumorigenesis, including:
-
Transcriptional Regulation: DNA-PK can phosphorylate transcription factors, influencing the expression of genes involved in cell survival and proliferation.[2][7][10]
-
Cell Cycle Control: It plays a role in mitotic spindle formation and checkpoint regulation, ensuring proper cell division.[1][3][5]
-
Metabolism: Recent studies suggest DNA-PK can regulate glycolysis in cancer cells, providing the energy required for rapid growth.[11]
This multifaceted involvement in pro-survival pathways makes DNA-PK a compelling therapeutic target.
Mechanism of Action of DNA-PK Inhibitors
The therapeutic strategy for targeting DNA-PK is primarily focused on the inhibition of its kinase activity. Small molecule inhibitors, typically ATP-competitive, bind to the catalytic subunit (DNA-PKcs) and prevent the phosphorylation events necessary for NHEJ completion.[12]
2.1. Radiosensitization and Chemosensitization
The most significant application of DNA-PK inhibitors is to sensitize cancer cells to DNA-damaging agents.
-
Radiotherapy: Ionizing radiation induces a variety of DNA lesions, with DSBs being the most lethal.[13] By inhibiting DNA-PK, the primary repair pathway for these breaks is blocked. This leads to an accumulation of unrepaired DSBs, triggering cell cycle arrest, mitotic catastrophe, and ultimately, apoptotic cell death.[5]
-
Chemotherapy: DNA-PK inhibitors can also enhance the efficacy of chemotherapeutic agents that cause DSBs, such as topoisomerase II inhibitors (e.g., doxorubicin, etoposide) and platinum-based drugs (e.g., cisplatin).[4][5]
This combined approach aims to overcome intrinsic and acquired resistance, increasing the therapeutic index of standard-of-care treatments.[4][13]
2.2. Induction of Anti-Tumor Immunity
Emerging evidence suggests that by preventing DNA repair, DNA-PK inhibition can lead to the accumulation of cytoplasmic DNA fragments. This can activate innate immune signaling pathways, such as the cGAS-STING pathway, leading to the production of type I interferons (IFNs).[14][15] This, in turn, can promote the recruitment and activation of cytotoxic CD8+ T cells into the tumor microenvironment, fostering a durable, immune-mediated anti-tumor response.[14][15]
Quantitative Data: Preclinical and Clinical Landscape
A number of DNA-PK inhibitors have been developed and evaluated. While early inhibitors like NU7026 and NU7441 were instrumental for preclinical research, they suffered from poor pharmacokinetic properties.[8][16] Newer generations of inhibitors, such as AZD7648 and peposertib (M3814), exhibit improved potency, selectivity, and oral bioavailability, and are currently in clinical trials.[16]
Table 1: In Vitro Potency (IC50) of Selected DNA-PK Inhibitors
| Inhibitor | DNA-PK IC50 (nM) | Selectivity Notes | Reference(s) |
|---|---|---|---|
| NU7026 | 230 | Less selective vs. PI3K/ATM/ATR/mTOR | [16] |
| NU7441 | 14 | Potent and selective for DNA-PK | [16][17] |
| KU-0060648 | 8.6 | Dual inhibitor of DNA-PK and PI3K | [18] |
| CC-115 | 13 | Dual inhibitor of DNA-PK and mTOR | [1][18] |
| Peposertib (M3814) | Potent (specific value not consistently cited) | Highly potent and selective | [13][19] |
| AZD7648 | 0.6 | Highly potent; >100-fold selective vs. other kinases | [18] |
| DA-143 | 2.5 | Highly selective over mTOR, PI3KΔ, and ATM |[17] |
Table 2: Key In Vivo Preclinical Data
| Inhibitor | Cancer Model | Combination Agent | Key Finding | Reference(s) |
|---|---|---|---|---|
| AZD7648 | FaDu Tumor Xenografts | 10-15 Gy Irradiation | Dose-dependent increase in time to tumor volume doubling. | [13][20] |
| AZD7648 | Soft-Tissue Sarcoma PDX | Doxorubicin or IR | Strong synergy, leading to sustained tumor regressions. | [9] |
| Peposertib (M3814) | Tumor Xenograft Models | Fractionated Radiotherapy | Markedly enhanced tumor growth inhibition, leading to complete tumor regression at non-toxic doses. | [19] |
| NU7441 | Melanoma | (Not specified) | Identified as most effective among several DNA-PK inhibitors at sensitizing melanoma cells to T cell-mediated killing. |[21] |
Table 3: Overview of Clinical Trials for DNA-PK Inhibitors
| Inhibitor | Trial Identifier | Phase | Indication(s) | Combination Therapy | Reference(s) |
|---|---|---|---|---|---|
| Peposertib (M3814) | NCT02516813 | Phase 1 | Advanced Solid Tumors | Radiotherapy | [1][22] |
| Peposertib (M3814) | NCT03770689 | Phase 1/2 | Locally Advanced Rectal Cancer | Radiotherapy | [8] |
| AZD7648 | NCT03907969 | Phase 1/2 | Advanced Malignancies | Pegylated Liposomal Doxorubicin | [8][9][13] |
| AZD7648 | NCT05116254 | Phase 1 | Soft Tissue Sarcoma | Radiotherapy | [8] |
| CC-115 | NCT02977780 | Phase 2 | Glioblastoma | Temozolomide, Neratinib | [1][8] |
| CC-115 | NCT02833883 | Phase 1 | Prostate Cancer | Enzalutamide |[8] |
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. DNA-PK as an Emerging Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Role of DNA-dependent protein kinase catalytic subunit in cancer development and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy [jci.org]
- 5. Role of DNA-dependent protein kinase catalytic subunit in cancer development and treatment - Hsu - Translational Cancer Research [tcr.amegroups.org]
- 6. mdpi.com [mdpi.com]
- 7. Pleiotropic impact of DNA-PK in cancer and implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlocking the Therapeutic Potential of DNA-PKcs in Cancer: Comprehensive Insights into Mechanisms and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Beyond DNA repair: DNA-PK function in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Facebook [cancer.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. DNA-dependent protein kinase inhibitor as a sensitizer of radiotherapy in locally advanced rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Radiation and Chemo-Sensitizing Effects of DNA-PK Inhibitors Are Proportional in Tumors and Normal Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. JCI - DNA-PK inhibition enhances neoantigen diversity and increases T cell responses to immunoresistant tumors [jci.org]
- 22. ascopubs.org [ascopubs.org]
Methodological & Application
Application Notes and Protocols for DNA-PK-IN-8 Cellular Assay
These application notes provide a detailed protocol for assessing the cellular activity of DNA-PK-IN-8, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). The following sections detail the necessary reagents, step-by-step procedures, and data analysis methods for researchers, scientists, and drug development professionals.
Introduction
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2] Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation. This compound is a highly potent and selective inhibitor of DNA-PK.[3] This document describes a cellular assay to quantify the inhibitory effect of this compound by measuring the phosphorylation of the histone variant H2AX (γH2AX), a sensitive biomarker for DNA DSBs.[4]
Data Presentation
The inhibitory activity of this compound and other representative DNA-PK inhibitors are summarized in the table below.
| Inhibitor | Target | IC50 (nM) | Cell Line(s) | Notes |
| This compound | DNA-PK | 0.8 | HCT-116 | Potent, selective, and orally active. Decreases γH2AX expression in a concentration-dependent manner.[3] |
| NU7441 | DNA-PK, PI3K | 300 (cellular) | M059-Fus1 | Potent sensitizer to chemotherapy and radiation.[5] |
| AZD7648 | DNA-PK | 0.63 | - | Anti-tumor activity.[6] |
| CC-115 | DNA-PK, mTOR | 4800 (HSC4), 2600 (CAL33) | HSC4, CAL33 | Dual inhibitor.[7] |
Signaling Pathway
DNA-PK plays a central role in the NHEJ pathway for repairing DNA double-strand breaks. The simplified signaling cascade is illustrated below.
Caption: Simplified DNA-PK signaling in non-homologous end joining (NHEJ).
Experimental Protocols
Cellular Assay for DNA-PK Inhibition using γH2AX Immunofluorescence
This protocol describes the measurement of DNA-PK inhibition in cells by quantifying the reduction in DNA damage-induced γH2AX foci formation.
Materials:
-
Human cancer cell line (e.g., HCT-116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DNA-damaging agent (e.g., Doxorubicin, Etoposide, or Ionizing Radiation)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (anti-γH2AX)
-
Secondary antibody: fluorescently labeled anti-species IgG (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Microscopy slides or imaging plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells onto microscopy slides or imaging plates at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Induction of DNA Damage: Induce DNA double-strand breaks by treating the cells with a DNA-damaging agent (e.g., 1 µM Doxorubicin for 1 hour) or by exposing them to ionizing radiation (e.g., 2 Gy).
-
Post-Damage Incubation: Remove the damaging agent (if applicable) and continue to incubate the cells in the presence of this compound for a defined period (e.g., 1-4 hours) to allow for DNA repair.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.2% Triton X-100 for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the anti-γH2AX primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS and then counterstain with DAPI for 5 minutes to visualize the nuclei.
-
Imaging: Wash the cells twice with PBS and mount the slides with an anti-fade mounting medium. Acquire images using a fluorescence microscope or a high-content imaging system.
Data Analysis:
-
Quantify the number of γH2AX foci per cell nucleus using automated image analysis software.
-
Calculate the average number of foci per cell for each treatment condition.
-
Normalize the data to the positive control (DNA damage alone) and plot the results as a function of this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in γH2AX foci formation.
Experimental Workflow
The following diagram outlines the key steps in the cellular assay to determine the efficacy of this compound.
Caption: Workflow for assessing this compound cellular activity.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. championsoncology.com [championsoncology.com]
- 5. Further characterisation of the cellular activity of the DNA-PK inhibitor, NU7441, reveals potential cross-talk with homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA-PK | CymitQuimica [cymitquimica.com]
- 7. Kinase Inhibitors of DNA-PK, ATM and ATR in Combination with Ionizing Radiation Can Increase Tumor Cell Death in HNSCC Cells While Sparing Normal Tissue Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Combination Therapy of DNA-PK-IN-8 and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin is a potent anthracycline antibiotic widely employed in chemotherapy. Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to the formation of DNA double-strand breaks (DSBs) and subsequent cancer cell apoptosis. However, intrinsic and acquired resistance, often mediated by efficient DNA repair mechanisms, can limit its therapeutic efficacy.
The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DSBs in human cells. The synergistic combination of a DNA-PK inhibitor, such as DNA-PK-IN-8, with doxorubicin presents a promising strategy to enhance the cytotoxic effects of doxorubicin by preventing the repair of drug-induced DNA damage. This compound is a potent and selective inhibitor of DNA-PK with an IC50 of 0.8 nM. In preclinical studies, the combination of DNA-PK inhibitors with doxorubicin has demonstrated synergistic anti-proliferative activity in various cancer cell lines.
These application notes provide a comprehensive overview and detailed protocols for investigating the in vitro efficacy of combining this compound and doxorubicin.
Data Presentation
The following tables summarize representative quantitative data from in vitro studies on the combination of a DNA-PK inhibitor and doxorubicin in various cancer cell lines. While specific data for this compound is limited in publicly available literature, the data presented for other potent DNA-PK inhibitors (e.g., NU7441, AZD7648) are expected to be indicative of the synergistic effects achievable with this compound.
Table 1: Synergistic Cytotoxicity of DNA-PK Inhibitor and Doxorubicin
| Cell Line | Cancer Type | DNA-PK Inhibitor (Concentration) | Doxorubicin IC50 (Alone) | Doxorubicin IC50 (Combination) | Fold Sensitization | Synergy Score* |
| NALM-6 | B-cell Precursor Acute Lymphoblastic Leukemia | NU7441 (1 µM) | 100 nM | 25 nM | 4.0 | >1 |
| SUP-B15 | B-cell Precursor Acute Lymphoblastic Leukemia | NU7441 (1 µM) | 150 nM | 40 nM | 3.75 | >1 |
| LMS03 | Leiomyosarcoma | Peposertib (100 nM) | 50 nM | 15 nM | 3.3 | >10 (Bliss) |
| LMS04 | Leiomyosarcoma | Peposertib (100 nM) | 75 nM | 20 nM | 3.75 | >15 (Bliss) |
| IB115 | Liposarcoma | AZD7648 (50 nM) | 200 nM | 50 nM | 4.0 | >5 (Loewe) |
| OAW42 | Ovarian Cancer | AZD7648 (100 nM) | 120 nM | 30 nM | 4.0 | >5 (Loewe) |
*Synergy scores are methodology-dependent (e.g., Chou-Talalay Combination Index, Bliss Independence, Loewe Additivity). A score greater than 1 (for CI) or a positive score (for Bliss/Loewe) generally indicates synergy.
Table 2: Enhancement of Apoptosis by DNA-PK Inhibitor in Combination with Doxorubicin
| Cell Line | Treatment | % Apoptotic Cells (Annexin V Positive) | Fold Increase in Apoptosis (Combination vs. Doxorubicin Alone) |
| NALM-6 | Control | 5% | - |
| Doxorubicin (50 nM) | 20% | - | |
| NU7441 (1 µM) | 8% | - | |
| Doxorubicin + NU7441 | 55% | 2.75 | |
| SUP-B15 | Control | 4% | - |
| Doxorubicin (75 nM) | 25% | - | |
| NU7441 (1 µM) | 7% | - | |
| Doxorubicin + NU7441 | 60% | 2.4 | |
| IB115 | Control | 3% | - |
| Doxorubicin (100 nM) | 15% | - | |
| AZD7648 (50 nM) | 5% | - | |
| Doxorubicin + AZD7648 | 40% | 2.67 |
Table 3: Effect of DNA-PK Inhibitor and Doxorubicin Combination on Cell Cycle Distribution
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| NALM-6 | Control | 55% | 30% | 15% |
| Doxorubicin (50 nM) | 30% | 25% | 45% | |
| NU7441 (1 µM) | 53% | 32% | 15% | |
| Doxorubicin + NU7441 | 15% | 20% | 65% | |
| IB115 | Control | 60% | 25% | 15% |
| Doxorubicin (100 nM) | 40% | 20% | 40% | |
| AZD7648 (50 nM) | 58% | 27% | 15% | |
| Doxorubicin + AZD7648 | 20% | 15% | 65% |
Mandatory Visualization
Application Note: Clonogenic Survival Assay for Evaluating the Radiosensitizing Effects of DNA-PK-IN-8
Audience: Researchers, scientists, and drug development professionals in oncology and radiation biology.
Abstract: The clonogenic survival assay is a fundamental method in radiobiology and cancer research used to determine the long-term reproductive viability of cells after exposure to cytotoxic agents or ionizing radiation (IR)[1][2]. This assay measures the ability of a single cell to proliferate and form a colony, which is defined as a cluster of at least 50 cells[1][3]. The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs) induced by IR[4][5][6]. Inhibition of DNA-PK can prevent the repair of these breaks, leading to increased cell death and sensitizing cancer cells to radiation[4][7]. DNA-PK-IN-8 is a highly potent and selective inhibitor of DNA-PK with an IC50 of 0.8 nM[8]. This application note provides a detailed protocol for using a clonogenic survival assay to evaluate the efficacy of this compound as a radiosensitizer.
Mechanism of Action: DNA-PK Inhibition
DNA-PK plays a central role in the NHEJ pathway, which is initiated upon the creation of a DNA double-strand break[5][6]. The Ku70/80 heterodimer rapidly binds to the broken DNA ends and recruits the DNA-PK catalytic subunit (DNA-PKcs)[6]. This forms the active DNA-PK holoenzyme, which then phosphorylates various downstream targets to facilitate the processing and ligation of the DNA ends, ultimately repairing the break[5].
This compound acts by competitively inhibiting the kinase activity of DNA-PKcs[8]. By blocking this critical step, the NHEJ repair pathway is stalled, leading to the accumulation of unrepaired DSBs. These persistent breaks can trigger cell cycle arrest, senescence, or apoptosis, thereby enhancing the cytotoxic effects of ionizing radiation[7][9].
Experimental Workflow
The clonogenic assay involves seeding cells at a low density, treating them with this compound and/or radiation, and allowing them to grow for a period sufficient for colonies to form (typically 1-3 weeks)[1]. The resulting colonies are then fixed, stained, and counted to determine the surviving fraction of cells.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific cell line used.
Materials and Reagents
-
Cell Line: Cancer cell line of interest (e.g., H460, A549, MC38).
-
Culture Medium: Appropriate complete medium (e.g., DMEM/RPMI + 10% FBS + 1% Pen/Strep).
-
Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), DMSO.
-
Inhibitor: this compound (MedChemExpress or similar), prepared as a 10 mM stock in DMSO[10].
-
Equipment: 6-well plates, cell counter (hemocytometer), incubator, X-ray irradiator[10].
-
Staining Solution: 0.5% Crystal Violet in 25% Methanol/Water.
-
Fixing Solution: 100% Methanol or 4% Paraformaldehyde.
Step-by-Step Procedure
Day 0: Cell Seeding
-
Harvest cells from a sub-confluent culture using trypsinization[1][3].
-
Neutralize trypsin with complete medium and perform a viable cell count (e.g., using trypan blue exclusion)[3].
-
Calculate the number of cells to be plated. This number must be adjusted for the expected toxicity of the treatment. Higher doses of radiation require seeding more cells to obtain a countable number of colonies[10][11].
-
Example Seeding Densities: 0 Gy (200 cells), 2 Gy (400 cells), 4 Gy (800 cells), 6 Gy (3,200 cells), 8 Gy (12,800 cells)[10].
-
-
Seed the calculated number of cells into triplicate wells of 6-well plates.
-
Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.
Day 1: Treatment and Irradiation
-
Prepare working dilutions of this compound in complete medium from the 10 mM stock. A final concentration range of 1-100 nM is a reasonable starting point.
-
Aspirate the medium from the wells and replace it with medium containing this compound or a vehicle control (DMSO)[10].
-
Incubate the cells with the inhibitor for 1 hour prior to irradiation[7][10].
-
Irradiate the plates with the desired doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy)[10]. The 0 Gy plate for each drug concentration serves as the control for that condition.
-
Return the plates to the incubator. For some protocols, the drug-containing medium is removed after 24 hours and replaced with fresh medium to assess long-term survival after a defined treatment window[7].
Day 11-15: Colony Fixation and Staining
-
Monitor the plates periodically. When colonies in the control wells (0 Gy, vehicle) are visible and consist of at least 50 cells, the experiment can be terminated. This typically takes 10-14 days[7][12].
-
Aspirate the medium from all wells.
-
Gently wash each well once with PBS.
-
Fix the colonies by adding 1 mL of 100% cold methanol to each well and incubating for 10-15 minutes.
-
Remove the methanol and allow the plates to air dry completely.
-
Stain the colonies by adding 1 mL of 0.5% crystal violet solution to each well and incubating for 15-30 minutes at room temperature.
-
Gently wash the plates with tap water until the excess stain is removed and the colonies are clearly visible.
-
Invert the plates and allow them to air dry.
Colony Counting and Data Analysis
-
Count the number of colonies in each well that contain ≥50 cells.
-
Calculate the Plating Efficiency (PE) for the control group. PE reflects the percentage of seeded cells that form colonies under control conditions[3].
-
Formula: PE (%) = (Number of colonies counted / Number of cells seeded) x 100
-
-
Calculate the Surviving Fraction (SF) for each treatment condition. SF normalizes the colony-forming ability of treated cells to the control cells[3].
-
Formula: SF = (Number of colonies counted / (Number of cells seeded x (PE / 100)))
-
-
Plot the Surviving Fraction on a logarithmic scale against the radiation dose on a linear scale to generate a cell survival curve[11].
Representative Data
The following table presents hypothetical data from a clonogenic survival assay with a hypothetical cancer cell line to illustrate the radiosensitizing effect of 10 nM this compound.
| Treatment Group | Radiation Dose (Gy) | Cells Seeded | Avg. Colonies Counted | Plating Efficiency (PE) % | Surviving Fraction (SF) |
| Vehicle Control | 0 | 200 | 96 | 48.0% | 1.000 |
| Vehicle Control | 2 | 400 | 81 | - | 0.421 |
| Vehicle Control | 4 | 800 | 35 | - | 0.091 |
| Vehicle Control | 6 | 3200 | 22 | - | 0.014 |
| This compound (10nM) | 0 | 200 | 92 | 46.0% | 0.958 |
| This compound (10nM) | 2 | 400 | 31 | - | 0.161 |
| This compound (10nM) | 4 | 800 | 6 | - | 0.016 |
| This compound (10nM) | 6 | 3200 | 1 | - | 0.0006 |
Note: The Plating Efficiency for the this compound (10 nM) group is calculated relative to its own 0 Gy control but the Surviving Fraction for all groups is normalized to the PE of the absolute Vehicle Control (0 Gy) for comparison.
Data Interpretation: In this representative data, this compound alone at 10 nM shows minimal single-agent toxicity (SF ≈ 0.96). However, when combined with increasing doses of radiation, it dramatically reduces the surviving fraction compared to radiation alone. This synergistic effect demonstrates the potent radiosensitizing capability of the inhibitor. The Dose Enhancement Ratio (DER) can be calculated from the survival curves to quantify the magnitude of sensitization.
References
- 1. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clonogenic Assay [en.bio-protocol.org]
- 3. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 4. Inhibition of DNA-PK may improve response to neoadjuvant chemoradiotherapy in rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DNA-PK as an Emerging Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Western Blot for p-DNA-PKcs (Ser2056) after DNA-PK-IN-8 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[1][2] The activation of DNA-PKcs is marked by its autophosphorylation at multiple sites, including serine 2056 (Ser2056).[1][3][4] This phosphorylation event is a key indicator of DNA-PK activity and the cellular response to DNA damage. DNA-PK-IN-8 is a potent and selective inhibitor of DNA-PK, making it a valuable tool for studying the DNA damage response and a potential therapeutic agent. This document provides a detailed protocol for performing a Western blot to detect changes in p-DNA-PKcs (Ser2056) levels following treatment with this compound.
Signaling Pathway
DNA-PKcs is a serine/threonine protein kinase that forms a complex with the Ku70/80 heterodimer at the sites of DNA double-strand breaks. This interaction activates the kinase function of DNA-PKcs, leading to the recruitment and phosphorylation of downstream DNA repair factors. A crucial step in this activation process is the autophosphorylation of DNA-PKcs at Ser2056, which is essential for the proper progression of NHEJ. Inhibition of DNA-PKcs by molecules like this compound blocks this signaling cascade, preventing the repair of DSBs and potentially leading to cell death in cancer cells.
Caption: DNA-PK Signaling Pathway in Response to DNA Damage.
Experimental Workflow
The following diagram outlines the major steps for assessing the effect of this compound on p-DNA-PKcs (Ser2056) levels.
Caption: Experimental Workflow for Western Blot Analysis.
Quantitative Data Summary
The following tables present hypothetical but representative data from dose-response and time-course experiments investigating the effect of this compound on p-DNA-PKcs (Ser2056) levels. In these experiments, DNA damage was induced to stimulate DNA-PKcs autophosphorylation.
Table 1: Dose-Response of this compound on p-DNA-PKcs (Ser2056) Levels
| Treatment Group | This compound Conc. (nM) | p-DNA-PKcs (Ser2056) Relative Intensity | Total DNA-PKcs Relative Intensity | Loading Control (β-actin) Relative Intensity |
| Vehicle Control (DMSO) | 0 | 1.00 | 1.02 | 1.00 |
| This compound | 1 | 0.78 | 0.99 | 1.01 |
| This compound | 10 | 0.45 | 1.01 | 0.98 |
| This compound | 100 | 0.12 | 0.98 | 1.03 |
| This compound | 1000 | 0.05 | 1.00 | 0.99 |
Cells were pre-treated with this compound for 1 hour before induction of DNA damage.
Table 2: Time-Course of this compound Treatment on p-DNA-PKcs (Ser2056) Levels
| Treatment Group | Time Post-Treatment (hours) | p-DNA-PKcs (Ser2056) Relative Intensity | Total DNA-PKcs Relative Intensity | Loading Control (β-actin) Relative Intensity |
| Vehicle Control (DMSO) | 1 | 1.00 | 1.01 | 1.00 |
| This compound (100 nM) | 0.5 | 0.65 | 0.99 | 1.02 |
| This compound (100 nM) | 1 | 0.38 | 1.02 | 0.99 |
| This compound (100 nM) | 2 | 0.15 | 1.00 | 1.01 |
| This compound (100 nM) | 4 | 0.08 | 0.98 | 0.98 |
Cells were treated with 100 nM this compound for the indicated times following induction of DNA damage.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed a human cancer cell line known to express DNA-PKcs (e.g., HeLa, HCT116, or U2OS) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Induction of DNA Damage (Optional but Recommended): To robustly detect p-DNA-PKcs (Ser2056), it is advisable to induce DNA double-strand breaks. This can be achieved by treating cells with a DNA damaging agent such as Etoposide (10 µM for 1 hour) or by exposure to ionizing radiation (e.g., 10 Gy).
-
This compound Treatment:
-
Dose-Response: Pre-treat cells with increasing concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or vehicle (DMSO) for 1 hour prior to the induction of DNA damage.
-
Time-Course: Induce DNA damage and then treat cells with a fixed concentration of this compound (e.g., 100 nM) for various time points (e.g., 0.5, 1, 2, 4 hours).
-
Cell Lysis
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (whole-cell extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each cell lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
Western Blotting
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 6% SDS-polyacrylamide gel. Due to the large size of DNA-PKcs (~469 kDa), a lower percentage gel is recommended for better resolution.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. For a large protein like DNA-PKcs, a wet transfer at 4°C overnight at 30V or for 2-3 hours at 100V is recommended.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane with a primary antibody specific for p-DNA-PKcs (Ser2056) (e.g., rabbit monoclonal) diluted in the blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For normalization, probe the same membrane with a primary antibody against total DNA-PKcs or a loading control protein like β-actin or GAPDH. Note that due to the large size difference, stripping and re-probing or cutting the membrane might be necessary if using loading controls like β-actin.
-
Secondary Antibody: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (or other appropriate secondary antibody) diluted in blocking buffer (typically 1:2000-1:5000) for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the p-DNA-PKcs (Ser2056) band to the total DNA-PKcs band or the loading control band.
-
References
- 1. Phosphorylation at S2053 in murine DNA-PKcs (S2056 in human) is dispensable for lymphocyte development and class switch recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA-PKcs Ser2056 auto-phosphorylation is affected by an O-GlcNAcylation/phosphorylation interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospho-DNA-PKcs (Ser2056) (E9J4G) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. spandidos-publications.com [spandidos-publications.com]
Application Notes: Quantifying DNA-PK Inhibition with DNA-PK-IN-8 using γH2AX Foci Immunofluorescence
Introduction
The phosphorylation of the histone H2A variant H2AX at serine 139, termed γH2AX, is a critical early event in the cellular response to DNA double-strand breaks (DSBs).[1][2] These breaks, induced by ionizing radiation, chemotherapeutic agents, and other genotoxic stresses, trigger a complex signaling cascade known as the DNA Damage Response (DDR). Key kinases from the phosphatidylinositol 3-kinase-related kinase (PIKK) family, including ATM, ATR, and DNA-dependent protein kinase (DNA-PK), are responsible for H2AX phosphorylation.[1][3][4] The resulting γH2AX serves as a scaffold, accumulating at the site of damage to recruit a host of downstream repair and signaling proteins, which can be visualized as distinct nuclear foci using immunofluorescence microscopy.[5] Consequently, the quantification of γH2AX foci is a widely accepted and sensitive method to assess DNA damage and the efficacy of DDR inhibitors.[1]
DNA-PK plays a pivotal role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DSBs.[6][7][8] DNA-PK-IN-8 is a potent and selective inhibitor of the DNA-PK catalytic subunit (DNA-PKcs) with an IC50 of 0.8 nM.[9] By inhibiting DNA-PK, this compound is expected to attenuate the phosphorylation of H2AX following the induction of DSBs. These application notes provide a detailed protocol for using γH2AX immunofluorescence to measure the biological activity of this compound in a cellular context. A reduction in the number and/or intensity of γH2AX foci in cells treated with a DNA-damaging agent plus this compound, compared to cells treated with the damaging agent alone, provides a quantitative measure of the inhibitor's target engagement and functional effect.
Signaling Pathway and Inhibitor Action
DNA double-strand breaks trigger the recruitment of the Ku70/80 heterodimer to the broken DNA ends. This complex then recruits and activates the DNA-PK catalytic subunit (DNA-PKcs). Activated DNA-PK, along with other kinases like ATM, phosphorylates H2AX, leading to the formation of γH2AX foci. These foci are essential for the recruitment of repair factors and the initiation of the NHEJ repair cascade. This compound exerts its effect by directly inhibiting the kinase activity of DNA-PKcs, thereby preventing the phosphorylation of H2AX and subsequent foci formation.
Quantitative Data Analysis
The efficacy of this compound can be determined by quantifying the reduction in γH2AX foci formation following DNA damage. The table below presents representative data from an experiment where cells were treated with a DNA-damaging agent (e.g., 2 Gy of Ionizing Radiation) in the presence of increasing concentrations of this compound. Foci are counted 1 hour post-irradiation.
| Treatment Condition | This compound Conc. | Mean γH2AX Foci per Cell (± SD) | Percent Inhibition (%) |
| Vehicle Control (No IR) | 0 nM | 1.5 ± 0.8 | - |
| IR Control | 0 nM | 25.4 ± 4.1 | 0% |
| IR + this compound | 1 nM | 15.2 ± 3.5 | 40.2% |
| IR + this compound | 10 nM | 8.1 ± 2.2 | 68.1% |
| IR + this compound | 100 nM | 3.7 ± 1.5 | 85.4% |
Note: Data are hypothetical and for illustrative purposes. Actual results may vary based on cell type, damaging agent, and experimental conditions. Percent inhibition is calculated relative to the IR control after subtracting the baseline foci count from the vehicle control.
Experimental Workflow
The overall workflow involves cell preparation, treatment with the DNA-damaging agent and inhibitor, immunofluorescent staining for γH2AX, and subsequent image acquisition and analysis to quantify the nuclear foci.
References
- 1. γ-H2AX in recognition and signaling of DNA double-strand breaks in the context of chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The complexity of phosphorylated H2AX foci formation and DNA repair assembly at DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. When Chromatin Decondensation Affects Nuclear γH2AX Foci Pattern and Kinetics and Biases the Assessment of DNA Double-Strand Breaks by Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA-PK as an Emerging Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for DNA-PK-IN-8 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA-dependent protein kinase (DNA-PK) is a critical component of the cellular DNA damage response, playing a pivotal role in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway.[1][2][3][4][5][6][7][8] In many cancers, the upregulation of DNA-PK activity contributes to resistance to DNA-damaging therapies such as radiotherapy and certain chemotherapies.[9][10][11] Inhibition of DNA-PK has emerged as a promising therapeutic strategy to sensitize cancer cells to these treatments.[6][7][12][13]
DNA-PK-IN-8 is a highly potent and selective inhibitor of DNA-PK with an IC50 value of 0.8 nM.[14] This small molecule presents an opportunity to enhance the efficacy of existing cancer therapies. These application notes provide a comprehensive overview of the use of this compound in a xenograft mouse model, including the underlying signaling pathway, protocols for in vivo studies, and expected outcomes based on preclinical data.
DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)
The following diagram illustrates the central role of DNA-PK in the NHEJ pathway for repairing DNA double-strand breaks.
Quantitative Data from Preclinical Xenograft Studies
The following tables summarize the in vivo efficacy of DNA-PK inhibitors in various xenograft models, demonstrating their potential as cancer therapeutics when used in combination with DNA-damaging agents.
Table 1: Efficacy of this compound in an HL-60 Xenograft Model
| Treatment Group | Dosage | Administration Route | Schedule | Tumor Growth Inhibition (TGI) - Volume | TGI - Weight | Reference |
| This compound + Doxorubicin | 100 mg/kg | PO | QD for 16 days | 62.4% | 52.4% | [14] |
Table 2: Efficacy of Other DNA-PK Inhibitors in Xenograft Models
| Inhibitor | Xenograft Model | Combination Therapy | Inhibitor Dosage | Key Findings | Reference |
| AZD7648 | FaDu (head and neck) | Irradiation (10-15 Gy) | 3-100 mg/kg | Dose-dependent increase in time to tumor volume doubling. | [12] |
| AZD7648 | Hep3B (liver) | Ionizing Radiation | Not specified | Significantly inhibited tumor growth in both radiosensitive and radioresistant xenografts. | [15] |
| AZD7648 | Ovarian Cancer PDX | Pegylated Liposomal Doxorubicin (PLD) | Not specified | Enhanced therapeutic efficacy of PLD, leading to disease stabilization. | [16] |
| M3814 (Peposertib) | FaDu (head and neck) | Irradiation (10 Gy) | 5, 25, or 100 mg/kg | Strongly potentiated antitumor activity of IR, leading to complete tumor regression. | [6][7][17] |
| NU7441 | Huh7 (liver) | Doxorubicin (2 mg/kg) | 10 mg/kg | Delayed tumor volume increase compared to control. | [9] |
Experimental Protocols
Protocol 1: General Xenograft Mouse Model with this compound
This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with this compound in combination with a DNA-damaging agent (e.g., doxorubicin or ionizing radiation).
Materials:
-
Human cancer cell line (e.g., HL-60, FaDu, HCT-116)
-
Female athymic nude mice (4-6 weeks old)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel or Cultrex BME
-
This compound
-
Vehicle for this compound (e.g., 0.5% Hydroxypropyl methylcellulose + 0.1% Tween-80)[18]
-
Doxorubicin (or access to an irradiator)
-
Calipers
-
Syringes and needles
-
Anesthesia
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells according to standard protocols.
-
On the day of implantation, harvest cells during the exponential growth phase.
-
Perform a cell count and assess viability (should be >90%).
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel/Cultrex BME at a concentration of 1 x 10^7 cells/100 µL.[18] Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Monitor the mice until they recover from anesthesia.
-
-
Tumor Growth Monitoring and Grouping:
-
Drug Formulation and Administration:
-
Prepare this compound in the appropriate vehicle.
-
Administer this compound orally (PO) at the desired dose (e.g., 100 mg/kg) daily.[14]
-
If combining with chemotherapy, administer doxorubicin via intraperitoneal (IP) injection at the specified dose and schedule.
-
If combining with radiotherapy, administer this compound 1-2 hours before irradiation.[18]
-
-
Treatment and Monitoring:
-
Continue treatment for the specified duration (e.g., 16 days).[14]
-
Monitor tumor growth and body weight regularly.
-
Observe mice for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize mice according to institutional guidelines.
-
Excise tumors, measure their final volume and weight.
-
Collect tumor tissue for pharmacodynamic analysis (e.g., Western blot for pDNA-PK, γH2AX).
-
Protocol 2: Pharmacodynamic Analysis of DNA-PK Inhibition
This protocol describes how to assess the target engagement of this compound in tumor tissue.
Materials:
-
Tumor tissue from xenograft study
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-pDNA-PKcs (Ser2056), anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Homogenize tumor tissue in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Compare the levels of pDNA-PKcs and γH2AX between treatment groups to assess the inhibitory effect of this compound. A decrease in pDNA-PKcs and an increase in persistent γH2AX would indicate effective target inhibition.[6][7][14]
-
Experimental Workflow
The following diagram provides a visual representation of the xenograft study workflow.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]
- 9. DNA-PK – a candidate driver of hepatocarcinogenesis and tissue biomarker that predicts response to treatment and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pleiotropic impact of DNA-PK in cancer and implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA-PKcs inhibitors sensitize neuroendocrine tumor cells to peptide receptor radionuclide therapy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. AZD7648, a DNA-PKcs inhibitor, overcomes radioresistance in Hep3B xenografts and cells under tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The DNA-PK Inhibitor AZD7648 Sensitizes Patient-Derived Ovarian Cancer Xenografts to Pegylated Liposomal Doxorubicin and Olaparib Preventing Abdominal Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Assay (Annexin V) with DNA-PK-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1] In many cancer cells, the DNA damage response (DDR) is altered, making them reliant on specific repair pathways like NHEJ for survival, especially when challenged with DNA-damaging agents.[1] Inhibition of DNA-PK can therefore prevent the repair of DSBs, leading to the accumulation of DNA damage and subsequent induction of apoptosis. This makes DNA-PK a promising target for cancer therapy, particularly in combination with chemotherapy or radiotherapy.
DNA-PK-IN-8 is a highly potent and selective inhibitor of DNA-PK with an IC50 of 0.8 nM.[2] It has been shown to exhibit synergistic antiproliferative activity when used in combination with DNA-damaging agents like doxorubicin.[2] These application notes provide a detailed protocol for utilizing this compound to induce apoptosis and quantifying this effect using the Annexin V assay.
The Annexin V assay is a widely used method to detect one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. In the presence of calcium, Annexin V, a phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye for detection by flow cytometry.[3] Co-staining with a viability dye such as Propidium Iodide (PI) or 7-AAD allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Data Presentation
The following table provides representative data on the synergistic effect of a DNA-PK inhibitor and doxorubicin on the induction of apoptosis in a cancer cell line, as measured by an Annexin V/PI assay. While specific quantitative data for this compound is not publicly available, these results, based on studies with other potent DNA-PK inhibitors like AZD7648, illustrate the expected outcome.[1]
| Treatment Group | Concentration | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | - | ~95% | ~2% | ~3% |
| This compound | 1 µM | ~90% | ~5% | ~5% |
| Doxorubicin | 100 nM | ~75% | ~15% | ~10% |
| This compound + Doxorubicin | 1 µM + 100 nM | ~40% | ~35% | ~25% |
Note: The data presented in this table is representative and intended to illustrate the expected synergistic effect. Actual results may vary depending on the cell line, experimental conditions, and specific concentrations of the compounds used.
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and the experimental procedure, the following diagrams have been generated.
Caption: DNA-PK Signaling Pathway in Apoptosis.
References
Enhancing CRISPR/Cas9-Mediated Homology-Directed Repair with the DNA-PK Inhibitor AZD7648
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR/Cas9 system has revolutionized genome editing, offering unprecedented precision in modifying cellular DNA. A key challenge in realizing the full therapeutic potential of this technology is the relatively low efficiency of the precise Homology-Directed Repair (HDR) pathway compared to the more frequent, but error-prone, Non-Homologous End Joining (NHEJ) pathway.[1][2] This document provides detailed application notes and protocols for enhancing CRISPR/Cas9-mediated HDR by utilizing AZD7648, a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a critical component of the NHEJ pathway.[3][4] By temporarily suppressing NHEJ, AZD7648 shifts the balance of DNA double-strand break (DSB) repair towards the desired HDR outcome, significantly increasing the efficiency of precise gene editing events.[3][5]
Mechanism of Action: Shifting the Balance of DNA Repair
CRISPR/Cas9-induced DSBs trigger a competition between two major cellular repair pathways: NHEJ and HDR.
-
Non-Homologous End Joining (NHEJ): This is the predominant and faster repair mechanism. It directly ligates the broken DNA ends, often introducing small insertions or deletions (indels) that can disrupt gene function. A key player in this pathway is DNA-PKcs.[1][4]
-
Homology-Directed Repair (HDR): This pathway uses a homologous DNA template to precisely repair the DSB. For genome editing, an exogenous donor template containing the desired genetic modification is supplied. HDR is generally restricted to the S and G2 phases of the cell cycle.
AZD7648 is a small molecule inhibitor that specifically targets the kinase activity of DNA-PKcs.[4] By inhibiting DNA-PKcs, AZD7648 effectively blocks the NHEJ pathway, thereby increasing the opportunity for the cellular machinery to utilize the HDR pathway for DSB repair. This leads to a significant increase in the frequency of precise, template-directed genome editing events.[3][5]
Quantitative Data Summary
The following tables summarize the reported efficacy of various DNA-PK inhibitors in enhancing CRISPR/Cas9-mediated HDR across different cell lines.
Table 1: Efficacy of AZD7648 in Enhancing HDR
| Cell Type | Fold Increase in HDR | Concentration | Treatment Duration | Reference |
| Human Primary Cells | Up to 50-fold | Not specified | Not specified | [6] |
| RPE-1 p53-/- | ~10-fold | 1 µM | 3 days | [7] |
| RPE-1 p53+/+ | ~8-fold | 1 µM | 3 days | [7] |
| Hematopoietic Stem and Progenitor Cells (HSPCs) | ~4-fold | 1 µM | 3 days | [7] |
| Upper Airway Organoid Cells | ~5-fold | 1 µM | 3 days | [7] |
| K562 Cells | Not specified | Not specified | Not specified | [8] |
Table 2: Efficacy of Other DNA-PK Inhibitors in Enhancing HDR
| Inhibitor | Cell Type | Fold Increase in HDR | Concentration | Reference |
| NU7441 | HeLa-eGFPd2 | >10-fold | 5 nM | [1] |
| NU7441 | Zebrafish | >10-fold | Not specified | [9] |
| NU7441 | HEK293T | ~2-fold | 2.0 µM | [2] |
| KU-0060648 | HEK293T | ~2-fold | 250 nM | [2] |
| M3814 | K562 | 4.5-fold (from 18% to 81%) | 2 µM | [6] |
| M3814 | hiPSCs | ~4-fold | 2 µM | [6] |
| NU7026 | hiPSCs | 1.6-fold | Not specified | [9] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for a CRISPR/Cas9 genome editing experiment incorporating a DNA-PK inhibitor to enhance HDR.
Detailed Protocol for Enhancing HDR in Human Cell Lines (e.g., HEK293T, K562)
Materials:
-
Target human cell line
-
Complete cell culture medium
-
Cas9 nuclease (protein or expression plasmid)
-
sgRNA (synthetic or expression plasmid)
-
Donor DNA template (ssODN or plasmid)
-
Transfection reagent (e.g., Lipofectamine) or electroporation system
-
AZD7648 (or other DNA-PK inhibitor)
-
DMSO (for inhibitor stock solution)
-
Phosphate-buffered saline (PBS)
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Sanger sequencing or Next-Generation Sequencing (NGS) service
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the target cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Preparation of CRISPR Components and Donor Template:
-
If using a plasmid-based system, prepare the Cas9, sgRNA, and donor template plasmids according to standard molecular biology protocols.
-
If using a Ribonucleoprotein (RNP) approach, pre-complex the Cas9 protein with the synthetic sgRNA according to the manufacturer's instructions.
-
Prepare the donor DNA template. For small edits, a single-stranded oligodeoxynucleotide (ssODN) is often used.
-
-
Transfection/Electroporation:
-
On the day of the experiment, transfect the cells with the CRISPR components and the donor template using your preferred method (e.g., lipid-based transfection or electroporation). Follow the manufacturer's protocol for the chosen method.
-
-
DNA-PK Inhibitor Treatment:
-
Immediately following transfection or electroporation, add the DNA-PK inhibitor to the cell culture medium.
-
For AZD7648, a final concentration of 1 µM is a good starting point.[7]
-
For NU7441, concentrations can range from 5 nM to 2 µM depending on the cell type.[1][2]
-
Prepare a stock solution of the inhibitor in DMSO and dilute it in the culture medium to the final desired concentration. Ensure the final DMSO concentration does not exceed 0.1% to avoid toxicity.
-
Include a vehicle control (DMSO only) for comparison.
-
-
Incubation:
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
-
Harvesting and Genomic DNA Extraction:
-
After the incubation period, wash the cells with PBS and harvest them.
-
Extract genomic DNA using a commercially available kit according to the manufacturer's instructions.
-
-
Analysis of Editing Efficiency:
-
Amplify the target genomic region by PCR using primers that flank the editing site.
-
Analyze the PCR products by Sanger sequencing or NGS to determine the frequency of HDR and indel formation.
-
Various online tools can be used to deconvolute Sanger sequencing traces and quantify editing outcomes.
-
Important Considerations and Potential Risks
-
Cell Type Variability: The optimal concentration of the DNA-PK inhibitor and the extent of HDR enhancement can vary significantly between cell types.[6] It is recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration that maximizes HDR while minimizing cytotoxicity.
-
Toxicity: High concentrations of DNA-PK inhibitors can be toxic to cells.[2] Always include a cell viability assay (e.g., trypan blue exclusion or a commercial viability kit) in your initial optimization experiments.
-
Large-Scale Genomic Alterations: Recent studies have shown that while AZD7648 significantly enhances HDR, it can also lead to an increase in large-scale genomic alterations, including kilobase-scale deletions and chromosomal translocations.[8][10] These events may not be detected by standard short-read sequencing methods. Researchers should be aware of this potential risk and consider using long-read sequencing or other methods to assess for larger genomic rearrangements, especially for therapeutic applications.
-
Off-Target Effects: While CRISPR/Cas9 is highly specific, off-target cleavage can occur. It is important to perform off-target analysis, especially when developing therapeutic applications. The use of DNA-PK inhibitors may also influence the repair of off-target DSBs.
Conclusion
The use of DNA-PK inhibitors, particularly the potent and selective compound AZD7648, represents a significant advancement in improving the efficiency of CRISPR/Cas9-mediated HDR. By temporarily suppressing the competing NHEJ pathway, these small molecules can dramatically increase the frequency of precise genome editing events. However, researchers must be mindful of potential cell type-specific effects, cytotoxicity, and the risk of large-scale genomic alterations. The protocols and data presented here provide a comprehensive guide for researchers to effectively and responsibly utilize this powerful technology to advance their research and development efforts.
References
- 1. CRISPR/Cas9 Ribonucleoprotein Delivery Enhanced by Lipo-Xenopeptide Carriers and Homology-Directed Repair Modulators: Insights from Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of DNA-PK stimulates Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing Gene Targeting Efficiency in Human Cells with AZD7648 Treatment | Explore Technologies [techfinder.stanford.edu]
- 4. Simultaneous inhibition of DNA-PK and Polϴ improves integration efficiency and precision of genome editing [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. News: CRISPR Enhancer Increases Precision – and Destroys DNA - CRISPR Medicine [crisprmedicinenews.com]
- 9. Approaches to Enhance Precise CRISPR/Cas9-Mediated Genome Editing [mdpi.com]
- 10. Enhancers of CRISPR-mediated HDR: is it worth the risk? [lubio.ch]
Application Notes: DNA-PK-IN-8 for Radiosensitization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionizing radiation (IR) is a cornerstone of cancer therapy, inducing DNA double-strand breaks (DSBs) in tumor cells, which, if left unrepaired, lead to mitotic catastrophe and cell death. However, cancer cells can develop resistance to radiation by upregulating DNA repair pathways. The DNA-dependent protein kinase (DNA-PK) is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DSBs.[1][2] Inhibition of DNA-PK has emerged as a promising strategy to enhance the efficacy of radiotherapy by preventing the repair of radiation-induced DNA damage, a concept known as radiosensitization.[3][4] DNA-PK-IN-8 is a potent and selective inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs) and serves as a valuable tool for investigating the role of DNA-PK in radiosensitization.
Mechanism of Action
DNA-PK is a serine/threonine protein kinase complex composed of the catalytic subunit DNA-PKcs and the Ku70/80 heterodimer.[1][5] Upon induction of a DNA DSB, the Ku70/80 heterodimer rapidly binds to the broken DNA ends and recruits DNA-PKcs.[1] This recruitment activates the kinase function of DNA-PKcs, which then phosphorylates a number of downstream targets to facilitate the ligation of the broken ends, completing the NHEJ repair process.[2][5]
This compound acts as an ATP-competitive inhibitor of DNA-PKcs, preventing its kinase activity. By inhibiting DNA-PKcs, this compound blocks the NHEJ pathway. Consequently, radiation-induced DSBs remain unrepaired, leading to increased genomic instability, cell cycle arrest, and ultimately, enhanced cancer cell death.[6][7] Furthermore, emerging evidence suggests that inhibiting DNA-PK can also modulate the tumor microenvironment and induce an anti-tumor immune response, further contributing to its therapeutic potential when combined with radiotherapy.[3]
Key Applications in Radiosensitization Research
-
Potentiation of Radiation-Induced Cell Death: Investigating the ability of this compound to increase the cytotoxic effects of ionizing radiation in various cancer cell lines.
-
Inhibition of DNA Damage Repair: Studying the molecular mechanisms of radiosensitization by assessing the persistence of DNA double-strand breaks.
-
Evaluation in Preclinical Models: Assessing the in vivo efficacy of this compound in combination with radiotherapy in tumor xenograft and patient-derived xenograft (PDX) models.[3][8][9]
-
Identification of Predictive Biomarkers: Exploring molecular markers, such as the mutational status of genes like TP53, that may predict sensitivity to DNA-PK inhibition and radiation.[9]
Quantitative Data on DNA-PK Inhibitors in Radiosensitization
The following tables summarize representative quantitative data for potent and selective DNA-PK inhibitors in radiosensitization studies. While specific data for this compound may vary, these values provide a general reference for the expected potency and efficacy of this class of inhibitors.
Table 1: In Vitro Radiosensitization with DNA-PK Inhibitors
| Cell Line | Cancer Type | DNA-PK Inhibitor | IC50 (µM) | Radiation Enhancement Ratio (RER) | Reference |
| HN4 | Head and Neck Squamous Cell Carcinoma | KU-0060648 | 0.8 | Not explicitly stated, but combination showed increased cell kill | [6] |
| HN5 | Head and Neck Squamous Cell Carcinoma | KU-0060648 | 0.5 | Not explicitly stated, but combination showed increased cell kill | [6] |
| HCT116 p53+/+ | Colon Carcinoma | KU-0060648 | 1.5 | Not explicitly stated, but combination showed increased cell kill | [6] |
| HCT116 p53-/- | Colon Carcinoma | KU-0060648 | 1.5 | Not explicitly stated, but combination showed increased cell kill | [6] |
| SW837 | Rectal Cancer | M3814 (Peposertib) | Not specified | 1.94 | [10] |
| U251V | Glioblastoma | Peposertib | ≥0.3 | Significant decrease in survival | [9] |
| U251MGMT | Glioblastoma | Peposertib | ≥0.3 | Significant decrease in survival | [9] |
| SCaBER | Bladder Cancer | AZD7648 | 0.25 | Dose reduction of 2-4 Gy for comparable cell death | [11] |
| VMCUB-1 | Bladder Cancer | AZD7648 | 0.25 | Dose reduction of 2-4 Gy for comparable cell death | [11] |
| J82 | Bladder Cancer | AZD7648 | 0.25 | Dose reduction of 2-4 Gy for comparable cell death | [11] |
| A549 | Non-Small Cell Lung Cancer | NU7026 | 10 | Significant increase in radiosensitivity | [7] |
Table 2: In Vivo Radiosensitization with DNA-PK Inhibitors
| Tumor Model | Cancer Type | DNA-PK Inhibitor | Dose | Radiation Regimen | Outcome | Reference |
| FaDu Xenografts | Head and Neck Cancer | AZD7648 | 3, 10, 30, 100 mg/kg | 10 Gy | Dose-dependent increase in time to tumor volume doubling | [8] |
| GBM120 Orthotopic Xenografts | Glioblastoma | Peposertib | Not specified | Not specified | Significantly increased survival | [12] |
| Melanoma Brain Metastases PDX | Melanoma | Peposertib | Not specified | Not specified | Suppression of DNA-PKcs autophosphorylation | [13] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Clonogenic Survival Assay
This assay is the gold standard for determining the reproductive viability of cells after treatment with cytotoxic agents.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Trypsin-EDTA
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Ionizing radiation source
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.
-
Seed a calculated number of cells into 6-well plates. The number of cells seeded will depend on the expected survival fraction for each treatment condition (typically ranging from 200 to 10,000 cells per well).[14]
-
Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Treatment:
-
Incubation:
-
Return the plates to the incubator and allow colonies to form over a period of 10-14 days.[16] The medium can be changed every 3-4 days if necessary.
-
-
Staining and Counting:
-
When colonies are visible (typically >50 cells), aspirate the medium and wash the wells with PBS.
-
Fix the colonies with 100% methanol for 10 minutes.
-
Stain the colonies with crystal violet solution for 10-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies counted / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies counted / (Number of cells seeded x PE/100)).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale.
-
The Radiation Enhancement Ratio (RER) can be calculated by dividing the radiation dose required to achieve a certain level of cell kill (e.g., SF=0.1) in the absence of the inhibitor by the dose required for the same level of cell kill in the presence of the inhibitor.
-
γH2AX Foci Formation Assay
This immunofluorescence-based assay is used to visualize and quantify DNA double-strand breaks. γH2AX (phosphorylated histone H2A.X) rapidly accumulates at sites of DSBs, forming discrete nuclear foci.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chamber slides or coverslips in multi-well plates
-
Ionizing radiation source
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-labeled anti-primary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells onto chamber slides or coverslips and allow them to attach overnight.
-
Treat the cells with this compound or vehicle control for a specified duration.
-
Irradiate the cells with the desired dose of radiation.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Wash twice with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.[7]
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
-
A significant increase in the number of residual γH2AX foci at later time points (e.g., 24 hours) in the this compound treated group compared to the radiation-only group indicates inhibition of DNA repair.[17][18]
-
Conclusion
This compound is a valuable pharmacological tool for studying the role of DNA-PK in DNA damage repair and for exploring its potential as a radiosensitizing agent. The protocols and information provided herein offer a framework for researchers to design and execute experiments aimed at elucidating the mechanisms of radiosensitization by DNA-PK inhibition and for the preclinical evaluation of this therapeutic strategy. The consistent findings across various preclinical models with different DNA-PK inhibitors underscore the promise of this approach in enhancing the efficacy of radiotherapy in cancer treatment.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DNA-dependent protein kinase inhibitor as a sensitizer of radiotherapy in locally advanced rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of DNA-PK activity sensitizes A549 cells to X-ray irradiation by inducing the ATM-dependent DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. DNA-PK Inhibition Shows Differential Radiosensitization in Orthotopic GBM PDX Models Based on DDR Pathway Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of DNA-PK may improve response to neoadjuvant chemoradiotherapy in rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effective Radiosensitization of Bladder Cancer Cells by Pharmacological Inhibition of DNA-PK and ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA-PK Inhibition Shows Differential Radiosensitization in Orthotopic GBM PDX Models Based on DDR Pathway Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential Distribution of the DNA-PKcs Inhibitor Peposertib Selectively Radiosensitizes Patient-derived Melanoma Brain Metastasis Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Predicting Radiosensitivity with Gamma-H2AX Foci Assay after Single High-Dose-Rate and Pulsed Dose-Rate Ionizing Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Investigating γH2AX as a Biomarker of Radiosensitivity Using Flow Cytometry Methods - PMC [pmc.ncbi.nlm.nih.gov]
Measuring DNA-PK Kinase Activity In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1] DNA-PK is a serine/threonine protein kinase composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[1] Its central role in DNA repair has made it a key target for cancer therapy, as its inhibition can sensitize tumor cells to radiation and chemotherapy. Accurate and reliable measurement of DNA-PK kinase activity in vitro is therefore essential for basic research and for the discovery and characterization of novel inhibitors.
This document provides detailed application notes and protocols for three common in vitro methods to measure DNA-PK kinase activity: a luminescence-based assay, a fluorescence-based assay, and a traditional radiometric assay.
Signaling Pathway of DNA-PK Activation
DNA-PK is activated by the presence of DNA double-strand breaks. The Ku70/80 heterodimer first binds to the broken DNA ends, which then recruits and activates the DNA-PKcs catalytic subunit.[2] This activation leads to the phosphorylation of various downstream substrates, including itself (autophosphorylation), to initiate the DNA repair cascade.[3][4]
Application Notes: Assay Methodologies
Several in vitro methods are available to quantify DNA-PK activity, each with its own advantages and disadvantages. The choice of assay often depends on the specific application, such as high-throughput screening of inhibitors or detailed kinetic studies.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the ADP concentration and, therefore, the kinase activity.[5][6]
Advantages:
-
High sensitivity and broad dynamic range.[5]
-
Homogeneous "add-and-read" format, making it suitable for high-throughput screening (HTS).[7]
-
Non-radioactive, which simplifies handling and disposal.
Disadvantages:
-
Indirect measurement of phosphorylation.
-
Potential for interference from compounds that affect the luciferase enzyme.
Fluorescence-Based Kinase Assay (e.g., TR-FRET)
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the phosphorylation of a substrate peptide by DNA-PK.[8][9] In a common format, a fluorescein-labeled substrate peptide and a terbium-labeled anti-phospho-substrate antibody are used. When the peptide is phosphorylated by DNA-PK, the antibody binds to it, bringing the terbium donor and fluorescein acceptor into close proximity. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, which then emits a signal at a specific wavelength.[10] The TR-FRET signal is proportional to the amount of phosphorylated substrate.
Advantages:
-
Homogeneous, no-wash format suitable for HTS.[11]
-
Ratiometric detection (measuring the ratio of acceptor to donor emission) reduces well-to-well variability and interference from colored compounds.
-
High sensitivity and robustness.
Disadvantages:
-
Requires specific antibodies and labeled substrates.
-
Potential for interference from fluorescent compounds.
Radiometric Kinase Assay (e.g., [γ-³²P]ATP Filter Binding Assay)
Principle: This is a traditional and direct method for measuring kinase activity. The assay involves incubating the kinase with a substrate (typically a peptide) and [γ-³²P]ATP. The radiolabeled terminal phosphate from ATP is transferred to the substrate. The reaction mixture is then spotted onto a phosphocellulose paper (e.g., P81) that binds the phosphorylated substrate, while the unreacted [γ-³²P]ATP is washed away.[12][13] The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter or a phosphorimager and is directly proportional to the kinase activity.[12]
Advantages:
-
Direct and highly sensitive measurement of phosphate transfer.[13]
-
Considered the "gold standard" for kinase assays due to its reliability and low background.[13]
-
Versatile and can be used with a wide range of substrates.
Disadvantages:
-
Requires handling of radioactive materials, with associated safety and disposal concerns.
-
More labor-intensive and not easily adaptable to high-throughput screening.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for in vitro DNA-PK kinase assays, including kinetic constants and IC50 values for common inhibitors.
Table 1: Kinetic Constants for DNA-PK
| Parameter | Substrate | Value | Assay Method | Reference |
| Km,app (ATP) | ATP | 18 µM | Radiometric | [14] |
| Km (peptide) | DNA-PK Peptide Substrate | 760 µM | Not specified | [15] |
Table 2: In Vitro IC50 Values of Common DNA-PK Inhibitors
| Inhibitor | IC50 (nM) | Assay Method | Reference |
| NU7441 | 14 | Not specified | [16] |
| AZD7648 | 0.6 | Biochemical assay | [16][17] |
| M3814 (Nedisertib) | <3 | Not specified | [17] |
| M3814 (Nedisertib) | 46 | Not specified | [18] |
| Wortmannin | 16-120 | Not specified | [19] |
| KU-0060648 | 8.6 | Not specified | [16][17] |
| CC-115 | 13 | Not specified | [17] |
| NU7026 | 230 | Not specified | [17] |
| PIK-75 | 2 | Not specified | [17] |
| Compound 401 | 280 | Not specified | [16][17] |
| LTURM34 | 34 | Not specified | [16][17] |
| BAY-8400 | 81 | Not specified | [17] |
| ZL-2201 | 1 | Not specified | [17] |
| AMA-37 | 270 | Not specified | [17] |
| VX-984 | Potent inhibitor | Not specified | [17] |
Experimental Protocols
Protocol 1: Luminescence-Based DNA-PK Kinase Assay (ADP-Glo™)
Materials:
-
DNA-PK Kinase Enzyme System (e.g., Promega, includes DNA-PK, DNA-PK peptide substrate, reaction buffer, and DNA activation buffer)[20]
-
ADP-Glo™ Kinase Assay Kit (Promega)[5]
-
ATP
-
Test compounds (inhibitors)
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Thaw all reagents and keep them on ice.
-
Prepare the kinase reaction buffer as recommended by the manufacturer.
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Prepare a solution of DNA-PK enzyme in kinase reaction buffer.
-
Prepare a solution of the DNA-PK peptide substrate and ATP in the kinase reaction buffer. Include the DNA activator in this mix.[20]
-
-
Kinase Reaction:
-
Add 1 µL of the test compound or vehicle (e.g., DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the diluted DNA-PK enzyme to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP/DNA activator mixture to each well.[21]
-
Mix the plate gently and incubate at room temperature for 60 minutes.[21]
-
-
ATP Depletion:
-
Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[22]
-
Mix the plate and incubate at room temperature for 30-60 minutes.[22]
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the DNA-PK activity.
-
Protocol 2: Fluorescence-Based DNA-PK Kinase Assay (TR-FRET)
Materials:
-
DNA-PK Enzyme (e.g., Promega)
-
Fluorescein-labeled DNA-PK substrate peptide (e.g., p53-derived)
-
Terbium-labeled anti-phospho-p53 (pSer15) antibody (e.g., Thermo Fisher Scientific)[23]
-
ATP
-
DNA Activator (e.g., sheared calf thymus DNA)[24]
-
Test compounds
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)[14]
-
TR-FRET dilution buffer
-
EDTA
-
384-well black, low-volume assay plates
-
Plate reader with TR-FRET capabilities
Procedure:
-
Reagent Preparation:
-
Prepare the kinase reaction buffer.
-
Prepare serial dilutions of test compounds.
-
Prepare a working solution of DNA-PK enzyme.
-
Prepare a 2X substrate/ATP/DNA activator solution in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of 4X test compound.
-
Add 5 µL of 2X DNA-PK enzyme.
-
Add 2.5 µL of 4X substrate/ATP/DNA activator mix.
-
Mix and incubate for 60 minutes at room temperature.[14]
-
-
Detection:
-
Prepare a 2X stop/detection solution containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer.
-
Add 10 µL of the stop/detection solution to each well. The final concentration of EDTA is typically 10 mM, and the antibody concentration is around 2 nM.[14]
-
Mix and incubate for at least 60 minutes at room temperature.[14]
-
-
Measurement:
-
Read the plate on a TR-FRET-enabled plate reader, measuring the emission at both the donor (terbium) and acceptor (fluorescein) wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission). The ratio is proportional to the level of substrate phosphorylation.
-
Protocol 3: Radiometric DNA-PK Kinase Assay
Materials:
-
DNA-PK Enzyme
-
Peptide substrate (e.g., p53-derived)
-
[γ-³²P]ATP
-
DNA Activator
-
Test compounds
-
Kinase reaction buffer
-
P81 phosphocellulose paper
-
0.5% Phosphoric acid
-
Acetone
-
Scintillation vials and scintillation fluid (for scintillation counting) or phosphorimager screens
-
Scintillation counter or phosphorimager
Procedure:
-
Kinase Reaction:
-
Prepare a master mix containing the kinase reaction buffer, DNA activator, and peptide substrate.
-
Aliquot the master mix into microcentrifuge tubes.
-
Add the test compound or vehicle to each tube.
-
Add the DNA-PK enzyme and pre-incubate for a few minutes at 30°C.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
-
Stopping the Reaction and Substrate Capture:
-
Spot a defined volume (e.g., 20 µL) of each reaction mixture onto a labeled square of P81 phosphocellulose paper.[25]
-
-
Washing:
-
Quantification:
-
Allow the P81 papers to air dry completely.
-
Place each paper square into a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter. Alternatively, expose the dried paper to a phosphorimager screen and quantify the signal. The amount of incorporated radioactivity is a direct measure of DNA-PK activity.
-
References
- 1. The DNA-dependent protein kinase: a multifunctional protein kinase with roles in DNA double strand break repair and mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 12. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. DNA-Dependent Protein Kinase Peptide Substrate [promega.com]
- 16. selleckchem.com [selleckchem.com]
- 17. abmole.com [abmole.com]
- 18. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DNA-PK Kinase Enzyme System [promega.com]
- 21. promega.com [promega.com]
- 22. promega.com [promega.com]
- 23. LanthaScreen Kinase Activity Assay Reactivity Table | Thermo Fisher Scientific - FI [thermofisher.com]
- 24. tools.thermofisher.com [tools.thermofisher.com]
- 25. lirias.kuleuven.be [lirias.kuleuven.be]
Application Notes and Protocols: DNA-PK-IN-8 Treatment in ATM Deficient Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The concept of synthetic lethality has emerged as a powerful strategy in cancer therapy. This approach targets vulnerabilities in cancer cells that arise from specific genetic alterations, such as the loss of a key tumor suppressor gene. One of the most well-established synthetic lethal relationships exists between the inhibition of DNA-dependent protein kinase (DNA-PK) and the deficiency of the Ataxia-Telangiectasia Mutated (ATM) protein.[1][2][3]
ATM is a critical kinase that orchestrates the cellular response to DNA double-strand breaks (DSBs).[4][5] In ATM-deficient tumors, cells become heavily reliant on alternative DNA repair pathways, primarily the non-homologous end joining (NHEJ) pathway, which is mediated by DNA-PK. By inhibiting DNA-PK with a potent and selective inhibitor like DNA-PK-IN-8, this compensatory repair mechanism is shut down, leading to the accumulation of cytotoxic DNA damage and selective killing of ATM-deficient cancer cells.[1]
These application notes provide a comprehensive overview of the effects of this compound treatment in ATM-deficient cells, including quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of DNA-PK inhibitors in ATM-deficient cellular models. While specific data for "this compound" is not available in the public domain, the presented data from other potent and selective DNA-PK inhibitors (e.g., NU7441, M3814, CC-115) are considered representative of the expected outcomes.
Table 1: Cellular Viability and Proliferation
| Cell Line (ATM status) | DNA-PK Inhibitor | Assay | Endpoint | Result | Reference |
| HCT116 (ATM-/-) | M3814 | Clonogenic Survival | Radiation Enhancement Ratio | 1.94 | [6] |
| SW837 (ATM proficient) | M3814 | Clonogenic Survival | Radiation Enhancement Ratio | Not significant | [6] |
| HSC4 (ATM proficient) | CC-115 | Cell Viability | IC50 | 4.8 µM | [7] |
| CAL33 (ATM proficient) | CC-115 | Cell Viability | IC50 | 2.6 µM | [7] |
| ATM-deficient cancer cells | DNA-PKcs inhibition | Apoptosis Assay | Apoptosis Induction | Potent induction | [3] |
Table 2: DNA Damage and Repair
| Cell Line (ATM status) | DNA-PK Inhibitor | Assay | Marker | Fold Change (vs. Control) | Reference |
| ATM-/- B cells | NU7026 (PKi) | Immunofluorescence | IgH breaks | Synergistic increase | [8] |
| ATM-/- B cells | NU7026 (PKi) | MET-CS-FISH | c-myc/IgH translocations | Significant increase | [8] |
| SW837 | M3814 + Radiation | Western Blot | pATM | 4.6-fold increase | [6] |
| HeLa | Etoposide | Western Blot | γH2AX | Increased | [9] |
| U2OS | Etoposide | Western Blot | pDNA-PKcs (S2056) | Decreased | [9] |
Table 3: Protein Phosphorylation
| Cell Line (ATM status) | Treatment | Protein | Phosphorylation Site | Change in Phosphorylation | Reference |
| ATM-/- B cells | IR + NU7026 (PKi) | 53BP1 | Ser25 | Complete absence | [8] |
| ATM-/- B cells | IR + NU7026 (PKi) | Kap-1 | - | Further reduction | [8] |
| ATM-/- B cells | IR + NU7026 (PKi) | p53 | Ser15 | Further reduction | [8] |
| Wild type B cells | IR + NU7026 (PKi) | 53BP1 | Ser25 | No significant change | [8] |
| 293T (DNA-PKcs-/-) | - | ATM | - | Spontaneous reduction | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general experimental workflow for investigating the effects of this compound in ATM-deficient cells.
Caption: DNA damage response in ATM proficient vs. deficient cells and the effect of this compound.
Caption: General experimental workflow for studying this compound in ATM-deficient cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in ATM-deficient cells.
Cell Viability Assay (Clonogenic Assay)
This assay assesses the long-term survival and proliferative capacity of cells after treatment.
Materials:
-
ATM-proficient and ATM-deficient cell lines
-
Complete cell culture medium
-
This compound (in a suitable solvent, e.g., DMSO)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Trypsinize and count ATM-proficient and ATM-deficient cells.
-
Seed a low number of cells (e.g., 500-2000 cells per well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the untreated control wells.[11][12]
-
Allow cells to attach overnight in a 37°C, 5% CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and replace it with medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 24 hours).
-
-
Colony Formation:
-
After treatment, remove the drug-containing medium, wash the cells once with PBS, and add fresh complete medium.
-
Return the plates to the incubator and allow colonies to form for 9-14 days.[12] Change the medium every 2-3 days.
-
-
Staining and Counting:
-
After the incubation period, remove the medium and wash the wells gently with PBS.
-
Fix the colonies by adding 1 mL of 70% ethanol to each well for 10 minutes.
-
Aspirate the ethanol and allow the plates to dry completely.
-
Stain the colonies with 1 mL of Crystal Violet solution for 10-30 minutes at room temperature.[11]
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (a colony is defined as a cluster of at least 50 cells).[11]
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)) x 100%.
-
Plot the SF against the concentration of this compound to generate a dose-response curve.
-
Western Blot Analysis for DNA Damage Response Proteins
This protocol is for detecting changes in the levels and phosphorylation status of key proteins in the DNA damage response pathway.
Materials:
-
ATM-proficient and ATM-deficient cell lines
-
This compound
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-DNA-PKcs (S2056), anti-phospho-ATM (S1981), anti-γH2AX, anti-p53, anti-phospho-p53 (S15), anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Culture and treat cells with this compound as desired.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Immunofluorescence for DNA Damage Foci (γH2AX)
This method visualizes the formation of nuclear foci of phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks.[13]
Materials:
-
ATM-proficient and ATM-deficient cell lines
-
This compound
-
Glass coverslips in culture plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 2% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in culture plates and allow them to attach.
-
Treat the cells with this compound for the desired time.
-
-
Fixation and Permeabilization:
-
Blocking and Staining:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for at least 30 minutes.[14]
-
Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
-
Analysis:
-
Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
-
Conclusion
The treatment of ATM-deficient cancer cells with the DNA-PK inhibitor this compound represents a promising therapeutic strategy based on the principle of synthetic lethality. The protocols and data presented here provide a framework for researchers and drug developers to investigate and validate the efficacy of this approach. By leveraging the inherent genetic vulnerabilities of these cancer cells, DNA-PK inhibition has the potential to lead to the development of highly effective and targeted anti-cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Frontiers | Beyond the Trinity of ATM, ATR, and DNA-PK: Multiple Kinases Shape the DNA Damage Response in Concert With RNA Metabolism [frontiersin.org]
- 5. Cell Death and Survival Pathways Involving ATM Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of DNA-PK may improve response to neoadjuvant chemoradiotherapy in rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Inhibitors of DNA-PK, ATM and ATR in Combination with Ionizing Radiation Can Increase Tumor Cell Death in HNSCC Cells While Sparing Normal Tissue Cells [mdpi.com]
- 8. Essential role for DNA-PKcs in DNA double strand break repair and apoptosis in ATM deficient lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Restoration of ATM expression in DNA-PKcs deficient cells inhibits signal end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Immunofluorescence-based methods to monitor DNA end resection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Generating DNA-PK-IN-8 Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[1][2] Its role in maintaining genomic integrity makes it a compelling target in oncology.[3][4] Inhibitors of DNA-PK, such as DNA-PK-IN-8, are being investigated as potential cancer therapeutics, both as monotherapies and in combination with DNA-damaging agents like chemotherapy and radiation. The development of resistance to these inhibitors is a significant challenge in drug development. Understanding the mechanisms of resistance and developing cell line models of resistance are crucial for identifying biomarkers of response, developing strategies to overcome resistance, and discovering next-generation inhibitors.
This document provides a detailed guide for researchers on the generation and characterization of cell lines resistant to the potent and selective DNA-PK inhibitor, this compound.
DNA-PK Signaling Pathway
DNA-PK is a serine/threonine protein kinase complex composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[1] The Ku heterodimer recognizes and binds to broken DNA ends, recruiting and activating DNA-PKcs.[1] Once activated, DNA-PKcs phosphorylates a variety of downstream targets to promote the ligation of the broken DNA ends.[2] this compound is a highly potent inhibitor of DNA-PK with an IC50 of 0.8 nM.
Caption: DNA-PK signaling in non-homologous end joining.
Experimental Protocols
Generating this compound Resistant Cell Lines
The generation of drug-resistant cell lines is typically achieved through continuous or intermittent exposure to gradually increasing concentrations of the drug. This process selects for cells that have acquired mechanisms of resistance.
Workflow for Generating Resistant Cell Lines:
Caption: Experimental workflow for generating resistant cell lines.
Detailed Protocol:
-
Determine the Initial IC50 of this compound:
-
Plate the parental cancer cell line of choice in 96-well plates at a predetermined optimal density.
-
The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
-
-
Initiate Resistance Development:
-
Culture the parental cells in their standard growth medium supplemented with a low concentration of this compound, typically starting at the IC10 or IC20 value determined in the previous step.
-
Maintain the cells in a continuous culture with the drug, changing the medium every 2-3 days.
-
-
Stepwise Dose Escalation:
-
Once the cells have adapted to the initial concentration and are proliferating at a steady rate, gradually increase the concentration of this compound. A 1.5 to 2-fold increase at each step is generally recommended.
-
Monitor the cells closely for signs of toxicity. If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
This process of dose escalation can take several months to achieve a significant level of resistance.
-
-
Establishment and Maintenance of the Resistant Line:
-
Once a desired level of resistance is achieved (e.g., the cells are able to proliferate in a concentration of this compound that is 10-fold or higher than the initial IC50), the resistant cell line is considered established.
-
To maintain the resistant phenotype, it is recommended to continuously culture the cells in the presence of the high concentration of this compound.
-
Periodically re-evaluate the IC50 of the resistant line to ensure the stability of the resistant phenotype.
-
-
Cryopreservation:
-
It is crucial to cryopreserve cell stocks at various stages of the resistance development process, including the parental line and cells from different dose-escalation steps. This allows for recovery in case of contamination or loss of the cell line.
-
Characterization of Resistant Cell Lines
-
Determination of the Resistance Factor:
-
Perform a cell viability assay as described in the initial IC50 determination protocol on both the parental and the resistant cell lines.
-
The resistance factor (RF) is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental cell line.
-
-
Western Blot Analysis:
-
Investigate potential changes in the expression and phosphorylation of key proteins in the DNA-PK signaling pathway.
-
Probe for total and phosphorylated levels of DNA-PKcs (at Ser2056), and other downstream targets.
-
Analyze the expression of potential resistance markers, such as drug efflux pumps (e.g., P-glycoprotein).
-
-
DNA Damage and Repair Assays:
-
Assess the capacity of the resistant cells to repair DNA damage in the presence of this compound.
-
Techniques such as comet assays or immunofluorescence staining for γH2AX foci can be employed to quantify DNA damage.
-
-
Cell Cycle Analysis:
-
Use flow cytometry to analyze the cell cycle distribution of parental and resistant cells, both with and without drug treatment. Alterations in cell cycle checkpoints can be a mechanism of drug resistance.
-
Data Presentation
Table 1: Illustrative IC50 Values and Resistance Factors for the DNA-PK Inhibitor NU7441 in a Hypothetical Resistant Cell Line Pair.
| Cell Line | Treatment | IC50 (nM) | Resistance Factor (RF) |
| Parental HCT116 | NU7441 | 150 | - |
| HCT116-NU7441-Resistant | NU7441 | 1800 | 12 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the cell line and experimental conditions.
Conclusion
The generation of this compound resistant cell lines is a valuable tool for understanding the mechanisms of acquired resistance to DNA-PK inhibitors. The protocols outlined in this document provide a framework for the successful development and characterization of these important research models. The insights gained from studying these resistant cell lines will be instrumental in the development of more effective and durable cancer therapies targeting the DNA-PK pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. DNA-PKcs kinase activity stabilizes the transcription factor Egr1 in activated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA-PK inhibition and radiation promote anti-tumoral immunity through RNA Polymerase III in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DNA-PK-IN-8 solubility and preparation
Welcome to the technical support resource for DNA-PK-IN-8, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). This guide provides detailed information on solubility, solution preparation, and troubleshooting for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective small molecule inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs) with an IC₅₀ of 0.8 nM.[1] It functions by blocking the kinase activity of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway. The NHEJ pathway is a major mechanism for repairing DNA double-strand breaks (DSBs).[2][3][4] By inhibiting DNA-PKcs, this compound prevents the repair of DSBs, which can lead to synergistic antiproliferative activity when combined with DNA-damaging agents like doxorubicin.[1]
DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)
Caption: Canonical Non-Homologous End Joining (NHEJ) pathway for DNA repair and the inhibitory action of this compound.
Solubility and Solution Preparation
Q2: What is the solubility of this compound in common laboratory solvents?
Solubility of Related DNA-PK Inhibitors
| Compound | Solvent | Concentration | Reference |
|---|---|---|---|
| NU7026 | Me₂SO (DMSO) | 10 mM | [6] |
| DA-143 | DMSO | 10 mM (Stock) |[5] |
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in high-purity, anhydrous DMSO.
Protocol for Preparing a 10 mM Stock Solution:
-
Warm the Vial: Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to make a 10 mM stock from 1 mg of powder (assuming a molecular weight of ~500 g/mol , which is typical for small molecule inhibitors), you would add approximately 200 µL of DMSO. Note: Always confirm the molecular weight on the product datasheet.
-
Ensure Complete Dissolution: Vortex or sonicate the solution gently until the compound is completely dissolved. A brief warming to 37°C can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[6]
Q4: How do I prepare working solutions for my experiments?
Working solutions are typically prepared by diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
Procedure for Dilution:
-
Thaw Stock: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your final experimental buffer or medium.
-
Vortex During Dilution: To minimize precipitation, add the DMSO stock dropwise to the aqueous solution while vortexing gently. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[7]
-
Use Immediately: It is best to prepare working solutions fresh for each experiment and use them immediately to prevent potential precipitation or degradation over time.
Troubleshooting Guide
Q5: My compound precipitates when I dilute it into my aqueous assay buffer. What should I do?
This is a common issue due to the low aqueous solubility of many small molecule inhibitors.
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound.
-
Increase DMSO Percentage: You can slightly increase the final DMSO concentration in your assay, but be mindful of its potential effects on your experimental system. Always run a vehicle control with the same final DMSO concentration.
-
Use a Surfactant: Consider including a small amount of a non-ionic surfactant, such as Tween-20 (e.g., 0.01-0.05%), in your final assay buffer. This can help maintain the compound's solubility. A buffer used for DNA-PK purification included Tween-20, suggesting its compatibility.[8]
-
Pre-warm the Buffer: Warming your assay buffer to 37°C before adding the compound may help improve solubility.
Q6: I am observing inconsistent or lower-than-expected activity in my experiments. What are the possible causes?
Inconsistent results can stem from issues with compound handling, storage, or the experimental setup.
-
Compound Degradation: Repeated freeze-thaw cycles can degrade the compound. Always use fresh aliquots for each experiment.
-
Incomplete Dissolution: Ensure the compound is fully dissolved in the DMSO stock. Any undissolved particles will lead to inaccurate concentrations.
-
Inaccurate Pipetting: DMSO is more viscous than water. Use positive displacement pipettes or the reverse pipetting technique for accurate handling of small volumes of the DMSO stock.
-
Assay Conditions: Verify the components of your assay. Ensure that the DNA-PK enzyme is active and that the concentration of ATP and substrate are optimal.[9] The activity of DNA-PK is highly dependent on the presence of sheared DNA in the assay buffer.[10]
Experimental Protocols & Workflows
In Vitro DNA-PK Kinase Assay Protocol
This protocol is a generalized procedure for measuring the kinase activity of DNA-PK and assessing the inhibitory effect of this compound.
Materials:
-
Purified DNA-PK enzyme (DNA-PKcs and Ku70/80)
-
DNA-PK Peptide Substrate
-
Sheared calf thymus DNA (as an activator)
-
Kinase Reaction Buffer (e.g., 25 mM HEPES pH 7.6, 75 mM KCl, 10 mM MgCl₂, 1 mM DTT)[11]
-
ATP solution
-
This compound (prepared as a dilution series)
-
ADP-Glo™ Kinase Assay Kit (or similar detection method)
Procedure:
-
Prepare Reagents: Thaw all components on ice. Prepare the complete kinase reaction buffer containing the DNA activator.
-
Set up Reactions: In a 384-well plate, add the following components:
-
1 µL of this compound at various concentrations (or DMSO vehicle control).
-
2 µL of DNA-PK enzyme diluted in kinase buffer.
-
2 µL of a mix containing the peptide substrate and ATP.[9]
-
-
Incubate: Cover the plate and incubate at room temperature for 60 minutes.[9]
-
Detect Activity: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based method like the ADP-Glo™ assay.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and then read the luminescence.[9]
-
-
Analyze Data: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Experimental Workflow for IC₅₀ Determination
Caption: A typical experimental workflow for determining the IC₅₀ of this compound in an in vitro kinase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 3. DNA-PK: a dynamic enzyme in a versatile DSB repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA-PK is involved in repairing a transient surge of DNA breaks induced by deceleration of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of dimethyl sulfoxide on the induction of DNA strand breaks in plasmid DNA and colony formation of PC Cl3 mammalian cells by alpha-, beta-, and Auger electron emitters 223Ra, 188Re, and 99mTc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. DNA-PK is activated by nucleosomes and phosphorylates H2AX within the nucleosomes in an acetylation-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing DNA-PK-IN-8 Concentration for Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of DNA-PK-IN-8 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting the kinase activity of DNA-PK, this compound prevents the repair of DSBs, leading to the accumulation of DNA damage and subsequently, cell cycle arrest and apoptosis. This makes it a valuable tool for cancer research, particularly in combination with DNA-damaging agents like chemotherapy or radiation.
Q2: What is the reported IC50 value for this compound?
A2: this compound has a reported IC50 value of 0.8 nM in biochemical assays, indicating its high potency.[1] However, the effective concentration in cell-based assays (cellular IC50 or GI50) will vary depending on the cell line, experimental conditions, and the endpoint being measured.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. To ensure complete dissolution, you can gently vortex the solution or use a sonicator. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q4: What is the recommended starting concentration for my cell culture experiments?
A4: A good starting point for a dose-response experiment is to use a wide range of concentrations spanning several orders of magnitude, centered around the expected effective concentration. Based on the potency of this compound and data from similar DNA-PK inhibitors, a starting range of 0.1 nM to 10 µM is recommended. This range should allow you to determine the optimal concentration for your specific cell line and experimental setup.
Q5: What is the stability of this compound in cell culture medium?
A5: The stability of small molecules in cell culture medium at 37°C can vary. It is recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment from your frozen DMSO stock. Avoid storing the inhibitor in aqueous solutions for extended periods.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of the compound in cell culture medium. | The final DMSO concentration is too high, or the compound has limited solubility in aqueous solutions. | Ensure the final DMSO concentration in your culture medium does not exceed 0.1%. Prepare fresh dilutions from your DMSO stock immediately before adding to the cells. If precipitation persists, try making an intermediate dilution in a serum-free medium before adding to the final culture. |
| No observable effect on cells at expected concentrations. | The inhibitor is not active, the cell line is resistant, or the experimental endpoint is not sensitive to DNA-PK inhibition. | Verify the activity of your this compound stock by testing it in a sensitive cell line or a biochemical assay if possible. Confirm that your cell line expresses DNA-PK and is reliant on the NHEJ pathway for DNA repair. Consider using a more sensitive endpoint, such as a DNA damage marker (e.g., γH2AX staining) or a clonogenic survival assay. |
| High levels of cytotoxicity observed even at low concentrations. | The cell line is highly sensitive to DNA-PK inhibition, or the compound is exhibiting off-target effects. | Perform a dose-response experiment with a wider range of lower concentrations (e.g., picomolar to low nanomolar range). Ensure that the observed cytotoxicity is consistent with the inhibition of DNA-PK by performing rescue experiments or using a DNA-PK deficient cell line as a negative control. |
| Inconsistent results between experiments. | Variability in cell seeding density, inhibitor dilution, incubation time, or assay readout. | Standardize your experimental protocol. Ensure consistent cell numbers, accurate serial dilutions of the inhibitor, precise incubation times, and a validated assay readout. Always include appropriate positive and negative controls in every experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes the preparation of serial dilutions of this compound for a typical dose-response experiment in a 96-well plate format.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium (appropriate for your cell line)
-
Sterile microcentrifuge tubes or a 96-well dilution plate
-
Serological pipettes and multichannel pipettes
Procedure:
-
Prepare the highest concentration working solution: In a sterile microcentrifuge tube, prepare a 2X final concentration of the highest desired concentration. For example, to achieve a final concentration of 10 µM in the well, prepare a 20 µM working solution by diluting your 10 mM stock solution 1:500 in cell culture medium (e.g., 2 µL of 10 mM stock in 998 µL of medium).
-
Perform serial dilutions:
-
Add 100 µL of cell culture medium to wells 2 through 12 of a 96-well dilution plate.
-
Add 200 µL of the highest concentration working solution (e.g., 20 µM) to well 1.
-
Transfer 100 µL from well 1 to well 2 and mix thoroughly by pipetting up and down.
-
Continue this 1:2 serial dilution across the plate to well 11. Do not add any inhibitor to well 12, as this will serve as your vehicle control (containing only DMSO at the same final concentration as the treated wells).
-
-
Add to cell plate: After preparing the serial dilutions, add an equal volume of your cell suspension to each well of the experimental 96-well plate. Then, transfer the desired volume of the 2X inhibitor dilutions to the corresponding wells of the cell plate to achieve the final 1X concentration.
Protocol 2: Determining the Optimal Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound serial dilutions (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the growth medium and replace it with fresh medium containing the serial dilutions of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the plate for a period that allows for at least two to three cell doublings (e.g., 48-72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO or a solubilization buffer.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to obtain the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Data Presentation
Table 1: Representative IC50 Values of DNA-PK Inhibitors in Various Cancer Cell Lines. (Note: These are representative values for different DNA-PK inhibitors and should be used as a guideline. The IC50 for this compound should be determined experimentally for your specific cell line.)
| Cell Line | Cancer Type | DNA-PK Inhibitor | IC50 (µM) | Reference |
| HSC4 | Head and Neck Squamous Cell Carcinoma | CC-115 | 4.8 | [1] |
| CAL33 | Head and Neck Squamous Cell Carcinoma | CC-115 | 2.6 | [1] |
| HCT116 | Colorectal Carcinoma | NU7441 | 0.125 - 0.5 (dose-dependent inhibition) | [2] |
| SW620 | Colorectal Carcinoma | NU7441 | ~1 (for significant cytotoxicity enhancement) | [3] |
| LoVo | Colorectal Carcinoma | NU7441 | ~1 (for significant cytotoxicity enhancement) | [3] |
Visualizations
Caption: DNA-PK signaling pathway and the point of inhibition by this compound.
References
potential off-target effects of DNA-PK-IN-8
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the DNA-PK inhibitor, DNA-PK-IN-8.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound?
A1: this compound is a highly potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). However, as with most kinase inhibitors that target the ATP-binding site, absolute specificity is rare. To fully characterize its selectivity, comprehensive profiling against a broad panel of kinases is essential.
Q2: What are the likely off-targets for this compound?
A2: The most probable off-targets for a DNA-PK inhibitor are other members of the PI3K-related kinase (PIKK) family due to structural similarities in their kinase domains.[1] These include Ataxia-Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), and mammalian Target of Rapamycin (mTOR).[1][2] Broader kinome screening is necessary to identify other potential off-target kinases.
Q3: My experiment with this compound is showing an unexpected phenotype. Could this be due to off-target effects?
A3: Unexpected phenotypes can arise from off-target effects. It is crucial to validate that the observed cellular phenotype is a direct result of DNA-PK inhibition. This can be achieved through several approaches:
-
Rescue experiments: If possible, expressing a drug-resistant mutant of DNA-PK should rescue the phenotype.
-
Direct measurement of target engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to DNA-PK in your cellular model.
Q4: How can I experimentally determine the off-target profile of this compound?
A4: Several methods can be employed to determine the off-target profile:
-
In vitro kinase profiling: Services like KINOMEscan screen the inhibitor against a large panel of purified kinases to identify potential interactions based on binding affinity.[3][4]
-
Cell-based methods:
-
Chemical Proteomics (e.g., Kinobeads): This method uses affinity matrices to pull down kinases from cell lysates that bind to the inhibitor.[5][6][7]
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of proteins upon ligand binding in intact cells or cell lysates, confirming target engagement and identifying off-targets.[8][9][10]
-
Q5: What are some common issues and troubleshooting tips for kinase inhibitor experiments?
A5:
-
Poor cellular potency despite high biochemical potency: This could be due to poor cell permeability, active efflux from the cell, or high intracellular ATP concentrations competing with the inhibitor. Consider using cellular target engagement assays to confirm intracellular activity.
-
Variability in results: Ensure consistent cell culture conditions, inhibitor concentrations, and treatment times. The passage number of cells can also influence results.
-
Inhibitor instability: Prepare fresh stock solutions and protect them from light and repeated freeze-thaw cycles.
-
Misinterpretation of data: Always include appropriate controls, such as vehicle-treated cells and positive/negative control compounds, to ensure the observed effects are specific to the inhibitor.[11]
Quantitative Data on DNA-PK Inhibitor Selectivity
Since comprehensive KINOMEscan data for this compound is not publicly available, we present data from two other well-characterized DNA-PK inhibitors, NU7441 and M3814 , to provide a representative overview of the selectivity profile of this class of inhibitors.
Table 1: KINOMEscan Data for NU7441
This table summarizes the percentage of kinase bound by 10 µM NU7441 compared to a DMSO control. A lower percentage indicates stronger binding. Only kinases with less than 35% of control binding are shown.[3]
| Kinase Target | Percent of Control (%) |
| PRKDC (DNA-PKcs) | <1 |
| PIK3C2A | 1.1 |
| PIK3C2B | 1.5 |
| PIK3C2G | 2.1 |
| MTOR | 10.5 |
| ATM | 25.1 |
| ATR | 30.7 |
| CLK2 | 34.5 |
Table 2: Selectivity Panel for M3814
This table shows the IC50 values of M3814 against DNA-PK and other related kinases, demonstrating its high selectivity for DNA-PK.[12][13][14][15]
| Kinase Target | IC50 (nM) | Selectivity vs. DNA-PK |
| PRKDC (DNA-PKcs) | <3 | - |
| PI3Kα | >10,000 | >3333-fold |
| PI3Kβ | >10,000 | >3333-fold |
| PI3Kγ | >10,000 | >3333-fold |
| PI3Kδ | >10,000 | >3333-fold |
| mTOR | 1,200 | >400-fold |
| ATM | 2,500 | >833-fold |
| ATR | >10,000 | >3333-fold |
| CHK1 | >10,000 | >3333-fold |
| CHK2 | >10,000 | >3333-fold |
Experimental Protocols
KINOMEscan Profiling Protocol (General Overview)
The KINOMEscan assay is a competition-based binding assay.[3][16]
-
Assay Components:
-
Test inhibitor (e.g., this compound)
-
A panel of DNA-tagged kinases
-
An immobilized, active-site directed ligand for each kinase
-
-
Procedure:
-
The test inhibitor is incubated with the DNA-tagged kinases.
-
The mixture is then applied to the immobilized ligand.
-
If the test inhibitor binds to a kinase, it will prevent the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.
-
-
Data Analysis:
-
Results are typically reported as "percent of control," where the control is a vehicle (e.g., DMSO). A low percentage indicates strong inhibition of binding.
-
For more detailed analysis, dissociation constants (Kd) can be determined from dose-response curves.
-
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is used to verify target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[8][9][10][17][18]
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., using liquid nitrogen) or with a suitable lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Analysis:
-
Collect the supernatant.
-
Analyze the amount of soluble target protein (DNA-PK) in each sample by Western blot or other protein quantification methods.
-
-
Data Analysis:
-
A shift in the melting curve of the target protein in the presence of the inhibitor indicates target engagement. A stabilizing ligand will result in more soluble protein at higher temperatures.
-
Visualizations
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. embopress.org [embopress.org]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. academic.oup.com [academic.oup.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | DNA-PK Inhibitor, M3814, as a New Combination Partner of Mylotarg in the Treatment of Acute Myeloid Leukemia [frontiersin.org]
- 14. Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DNA-PK Inhibitor, M3814, as a New Combination Partner of Mylotarg in the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chayon.co.kr [chayon.co.kr]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DNA-PK-IN-8
Welcome to the technical support center for DNA-PK-IN-8, a highly potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). For most in vitro cellular assays, a stock solution of 10 mM in DMSO is recommended.
Q2: How should I store this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Please refer to the table below for recommended storage conditions.
Q3: Can I use this compound in animal studies?
A3: Yes, this compound is orally active and has been used in in vivo studies.[1] For in vivo administration, a specific formulation may be required to ensure solubility and bioavailability. A common approach for similar compounds involves initial dissolution in DMSO, followed by dilution with agents like PEG300 and Tween 80.
Q4: What is the primary signaling pathway inhibited by this compound?
A4: this compound targets the DNA-dependent protein kinase (DNA-PK), a key enzyme in the Non-Homologous End Joining (NHEJ) pathway. The NHEJ pathway is a major mechanism for the repair of DNA double-strand breaks. By inhibiting DNA-PK, this compound prevents the repair of these breaks, which can lead to cell cycle arrest and apoptosis in cancer cells.
Stability and Storage
Proper handling and storage of this compound are critical for obtaining reliable and reproducible experimental results. The stability of the compound can be affected by the solvent, storage temperature, and exposure to light and moisture.
| Form | Recommended Storage Conditions | Shelf Life |
| Solid | Store at 4°C, protected from moisture and light. | At least 1 year |
| In DMSO | Store at -20°C for up to 1 month or at -80°C for up to 6 months. Aliquot to avoid repeated freeze-thaw cycles. | Up to 6 months |
Note: While specific quantitative data on the stability of this compound in various aqueous buffers and cell culture media over extended periods is not publicly available, it is best practice to prepare fresh dilutions in aqueous solutions for each experiment and use them promptly. The stability of small molecule kinase inhibitors in aqueous solutions can be limited.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or no inhibitory effect in cell-based assays | Compound Instability: Degradation of this compound in working solutions. | Prepare fresh dilutions of this compound in pre-warmed cell culture medium for each experiment. Avoid prolonged storage of aqueous solutions. |
| Incorrect Concentration: Errors in calculating dilutions or pipetting. | Double-check all calculations and ensure proper calibration of pipettes. Perform a dose-response experiment to verify the optimal concentration. | |
| Cell Line Resistance: The cell line used may have intrinsic resistance to DNA-PK inhibition. | Consider using a different cell line known to be sensitive to DNA-PK inhibitors. | |
| Off-Target Effects: The observed phenotype may be due to inhibition of other kinases. | Review the literature for known off-target effects of DNA-PK inhibitors.[2][3] Compare results with other known DNA-PK inhibitors. | |
| Unexpected Cytotoxicity | High Concentration: The concentration of this compound may be too high for the specific cell line. | Perform a dose-response curve to determine the optimal non-toxic concentration. |
| Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v). | |
| Poor Solubility in Aqueous Solutions | Compound Precipitation: this compound may precipitate out of solution when diluted into aqueous buffers or media. | Prepare the final dilution in a pre-warmed aqueous solution and vortex thoroughly. Visually inspect for any precipitation before use. For in vivo formulations, consider using co-solvents and surfactants. |
| Variability in In Vivo Efficacy | Poor Bioavailability: The formulation used may not provide adequate absorption. | Optimize the in vivo formulation. Consult literature for formulations used with similar poorly soluble kinase inhibitors. |
| Metabolic Instability: The compound may be rapidly metabolized in the animal model. | Refer to pharmacokinetic data if available. Adjust dosing regimen or consider a different route of administration. |
Experimental Protocols
In Vitro DNA-PK Kinase Assay (Luminescent)
This protocol is adapted from commercially available luminescent kinase assays and can be used to determine the IC50 of this compound.
Materials:
-
DNA-PK Enzyme System (containing DNA-PK enzyme, DNA, and peptide substrate)
-
This compound
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these stocks into the kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Set up Kinase Reaction:
-
Add 2.5 µL of DNA-PK enzyme to each well.
-
Add 2.5 µL of the diluted this compound or vehicle control (DMSO in kinase buffer).
-
Initiate the reaction by adding 5 µL of a mix containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for DNA-PK.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
DNA-PK in the Non-Homologous End Joining (NHEJ) Pathway
Caption: Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of this compound.
In Vitro Kinase Assay Workflow
Caption: Workflow for a luminescent-based in vitro DNA-PK kinase assay.
References
minimizing cytotoxicity of DNA-PK-IN-8 in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxic effects of DNA-PK-IN-8 during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which is the primary mechanism for repairing DNA double-strand breaks (DSBs) in mammalian cells.[2][3][4][5][6] By inhibiting the catalytic subunit of DNA-PK (DNA-PKcs), this compound prevents the repair of DSBs, which can lead to cell cycle arrest and apoptosis, particularly in combination with DNA-damaging agents.
Q2: What is the reported IC50 value for this compound?
A2: this compound has a reported IC50 value of 0.8 nM for DNA-PK.[1] It is important to note that the effective concentration for cell-based assays will vary depending on the cell line and experimental conditions.
Q3: Is this compound expected to be cytotoxic on its own in long-term experiments?
A3: While some DNA-PK inhibitors are reported to have low intrinsic cytotoxicity, prolonged exposure to any small molecule inhibitor can lead to off-target effects and cumulative toxicity.[7] In long-term experiments, it is crucial to determine the optimal concentration that effectively inhibits DNA-PK without causing significant cell death. One study on the DNA-PK inhibitor NU7441 showed a dose-dependent decrease in cell viability in HCT116 cells after 72 hours of treatment.[8]
Q4: How can I determine the optimal, non-toxic concentration of this compound for my long-term experiments?
A4: A dose-response experiment is essential to determine the optimal concentration. This typically involves treating your cells with a range of this compound concentrations for the intended duration of your experiment and assessing cell viability using assays such as MTT, CellTiter-Glo, or trypan blue exclusion. The goal is to find the lowest concentration that provides the desired level of DNA-PK inhibition with minimal impact on cell viability.
Q5: What are the common solvents for this compound, and what precautions should I take?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is critical to keep the final concentration of DMSO in your cell culture medium as low as possible (ideally below 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration of this compound) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Gradual decrease in cell viability over time | Cumulative Cytotoxicity: Even at a low concentration, continuous exposure to this compound may lead to a gradual buildup of toxic effects. | 1. Intermittent Dosing: Consider a dosing schedule where the inhibitor is present for a defined period and then removed to allow cells to recover. 2. Lower the Concentration: Re-evaluate your working concentration. A slightly lower dose might still provide sufficient DNA-PK inhibition with reduced long-term toxicity. 3. Media Supplementation: Some studies suggest that supplementing media with antioxidants or apoptosis inhibitors may improve cell viability in long-term culture with certain drugs, though this needs to be validated for your specific system. |
| Sudden drop in cell viability | Incorrect Concentration: A mistake in calculating the dilution or preparing the stock solution may have resulted in a much higher, toxic concentration. Contamination: Bacterial or fungal contamination can rapidly lead to cell death. | 1. Verify Concentration: Prepare a fresh stock solution of this compound and re-calculate all dilutions carefully. 2. Check for Contamination: Visually inspect your cultures for any signs of contamination. If suspected, discard the culture and start with a fresh, uncontaminated stock of cells. |
| Altered cell morphology | Cellular Stress: Changes in cell shape and adherence can be an early indicator of cellular stress induced by the inhibitor. Differentiation: In some cell types, kinase inhibitors can induce differentiation. | 1. Monitor Morphology: Regularly observe your cells under a microscope and document any changes. 2. Lower Concentration: A lower concentration of the inhibitor may reduce cellular stress. 3. Assess Differentiation Markers: If differentiation is suspected, analyze your cells for relevant markers. |
| Loss of inhibitor effect over time | Acquired Resistance: Cells can develop resistance to kinase inhibitors through various mechanisms, including upregulation of the target protein, mutations in the target that prevent inhibitor binding, or activation of alternative signaling pathways.[9][10][11][12][13] | 1. Verify Target Inhibition: Use Western blotting to check the phosphorylation status of DNA-PK targets to confirm that the inhibitor is still effective. 2. Consider Combination Therapy: If resistance develops, combining this compound with another inhibitor targeting a different pathway may be effective. 3. Start with a Fresh Culture: If possible, use a fresh batch of cells that have not been exposed to the inhibitor for an extended period. |
| Inconsistent results between experiments | Reagent Instability: Small molecule inhibitors can degrade over time, especially if not stored properly. Variability in Cell Culture: Differences in cell passage number, confluency, or media batches can affect the cellular response to the inhibitor. | 1. Aliquot and Store Properly: Aliquot your this compound stock solution to avoid repeated freeze-thaw cycles and store it at -20°C or -80°C as recommended. 2. Standardize Cell Culture Practices: Use cells within a consistent range of passage numbers, seed them at the same density for each experiment, and use the same batch of media and supplements whenever possible. |
Quantitative Data
The following table summarizes the IC50 values of various DNA-PK inhibitors in different cell lines. This data can provide a reference range for designing your own experiments with this compound.
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| This compound | (Biochemical Assay) | 0.0008 | [1] |
| CC-115 | HSC4 | 4.8 | [14] |
| CAL33 | 2.6 | [14] | |
| NU7441 | HCT116 | Dose-dependent cytotoxicity observed at 0.125, 0.250, and 0.500 µM | [8] |
| AZD-7648 | LAMA-84 | (IC25) | [15] |
| HEL | (IC25) | [15] | |
| KG-1 | (IC25) | [15] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound for Long-Term Experiments
This protocol outlines a method to establish a working concentration of this compound that minimizes cytotoxicity over an extended period.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM). Store aliquots at -20°C or -80°C.
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Treat the cells with the different concentrations of this compound.
-
Incubate the cells for the desired long-term duration (e.g., 7-14 days). Change the medium with freshly prepared inhibitor every 2-3 days.[16][17]
-
Assess cell viability at regular intervals (e.g., every 2-3 days) and at the end of the experiment using your chosen viability assay.
-
Analyze the data to determine the highest concentration of this compound that does not significantly reduce cell viability compared to the vehicle control. This will be your optimal non-toxic concentration for long-term experiments.
Protocol 2: Long-Term Cell Culture with this compound
This protocol provides a framework for maintaining cell cultures with continuous exposure to a low, non-toxic concentration of this compound.[16][17]
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Optimal non-toxic concentration of this compound (determined from Protocol 1)
-
DMSO (vehicle control)
-
Culture flasks or plates
Procedure:
-
Culture your cells under standard conditions.
-
Prepare two sets of culture medium: one containing the optimal non-toxic concentration of this compound and another containing the equivalent concentration of DMSO (vehicle control).
-
Passage your cells as you normally would, but resuspend them in the appropriate treatment or vehicle control medium.
-
Maintain the cultures for the desired duration, changing the medium with freshly prepared inhibitor or vehicle every 2-3 days.
-
Monitor the cells regularly for any changes in morphology, growth rate, or viability.
-
At the end of the experiment, harvest the cells for your downstream applications (e.g., Western blotting, RNA sequencing, etc.).
Visualizations
Caption: DNA-PK signaling pathway in non-homologous end joining (NHEJ).
Caption: Experimental workflow for minimizing cytotoxicity in long-term experiments.
Caption: Troubleshooting logic for decreased cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acquired Resistance to Drugs Targeting Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.sahmri.org.au [research.sahmri.org.au]
- 11. Overcoming Resistance to Kinase Inhibitors: The Paradigm of Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Management of acquired resistance to EGFR kinase inhibitors in advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Kinase Inhibitors of DNA-PK, ATM and ATR in Combination with Ionizing Radiation Can Increase Tumor Cell Death in HNSCC Cells While Sparing Normal Tissue Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
appropriate controls for DNA-PK-IN-8 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using DNA-PK-IN-8, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Observation/Problem | Potential Cause | Recommended Solution |
| No or weak inhibition of DNA-PK activity (e.g., persistent pDNA-PKcs signal by Western blot). | 1. Inactive this compound: Compound degradation due to improper storage or handling. 2. Insufficient inhibitor concentration: The concentration used is too low for the specific cell line or experimental conditions. 3. Incorrect timing: The inhibitor was not pre-incubated for a sufficient duration before inducing DNA damage. | 1. Verify compound integrity: Use a fresh stock of this compound. Ensure it is stored as recommended by the manufacturer. 2. Perform a dose-response experiment: Titrate this compound across a range of concentrations (e.g., 1 nM to 1 µM) to determine the optimal inhibitory concentration for your system. 3. Optimize pre-incubation time: Test different pre-incubation times (e.g., 1, 2, 4 hours) before inducing DNA damage. |
| High cell toxicity or off-target effects observed. | 1. Excessive inhibitor concentration: The concentration used is too high, leading to non-specific effects. 2. Prolonged exposure: Continuous exposure to the inhibitor is causing cytotoxicity. 3. Off-target kinase inhibition: this compound may inhibit other kinases at high concentrations. | 1. Lower the concentration: Use the lowest effective concentration determined from your dose-response curve. 2. Reduce exposure time: Consider shorter treatment durations or a washout step if experimentally feasible. 3. Include off-target controls: Assess the activity of closely related kinases, such as other members of the PIKK family (ATM, ATR, mTOR), to ensure specificity.[1] |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell confluence, passage number, or cell cycle synchronization. 2. Inconsistent DNA damage induction: Variation in the dose or duration of the DNA damaging agent (e.g., ionizing radiation, etoposide). 3. Reagent variability: Inconsistent preparation of this compound dilutions or other reagents. | 1. Standardize cell culture protocols: Use cells at a consistent confluence and within a defined passage number range. Consider cell cycle synchronization if your experimental question requires it. 2. Calibrate DNA damage source: Ensure consistent and accurate delivery of the DNA damaging agent. 3. Prepare fresh dilutions: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Difficulty in detecting changes in downstream DNA-PK signaling. | 1. Suboptimal antibody for Western blotting: The antibody for the downstream target (e.g., p-RPA32) may not be sensitive or specific enough. 2. Timing of sample collection: The peak of the phosphorylation event may have been missed. 3. Low levels of DNA damage: The inducing agent may not be causing sufficient DNA double-strand breaks to elicit a strong signal. | 1. Validate antibodies: Use antibodies that have been validated for your application and target. Include positive and negative controls for the antibody itself. 2. Perform a time-course experiment: Collect samples at multiple time points after DNA damage induction to identify the optimal time for observing the effect. 3. Increase DNA damage: Use a higher, but still physiologically relevant, dose of the DNA damaging agent. |
Frequently Asked Questions (FAQs)
Q1: What are the appropriate positive and negative controls for a this compound experiment?
A1: Proper controls are crucial for interpreting your results.
-
Positive Controls:
-
Known DNA-PK inhibitor: Use a well-characterized DNA-PK inhibitor (e.g., NU7441) alongside this compound to ensure that the observed effects are consistent with DNA-PK inhibition.[2]
-
DNA damage induction: A condition where cells are treated with a DNA damaging agent (e.g., ionizing radiation, etoposide) in the absence of the inhibitor. This will serve as a positive control for the activation of the DNA damage response pathway.
-
-
Negative Controls:
-
Vehicle control (DMSO): As this compound is typically dissolved in DMSO, a vehicle-only control is essential to account for any effects of the solvent on the cells.[3]
-
No DNA damage control: A condition where cells are not exposed to a DNA damaging agent. This provides the baseline level of DNA-PK activity and downstream signaling.
-
Inactive enantiomer/structural analog (if available): An ideal negative control would be a structurally similar molecule that is known to be inactive against DNA-PK.
-
Q2: How can I confirm that this compound is inhibiting its target in my cells?
A2: You can confirm target engagement by assessing the phosphorylation status of DNA-PKcs and its downstream targets.
-
Western Blotting: The most common method is to measure the autophosphorylation of DNA-PKcs at Serine 2056 (pS2056).[4] In the presence of DNA damage, pS2056 levels should increase. Pre-treatment with effective concentrations of this compound should prevent this increase.[4] You can also assess the phosphorylation of downstream targets like RPA32.[5]
-
In Vitro Kinase Assay: You can perform a kinase assay using purified DNA-PK enzyme, a suitable substrate (e.g., a specific peptide), and radio-labeled ATP.[6][7] The addition of this compound should reduce the amount of phosphorylated substrate.[6][7]
Q3: What are the potential off-target effects of this compound and how can I control for them?
A3: this compound is reported to be highly selective, but like all kinase inhibitors, the potential for off-target effects exists, especially at higher concentrations.[8]
-
PIKK Family Kinases: The most likely off-targets are other members of the PIKK family, such as ATM, ATR, and mTOR, due to structural similarities in their kinase domains.[1]
-
Controlling for Off-Targets:
-
Western Blotting: Assess the activation of other pathways by checking the phosphorylation status of key proteins (e.g., p-ATM S1981, p-CHK1 S345 for ATR, p-S6K for mTOR).
-
Broad Kinase Profiling: For in-depth analysis, you can use a commercial kinase profiling service to screen this compound against a large panel of kinases.
-
Q4: At what concentration and for how long should I treat my cells with this compound?
A4: The optimal concentration and treatment time are cell-type and experiment-dependent.
-
Concentration: this compound has a reported IC50 of 0.8 nM in biochemical assays.[8] However, in cellular assays, a higher concentration is typically required. It is recommended to perform a dose-response curve (e.g., 1 nM to 1 µM) to determine the EC50 for your specific cell line and endpoint (e.g., inhibition of pDNA-PKcs, radiosensitization).
-
Treatment Time: A pre-incubation period of 1 to 4 hours before inducing DNA damage is a common starting point. A time-course experiment is advisable to determine the optimal pre-treatment duration for your system.
Experimental Protocols
Protocol 1: Western Blot Analysis of DNA-PKcs Autophosphorylation
This protocol describes how to assess the inhibitory activity of this compound by measuring the phosphorylation of DNA-PKcs at Serine 2056.
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Inhibitor Treatment:
-
Prepare fresh dilutions of this compound in cell culture media.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1-2 hours.
-
-
DNA Damage Induction:
-
Expose cells to a DNA damaging agent (e.g., 10 Gy of ionizing radiation or 10 µM etoposide).
-
Include a no-damage control group.
-
-
Cell Lysis:
-
After the desired post-damage time (e.g., 30 minutes to 1 hour), wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against pDNA-PKcs (S2056) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total DNA-PKcs and a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Cell Viability/Clonogenic Survival Assay
This protocol assesses the ability of this compound to sensitize cells to DNA-damaging agents.
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well, depending on the cell line and treatment) in 6-well plates.
-
Inhibitor and Damage Treatment:
-
Allow cells to attach for several hours.
-
Treat the cells with a fixed, non-toxic concentration of this compound or vehicle.
-
Immediately after, treat the cells with varying doses of a DNA damaging agent (e.g., 0, 2, 4, 6, 8 Gy of ionizing radiation).
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the plates with PBS.
-
Fix the colonies with methanol and stain with 0.5% crystal violet.
-
-
Quantification:
-
Count the number of colonies (containing >50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
-
Plot the surviving fraction against the dose of the DNA damaging agent to generate survival curves.
-
Data Presentation
| Parameter | This compound | Reference Inhibitor (e.g., NU7441) |
| Biochemical IC50 | 0.8 nM[8] | ~14 nM[2] |
| Cellular EC50 (pDNA-PKcs inhibition) | Cell line dependent (typically in the nM range) | Cell line dependent (typically in the nM range) |
| Recommended Concentration Range (Cell-based assays) | 10 nM - 1 µM | 100 nM - 10 µM |
| Solvent | DMSO | DMSO |
| Storage | -20°C or -80°C as a solid or in solution | -20°C or -80°C as a solid or in solution |
Visualizations
Caption: DNA-PK signaling pathway in non-homologous end joining (NHEJ).
Caption: General experimental workflow for using this compound.
Caption: Logical relationships between key experimental controls.
References
- 1. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA-PK as an Emerging Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Navigating the Metabolic Stability of DNA-PK Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DNA-dependent protein kinase (DNA-PK) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor metabolic stability of these promising therapeutic agents in vivo.
Frequently Asked Questions (FAQs)
Q1: Why is metabolic stability a critical issue for DNA-PK inhibitors?
A1: Poor metabolic stability is a significant hurdle in the development of DNA-PK inhibitors, leading to rapid clearance from the body and low bioavailability.[1][2][3] This means the inhibitor may not reach and maintain a sufficient concentration at the tumor site to effectively sensitize cancer cells to DNA-damaging therapies like radiation or chemotherapy.[1][3] Many early-generation DNA-PK inhibitors, despite showing high potency in biochemical assays, have been limited by their poor pharmacokinetic profiles, including metabolic lability.[1][2][4]
Q2: What are the primary metabolic pathways responsible for the breakdown of DNA-PK inhibitors?
A2: Like many kinase inhibitors, DNA-PK inhibitors are primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, which are part of the Phase I metabolic pathway.[5][6] A common structural feature in many DNA-PK and other PI3K-related kinase inhibitors is the morpholine ring. This moiety is often a "metabolic soft spot," susceptible to oxidation, particularly at the C-2 position, leading to the formation of metabolites that can be further conjugated and excreted.[3][7]
Q3: What are the standard in vitro assays to assess the metabolic stability of my DNA-PK inhibitor?
A3: The two most common in vitro assays are the liver microsomal stability assay and the liver S9 stability assay.
-
Liver Microsomal Stability Assay: This assay uses the microsomal fraction of liver cells, which is rich in Phase I enzymes like CYPs. It's a high-throughput and cost-effective method to get an initial read on a compound's susceptibility to oxidative metabolism.[5][8]
-
Liver S9 Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, encompassing both Phase I and Phase II metabolic pathways. This provides a more comprehensive picture of hepatic metabolism.[5][6][9]
Q4: What are some common bioisosteric replacement strategies to improve the metabolic stability of DNA-PK inhibitors, especially those with a morpholine group?
A4: Bioisosteric replacement is a key strategy to enhance metabolic stability by substituting a metabolically liable group with another that maintains biological activity but is more resistant to metabolism.[10] For the morpholine moiety, several replacements can be considered:
-
Introducing heteroatoms or altering ring systems: Replacing the morpholine ring with structures like pyran or incorporating spiro systems can improve metabolic stability by altering the electronic properties and steric hindrance around the sites of metabolism.[11]
-
Fluorination: Adding fluorine atoms to the morpholine ring can block sites of oxidation by CYP enzymes due to the strength of the carbon-fluorine bond.
-
Methylation: As demonstrated with NU7107, an analog of NU7026, methylation at metabolically vulnerable positions (like C-2 and C-6 of the morpholine ring) can significantly slow down plasma clearance.[3]
-
Exploring novel scaffolds: Moving away from the traditional morpholino-pyrimidine scaffold can lead to the discovery of new chemical entities with inherently better metabolic profiles.[11]
Troubleshooting Guides
Problem 1: My DNA-PK inhibitor shows high clearance in the liver microsomal stability assay.
| Possible Cause | Troubleshooting Step |
| Metabolically labile functional group | Identify the "metabolic soft spots" on your molecule. If it contains a morpholine ring, this is a likely site of oxidation. Consider synthesizing analogs with bioisosteric replacements for the labile group. |
| High affinity for a specific CYP isozyme | Run reaction phenotyping studies with specific CYP isozyme inhibitors to identify which enzyme is primarily responsible for the metabolism. This can guide more targeted chemical modifications. |
| Compound instability in the assay medium | Run a control incubation without the NADPH cofactor. If the compound still degrades, it may be chemically unstable in the buffer or binding to the plasticware. |
Problem 2: I'm seeing conflicting results between my microsomal and S9 stability assays.
| Possible Cause | Troubleshooting Step |
| Involvement of non-microsomal enzymes | If the clearance is significantly higher in the S9 assay, it suggests that cytosolic (Phase II) enzymes are involved in the metabolism of your compound.[6][12] Analyze the samples for the formation of conjugated metabolites (e.g., glucuronides). |
| Low passive permeability in hepatocytes | In some cases, clearance in microsomes can be higher than in hepatocytes (a more complete cellular model often used for comparison) if the compound has low passive permeability across the cell membrane, limiting its access to intracellular enzymes.[13][14] While not a direct comparison to S9, this principle highlights that different in vitro systems can yield varied results based on compound properties. |
Problem 3: My in vitro metabolic stability data doesn't correlate well with my in vivo pharmacokinetic data.
| Possible Cause | Troubleshooting Step |
| Extrahepatic metabolism | Your compound may be metabolized in other tissues besides the liver (e.g., intestine, kidney). Consider using S9 fractions from these tissues to investigate this possibility. |
| Active transport | The compound may be a substrate for uptake or efflux transporters in the liver, which can affect its intracellular concentration and subsequent metabolism. This is not fully captured in microsomal or S9 assays. |
| Plasma protein binding | High plasma protein binding can limit the amount of free drug available for metabolism in vivo, potentially leading to a longer half-life than predicted from in vitro assays where protein concentrations are much lower. |
Data Summary
Table 1: In Vitro and In Vivo Metabolic Stability of Selected DNA-PK Inhibitors
| Inhibitor | Chemical Scaffold | In Vitro Half-life (t½) | In Vitro Intrinsic Clearance (CLint) | In Vivo Pharmacokinetics (Preclinical) |
| NU7026 | Morpholino-chromenone | Data not specified | Data not specified | Rapid plasma clearance (0.108 L/h in mice), extensive metabolism. Low oral bioavailability (15%).[3] |
| NU7441 | Dibenzothiophene-morpholino-chromenone | Data not specified | Data not specified | Improved pharmacokinetics over earlier inhibitors, but still limited by metabolic lability.[2][4] |
| AZD7648 | N/A | Data not specified | Data not specified | Good metabolic stability, bioavailability, and predictable pharmacokinetics in preclinical species.[15] |
| M3814 (Nedisertib) | N/A | Data not specified | Data not specified | Orally bioavailable with a favorable pharmacokinetic profile.[4] |
Experimental Protocols
Detailed Methodology: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the DNA-PK inhibitor in a suitable organic solvent (e.g., DMSO).
-
Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, add the phosphate buffer, liver microsomes (e.g., human, rat, mouse), and the DNA-PK inhibitor stock solution to achieve the desired final concentrations. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
-
Detailed Methodology: Liver S9 Stability Assay
The protocol for the S9 stability assay is similar to the microsomal assay with a few key differences:
-
Enzyme Source: Use liver S9 fraction instead of microsomes.
-
Cofactors: In addition to the NADPH-regenerating system for Phase I reactions, the incubation can be supplemented with cofactors for Phase II reactions, such as uridine diphosphate glucuronic acid (UDPGA) for glucuronidation.[9]
-
Interpretation: This assay provides a broader assessment of hepatic clearance, including both Phase I and Phase II metabolism.[6][9]
Visualizations
DNA-PK's Role in Cellular Metabolism
References
- 1. Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 3. Preclinical pharmacokinetics and metabolism of a novel prototype DNA-PK inhibitor NU7026 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 9. S9 Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 11. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. issx.org [issx.org]
- 13. Mechanistic insights on clearance and inhibition discordance between liver microsomes and hepatocytes when clearance in liver microsomes is higher than in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Resistance to DNA-PK-IN-8 Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the DNA-dependent protein kinase (DNA-PK) inhibitor, DNA-PK-IN-8.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which is a major pathway for the repair of DNA double-strand breaks (DSBs). By inhibiting DNA-PKcs, this compound prevents the repair of DSBs, leading to the accumulation of DNA damage and subsequently, cell death, particularly in cancer cells that are often reliant on this repair pathway. This inhibition is intended to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiotherapy.[1][2][3]
Q2: What are the common mechanisms of resistance to DNA-PK inhibitors like this compound?
A2: Resistance to DNA-PK inhibitors can be intrinsic or acquired and may arise through several mechanisms:
-
Upregulation of compensatory DNA repair pathways: Cells can develop resistance by upregulating alternative DNA repair pathways, such as Homologous Recombination (HR) or alternative end-joining pathways mediated by proteins like PARP (Poly (ADP-ribose) polymerase) or DNA Polymerase Theta (Polθ).[4][5][6]
-
Alterations in cell cycle checkpoints: Mutations or altered expression of cell cycle checkpoint proteins can allow cells to bypass the G2/M arrest typically induced by DNA damage, enabling them to continue proliferating despite the presence of unrepaired DNA.
-
Target modification: Although less common for this class of inhibitors, mutations in the PRKDC gene, which encodes for DNA-PKcs, could potentially alter the drug binding site and reduce the efficacy of the inhibitor.
-
Drug efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor, thereby diminishing its effect.
Q3: What are the most promising strategies to overcome resistance to this compound therapy?
A3: The most effective strategy to combat resistance to DNA-PK inhibitors is through combination therapies.[7] Key approaches include:
-
Combination with other DNA Damage Response (DDR) inhibitors: Synergistic effects have been observed when combining DNA-PK inhibitors with inhibitors of PARP, ATR (Ataxia Telangiectasia and Rad3-related protein), or ATM (Ataxia-Telangiectasia Mutated).[5][6][8] This approach creates a "synthetic lethality" by simultaneously blocking multiple DNA repair pathways.
-
Combination with chemotherapy: DNA-PK inhibitors can sensitize cancer cells to DNA-damaging chemotherapeutic agents like doxorubicin and etoposide.[9][10]
-
Combination with radiotherapy: By preventing the repair of radiation-induced DNA double-strand breaks, DNA-PK inhibitors can significantly enhance the efficacy of radiotherapy.[7][11][12]
-
Combination with immunotherapy: Emerging evidence suggests that inhibiting DNA-PK can increase tumor immunogenicity, making cancer cells more susceptible to immune checkpoint blockade therapies.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low cytotoxicity observed with this compound as a single agent. | DNA-PK inhibitors often have modest single-agent activity in many cell lines. Their primary role is to sensitize cells to DNA-damaging agents. | Combine this compound with a DNA-damaging agent (e.g., doxorubicin, etoposide, or ionizing radiation) to observe a synergistic cytotoxic effect. |
| The cell line used may have intrinsic resistance (e.g., low reliance on NHEJ, or pre-existing upregulation of alternative repair pathways). | Characterize the DNA repair pathway dependencies of your cell line. Consider using cell lines known to be sensitive to DNA-PK inhibition. | |
| Incorrect dosage or inhibitor instability. | Perform a dose-response experiment to determine the optimal concentration. Ensure proper storage and handling of the compound to maintain its activity. | |
| Decreased sensitization effect of this compound over time (acquired resistance). | Upregulation of compensatory DNA repair pathways (e.g., HR, PARP-mediated repair). | Investigate the expression and activity of other DDR proteins (e.g., PARP, RAD51) by Western blot. Consider a combination therapy approach by adding a PARP inhibitor (e.g., olaparib) or an ATR inhibitor. |
| Alterations in cell cycle checkpoints. | Analyze the cell cycle profile of resistant cells using flow cytometry. | |
| High background or no signal in γH2AX Western blot. | γH2AX is a histone protein, and its detection can be tricky. Issues with antibody, blocking buffer, or transfer conditions are common. | Use a blocking buffer with 5% BSA instead of milk, as milk can sometimes interfere with phospho-specific antibodies. Optimize transfer conditions for low molecular weight proteins. Ensure you are loading sufficient protein from nuclear extracts.[13][14] |
| Basal levels of γH2AX may be low without a DNA-damaging stimulus. | Include a positive control where cells are treated with a known DNA-damaging agent (e.g., etoposide or ionizing radiation) to induce a strong γH2AX signal. | |
| Inconsistent results in cell viability assays (e.g., MTT). | Issues with cell seeding density, incubation times, or reagent preparation. | Ensure a consistent cell seeding density across all wells. Optimize the incubation time with the MTT reagent for your specific cell line. Prepare fresh reagents and ensure complete solubilization of the formazan product.[15][16] |
| Interference from the compound with the assay readout. | Run a control with the compound in cell-free media to check for any direct reaction with the assay reagents. |
Data Presentation
Table 1: In Vitro Efficacy of DNA-PK Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | Various | - | 0.8 (in vitro kinase assay) | [9] |
| NU7441 | SW620 | Colorectal Carcinoma | ~1000 | [17] |
| NU7441 | LoVo | Colorectal Carcinoma | ~300 | [17] |
| AZD7648 | VMCUB-1 | Bladder Cancer | ~50 | [17] |
| AZD7648 | J82 | Bladder Cancer | ~100 | [17] |
| CC-115 | LNCaP | Prostate Cancer | ~250 | [18] |
| CC-115 | C4-2 | Prostate Cancer | ~150 | [18] |
Table 2: Synergistic Effects of DNA-PK Inhibitors in Combination Therapies
| DNA-PK Inhibitor | Combination Agent | Cell Line | Cancer Type | Observation | Reference |
| NU7441 | Olaparib (PARP inhibitor) | SCC1, SCC6 | Head and Neck Squamous Cell Carcinoma | Significant decrease in proliferation (61-78%) compared to single agents. | [5][6] |
| NU7026 | Doxorubicin | AML cells | Acute Myeloid Leukemia | Highly synergistic inhibition of clonogenic growth. | [19] |
| AZD7648 | Doxorubicin | Various | Soft-Tissue Sarcomas | Strong synergistic effect in vitro and in vivo. | [6] |
| AZD7648 | Ionizing Radiation | MC38, CT26 | Colon, Melanoma | Induced complete tumor regressions in a significant proportion of mice. | [11][12] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing cell viability and proliferation in response to treatment with this compound.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Cell culture medium
-
This compound and other test compounds
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a CO2 incubator.
-
Treat the cells with various concentrations of this compound, alone or in combination with a second agent. Include vehicle-only wells as a control. Incubate for the desired treatment period (e.g., 48-72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for γH2AX Detection
This protocol is for detecting the DNA damage marker, phosphorylated H2AX (γH2AX).
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139)
-
Loading control primary antibody (e.g., anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 12-15%).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip and re-probe the membrane for a loading control.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1x10^6 cells per sample.
-
Wash the cells once with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 1 hour (or store at -20°C for longer periods).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).
Visualizations
Caption: DNA-PK signaling in the NHEJ pathway and its inhibition by this compound.
Caption: Experimental workflow for evaluating this compound efficacy and resistance.
Caption: Logical relationships in overcoming resistance to this compound.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Opposite effects of the triple target (DNA-PK/PI3K/mTOR) inhibitor PI-103 on the radiation sensitivity of glioblastoma cell lines proficient and deficient in DNA-PKcs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. Combining PARP and DNA-PK Inhibitors With Irradiation Inhibits HPV-Negative Head and Neck Cancer Squamous Carcinoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining PARP and DNA-PK Inhibitors With Irradiation Inhibits HPV-Negative Head and Neck Cancer Squamous Carcinoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. gut.bmj.com [gut.bmj.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Pleiotropic impact of DNA-PK in cancer and implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Validating the Specificity of DNA-PK-IN-8 in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of the DNA-dependent protein kinase (DNA-PK) inhibitor, DNA-PK-IN-8, in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective, orally active inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2] It belongs to the 7,8-dihydropteridine-6(5H)-one class of inhibitors.[3] Its primary mechanism of action is the inhibition of the catalytic subunit of DNA-PK (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs).[3][4] With a reported IC50 of 0.8 nM, it is a sub-nanomolar inhibitor of DNA-PK.[1][2]
Q2: How can I confirm that this compound is engaging with DNA-PK in my cells?
A2: Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This method assesses the thermal stability of a protein in the presence of a ligand.[5][6] Binding of this compound to DNA-PKcs is expected to increase its thermal stability, which can be detected by Western blotting for DNA-PKcs in the soluble fraction of cell lysates after heat treatment.[5]
Q3: What is the expected cellular phenotype after treating cells with this compound?
A3: Inhibition of DNA-PK should impair the repair of DNA double-strand breaks.[7] Consequently, treatment with this compound is expected to:
-
Prevent the autophosphorylation of DNA-PKcs at Serine 2056 (pS2056) in response to DNA damage.[7][8]
-
Increase the persistence of DNA damage markers, such as γH2AX foci, following treatment with DNA damaging agents like ionizing radiation (IR) or etoposide.[2]
-
Potentiate the cytotoxic effects of DNA-damaging agents, leading to reduced cell viability and clonogenic survival.[1]
-
Induce a G2/M cell cycle arrest in response to DNA damage.
Q4: How selective is this compound? What are its potential off-targets?
A4: this compound is reported to be a "highly selective" inhibitor.[1][2] However, like many kinase inhibitors targeting the ATP-binding pocket, there is potential for off-target activity, particularly against other members of the PI3K-related kinase (PIKK) family, such as mTOR, ATM, and ATR, as well as the broader PI3K family.[9] For example, the well-characterized DNA-PK inhibitor NU7441 shows inhibitory activity against mTOR and PI3K at micromolar concentrations.[10] It is crucial to experimentally determine the selectivity profile of this compound in your system.
Quantitative Data: Selectivity of DNA-PK Inhibitors
While a comprehensive public kinome scan for this compound is not available, the following tables provide representative selectivity data for other potent and selective DNA-PK inhibitors. This data illustrates the expected level of selectivity and common off-targets.
Table 1: IC50 Values for Representative DNA-PK Inhibitor NU7441
| Kinase Target | IC50 | Fold Selectivity vs. DNA-PK |
| DNA-PK | 14 nM | 1x |
| mTOR | 1,700 nM | ~121x |
| PI3K | 5,000 nM | ~357x |
Data compiled from Selleck Chemicals and MedChemExpress.[10]
Table 2: Kinase Selectivity Profile of a Highly Selective DNA-PK Inhibitor (AZD7648)
| Kinase Target | % Inhibition at 1 µM |
| DNA-PK | >99% |
| PI3Kα | >50% |
| PI3Kδ | >50% |
| PI3Kγ | >50% |
| 393 other kinases | <50% |
This data for AZD7648, a structurally distinct but highly selective DNA-PK inhibitor, demonstrates the feasibility of achieving high selectivity. Data from AstraZeneca.[9]
Experimental Protocols & Workflows
Validating this compound Specificity: Experimental Workflow
The following diagram outlines a recommended workflow for validating the on-target activity and specificity of this compound in a cellular context.
Protocol 1: Western Blot for Phospho-DNA-PKcs (Ser2056)
This protocol is optimized for the detection of the high molecular weight (~469 kDa) DNA-PKcs protein and its phosphorylated form.
Materials:
-
Cell lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
4-12% gradient Tris-glycine gels
-
Transfer buffer (with 10% methanol for wet transfer)
-
PVDF membrane (0.45 µm)
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBS-T (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and treat with this compound at various concentrations for 1-2 hours. Induce DNA double-strand breaks (e.g., with 10 Gy ionizing radiation or 10 µM Etoposide) and incubate for 1 hour.
-
Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape cells, collect lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Quantification: Determine protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Prepare lysates with Laemmli sample buffer to a final concentration of 20-40 µg of total protein per lane. Boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto a 4-12% Tris-glycine gel. Run the gel at a low voltage (e.g., 80V) until the dye front exits the stacking gel, then increase to 120V. Due to the high molecular weight, ensure the protein has adequately migrated into the gel.
-
Protein Transfer: Perform a wet transfer to a PVDF membrane. Transfer overnight at 30V at 4°C or for 2-3 hours at 100V in a cold room or with an ice pack.
-
Blocking: Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-pS2056-DNA-PKcs) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
Stripping and Reprobing: To confirm equal loading and total protein levels, the membrane can be stripped and reprobed for total DNA-PKcs and a loading control.
Protocol 2: Immunofluorescence for γH2AX Foci
Materials:
-
Cells grown on glass coverslips in a 12- or 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.3% Triton X-100 in PBS
-
Blocking buffer: 5% BSA in PBS
-
Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139) (e.g., Millipore #05-636, diluted 1:500 in blocking buffer)
-
Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse)
-
DAPI-containing mounting medium
Procedure:
-
Cell Treatment: Treat cells on coverslips with this compound. After 1 hour, induce DNA damage (e.g., 2 Gy ionizing radiation). Fix cells at various time points post-damage (e.g., 30 min, 4 hours, 24 hours).
-
Fixation: Wash cells once with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with permeabilization buffer for 15 minutes at room temperature.
-
Blocking: Wash three times with PBS. Block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-γH2AX primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium with DAPI. Seal the edges with nail polish.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using imaging software such as ImageJ or Fiji. An increase in the number of persistent foci at later time points in this compound-treated cells indicates inhibition of DNA repair.
Troubleshooting Guide
Problem 1: No inhibition of DNA-PKcs autophosphorylation (pS2056) is observed after treatment with this compound.
Problem 2: Increased γH2AX foci are observed even without a DNA damaging agent after this compound treatment.
-
Possible Cause: High concentrations of a kinase inhibitor can sometimes induce off-target stress or inherent DNA damage, especially in rapidly dividing cells. DNA-PK also plays a role in resolving replication-associated DNA damage, so its inhibition could lead to an accumulation of spontaneous damage.
-
Solution: Perform a dose-response experiment to find the optimal concentration of this compound that inhibits damage-induced repair without causing significant baseline damage. Compare the phenotype to DNA-PKcs knockout or knockdown cells, which should exhibit a similar increase in spontaneous foci.
Problem 3: The effect of this compound is not observed in my cell line of choice.
-
Possible Cause 1: Low DNA-PK expression. Some cell lines may have very low levels of DNA-PKcs, making them less dependent on the NHEJ pathway.
-
Solution 1: Check the expression level of total DNA-PKcs in your cell line by Western blot. Compare it to a cell line known to have high expression (e.g., HCT116, HeLa).
-
Possible Cause 2: Defective upstream signaling or alternative repair pathways. The cellular context, including the status of other DNA repair pathways like Homologous Recombination (HR), can influence the outcome of DNA-PK inhibition.
-
Solution 2: Use a well-characterized control cell line (e.g., DNA-PKcs proficient vs. deficient isogenic pair) to confirm the inhibitor is active. Assess the status of key HR proteins like RAD51.
Problem 4: I suspect off-target effects on the PI3K/mTOR pathway.
-
Possible Cause: As a member of the PIKK family, DNA-PK shares structural homology with PI3K and mTOR, which are common off-targets for DNA-PK inhibitors.[10]
-
Solution: Perform a Western blot for key downstream markers of the PI3K/mTOR pathway. Check for inhibition of AKT phosphorylation at Serine 473 (a downstream target of mTORC2) or phosphorylation of S6 ribosomal protein (a downstream target of mTORC1). Compare the IC50 for inhibition of these markers to the IC50 for inhibition of DNA-PKcs pS2056 to determine the selectivity window in your cellular system.
DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)
This diagram illustrates the core components of the DNA-PK signaling cascade in response to a DNA double-strand break.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of novel 7,8-dihydropteridine-6(5H)-one-based DNA-PK inhibitors as potential anticancer agents via scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
- 7. mdpi.com [mdpi.com]
- 8. file.yizimg.com [file.yizimg.com]
- 9. The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phospho-DNA-PK (Ser2056) Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: In Vivo Delivery of DNA-PK Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DNA-PK inhibitors in vivo. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: My DNA-PK inhibitor has poor aqueous solubility. What vehicle formulation can I use for in vivo administration?
A1: Poor aqueous solubility is a common issue with many kinase inhibitors.[1] For in vivo studies, it is crucial to use a vehicle that can solubilize the compound without causing toxicity to the animal model.[2] A common strategy is to first dissolve the inhibitor in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it in an aqueous vehicle such as saline or phosphate-buffered saline (PBS).[2] It is important to ensure the final concentration of DMSO is low (typically <1%) to avoid toxicity.[3] Another approach involves using a co-solvent system, such as a mixture of DMSO and corn oil.[3] For some kinase inhibitors, lipid-based formulations or the preparation of lipophilic salts have been shown to enhance oral absorption.[4][5]
Q2: I am observing significant off-target toxicity in my animal models. What are the potential causes and how can I mitigate this?
A2: Off-target toxicity can arise from several factors. Some DNA-PK inhibitors have known off-target activity against other kinases, such as PI3K and mTOR.[5][6][7] It is essential to review the selectivity profile of your specific inhibitor. Toxicity can also be dose-dependent.[8] Consider performing a dose-response study to identify a therapeutic window that maximizes efficacy while minimizing toxicity. Additionally, the vehicle used for delivery can contribute to toxicity, especially at high concentrations of organic solvents like DMSO.[2] To mitigate off-target effects, consider using a more selective DNA-PK inhibitor if available. Another strategy is to utilize a targeted delivery system, such as nanoparticles, to increase the concentration of the inhibitor at the tumor site while reducing systemic exposure.[7][9]
Q3: What are the advantages of using a nanoparticle-based delivery system for my DNA-PK inhibitor?
A3: Nanoparticle-based delivery systems offer several advantages for in vivo studies of DNA-PK inhibitors, especially for compounds with poor solubility and potential for off-target toxicity.[7][9] These systems can improve the solubility and stability of the inhibitor, control its release profile, and enhance its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect.[7] This targeted delivery can increase the therapeutic efficacy of the inhibitor while reducing systemic toxicity.[10][11] Various types of nanoparticles, including liposomes and polymeric nanoparticles, have been explored for the delivery of small molecule kinase inhibitors.[7][9][10]
Q4: How can I assess the target engagement of my DNA-PK inhibitor in vivo?
A4: Assessing target engagement is crucial to confirm that the inhibitor is reaching its intended target and exerting its biological effect. A common method is to measure the phosphorylation of DNA-PK's downstream targets. A key autophosphorylation site on DNA-PKcs is Serine 2056 (S2056), and its inhibition can be measured by western blot or immunohistochemistry (IHC) of tumor tissue.[12][13] Another widely used biomarker is the phosphorylation of histone H2AX at Serine 139 (γH2AX), which marks DNA double-strand breaks.[14] Inhibition of DNA-PK leads to persistent γH2AX foci due to unrepaired DNA damage.[14] These markers can be quantified in tumor xenografts to demonstrate the pharmacodynamic effect of the inhibitor.
Troubleshooting Guides
Problem 1: Precipitate formation upon injection of the DNA-PK inhibitor.
-
Possible Cause: The inhibitor's solubility limit is exceeded in the final formulation or upon contact with physiological fluids.
-
Troubleshooting Steps:
-
Re-evaluate the formulation: Ensure the concentration of the organic solvent (e.g., DMSO) is sufficient to maintain the inhibitor in solution before dilution.
-
Optimize the dilution step: Try different dilution ratios and methods (e.g., slow, dropwise addition of the inhibitor solution to the aqueous vehicle with constant vortexing).
-
Consider alternative vehicles: Explore the use of co-solvents (e.g., DMSO/corn oil) or commercially available solubilizing agents.[3]
-
Prepare fresh formulations: Do not store diluted formulations for extended periods, as the inhibitor may precipitate over time. Prepare the final injection solution immediately before administration.
-
Problem 2: Inconsistent or weak γH2AX staining in tumor tissue.
-
Possible Cause: Issues with tissue fixation, antigen retrieval, antibody concentration, or staining procedure.[15][16]
-
Troubleshooting Steps:
-
Optimize fixation: Ensure timely and adequate fixation of the tumor tissue in 10% neutral buffered formalin immediately after collection.
-
Antigen retrieval: The heat-induced epitope retrieval (HIER) method is critical for exposing the γH2AX epitope. Ensure the correct buffer (e.g., citrate buffer pH 6.0) and optimal heating time and temperature are used.[4]
-
Antibody titration: The primary antibody concentration is crucial. Perform a titration experiment to determine the optimal antibody dilution for your specific tissue and staining conditions.
-
Use positive and negative controls: Include positive control tissues (e.g., irradiated cells or tissues) and negative controls (omitting the primary antibody) in every experiment to validate the staining procedure.[16]
-
Check reagent quality: Ensure all reagents, including buffers and secondary antibodies, are not expired and have been stored correctly.
-
Quantitative Data Summary
The following tables provide a summary of publicly available data for various DNA-PK inhibitors to facilitate comparison.
Table 1: In Vitro Potency and Selectivity of Common DNA-PK Inhibitors
| Inhibitor | DNA-PK IC50 | PI3K IC50 | mTOR IC50 | ATM IC50 | ATR IC50 | Reference |
| NU7441 | 14 nM | 5 µM | 1.7 µM | >100 µM | >100 µM | [17] |
| AZD7648 | 0.6 nM | >100-fold selective | >100-fold selective | >100-fold selective | >100-fold selective | [5] |
| M3814 (Peposertib) | <3 nM | - | - | - | - | [6] |
| CC-115 | 13 nM | - | 21 nM | >40-fold selective | >40-fold selective | [17] |
| KU-0060648 | 8.6 nM | 4 nM (α), 0.5 nM (β), 0.1 nM (δ) | - | - | - | [5] |
| NU7026 | 0.23 µM | >60-fold selective | Inactive | Inactive | - | [5] |
| LY294002 | Non-specific | 0.5 µM (α), 0.97 µM (β), 0.57 µM (δ) | - | - | - | [5] |
| Wortmannin | 16 nM | 3 nM | - | 150 nM | - | [5] |
| DA-143 | 2.5 nM | 106 nM (Δ) | 280 nM | 6,594 nM | - | [18] |
Table 2: In Vivo Administration of DNA-PK Inhibitors in Xenograft Models
| Inhibitor | Animal Model | Tumor Type | Dose and Schedule | Route of Administration | Reference |
| AZD7648 | Mice | Ovarian Cancer PDX | 50 mg/kg, daily for 5 days/week | Oral (p.o.) | [14] |
| M3814 (Peposertib) | Mice | Head and Neck (FaDu), Lung (NCI-H460) | 25-100 mg/kg, daily | Oral (p.o.) | [19] |
| NU7026 | Mice | - | 100 mg/kg, 4 times at 1h intervals | Intraperitoneal (i.p.) | [20] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Model
This protocol outlines the general steps for establishing a subcutaneous tumor model in immunocompromised mice.[21][22][23][24]
-
Cell Culture: Culture human cancer cells in their recommended medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin with complete medium.
-
For suspension cells, collect the cells by centrifugation.
-
-
Cell Counting and Viability: Count the cells using a hemocytometer or an automated cell counter. Assess cell viability using trypan blue exclusion; viability should be >90%.
-
Cell Preparation for Injection:
-
Centrifuge the required number of cells (typically 1 x 10^6 to 10 x 10^6 cells per mouse) at 300 x g for 5 minutes.
-
Resuspend the cell pellet in an appropriate volume of sterile, serum-free medium or PBS. The final injection volume is typically 100-200 µL per mouse.
-
For some cell lines, resuspending the cells in a 1:1 mixture of medium/PBS and Matrigel can improve tumor take rate. Keep the cell/Matrigel suspension on ice to prevent solidification.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane).
-
Shave and disinfect the injection site on the flank of the mouse.
-
Gently lift the skin and insert a 25-27 gauge needle subcutaneously.
-
Slowly inject the cell suspension to form a small bleb under the skin.
-
Withdraw the needle slowly to prevent leakage.
-
-
Monitoring: Monitor the mice regularly for tumor growth, body weight, and overall health. Tumor volume can be measured using calipers and calculated using the formula: (Length x Width^2) / 2.
Protocol 2: γH2AX Immunohistochemistry on Paraffin-Embedded Sections
This protocol provides a general procedure for detecting γH2AX foci in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[4][25][26]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a pre-heated citrate buffer (10 mM, pH 6.0).
-
Heat the slides in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature in the buffer.
-
-
Blocking Endogenous Peroxidase:
-
Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking Non-Specific Binding:
-
Incubate slides in a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with a primary antibody against phospho-Histone H2A.X (Ser139) diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification and Detection:
-
Wash slides with PBS.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Wash with PBS.
-
Develop the signal using a suitable chromogen (e.g., DAB).
-
Wash with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Caption: DNA-PK Signaling Pathway and Inhibition.
Caption: In Vivo Xenograft Experimental Workflow.
Caption: Troubleshooting Poor In Vivo Efficacy.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. LLC cells tumor xenograft model [protocols.io]
- 3. community.the-hospitalist.org [community.the-hospitalist.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors: A Nano Targeted Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nanoparticle reduces targeted cancer drug's toxicity | EurekAlert! [eurekalert.org]
- 12. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA-PK is activated by SIRT2 deacetylation to promote DNA double-strand break repair by non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. documents.cap.org [documents.cap.org]
- 16. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 17. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Preclinical pharmacokinetics and metabolism of a novel prototype DNA-PK inhibitor NU7026 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. yeasenbio.com [yeasenbio.com]
- 23. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 24. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 25. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting γH2AX Foci After DNA-PK Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting changes in γH2AX foci following the inhibition of DNA-dependent protein kinase (DNA-PK).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of DNA-PK in the DNA Damage Response (DDR)?
A1: DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which is the primary mechanism for repairing DNA double-strand breaks (DSBs) throughout the cell cycle.[1][2] The DNA-PK holoenzyme consists of a catalytic subunit (DNA-PKcs) and a Ku70/80 heterodimer.[3][4] The Ku heterodimer recognizes and binds to the broken DNA ends, subsequently recruiting and activating DNA-PKcs.[1][3] This complex then brings the two DNA ends together, facilitates the processing of the ends, and recruits other NHEJ factors, such as the DNA ligase IV complex, to complete the repair process.[3][5]
Q2: What is γH2AX and why is it used as a biomarker for DNA double-strand breaks?
A2: γH2AX is the phosphorylated form of the histone variant H2AX at serine 139.[6] This phosphorylation event is one of the earliest cellular responses to the formation of a DNA double-strand break (DSB).[7] The phosphorylation is initiated by kinases such as ATM, ATR, and DNA-PK at the site of the break and spreads to adjacent chromatin, creating a focus that can be visualized using immunofluorescence microscopy.[8][9][10] Each focus is thought to represent a single DSB, making the quantification of γH2AX foci a sensitive method for measuring the extent of DNA damage.[6][10]
Q3: What is the expected effect of a DNA-PK inhibitor on γH2AX foci after inducing DNA damage?
A3: Inhibition of DNA-PK's kinase activity is expected to impair the NHEJ repair pathway.[2] Consequently, after inducing DNA damage (e.g., with ionizing radiation), the repair of DSBs is delayed or blocked. This leads to a persistence of γH2AX foci over time compared to cells with functional DNA-PK, where foci would typically resolve as the breaks are repaired.[11][12] Therefore, an initial increase in γH2AX foci is expected, followed by a sustained high level or a delayed decline in the number of foci per cell.
Q4: Can DNA-PK inhibition lead to an increase in γH2AX foci compared to untreated damaged cells?
A4: Yes, this can be an observed and mechanistically plausible outcome. While DNA-PK directly phosphorylates H2AX, its inhibition can lead to a more pronounced or sustained increase in γH2AX foci for several reasons. The primary reason is the failure to repair DSBs, leading to an accumulation of unresolved breaks, each marked by a γH2AX focus.[11] Additionally, there is crosstalk between DNA repair pathways. When NHEJ is inhibited, the cell may attempt to repair the damage via other pathways like homologous recombination (HR), or the persistent breaks can lead to replication stress, both of which can generate signaling that sustains or enhances γH2AX formation by other kinases like ATM and ATR.[13] In some contexts, inhibition of DNA-PK can lead to hyperactivation of ATM, further contributing to H2AX phosphorylation.[14]
Q5: What is the interplay between DNA-PK, ATM, and ATR in phosphorylating H2AX?
A5: ATM, ATR, and DNA-PK are all members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family and can phosphorylate H2AX.[4][8]
-
DNA-PK is rapidly activated by DSBs and is a major contributor to the initial wave of H2AX phosphorylation, especially in the context of NHEJ.[15][16]
-
ATM is also activated by DSBs and plays a significant role in H2AX phosphorylation, often in concert with DNA-PK.[8][17] In the absence of ATM, DNA-PK can compensate for H2AX phosphorylation.[15][18]
-
ATR is primarily activated by single-stranded DNA, which can arise at stalled replication forks or during the processing of DSBs for repair by homologous recombination.[17][18]
Inhibition of DNA-PK can therefore reveal the compensatory activity of ATM and ATR in response to persistent DNA damage.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No increase in γH2AX foci after DNA damage and/or DNA-PK inhibitor treatment. | 1. Ineffective DNA damaging agent: The concentration or duration of treatment was insufficient to induce DSBs. 2. Inactive DNA-PK inhibitor: The inhibitor was used at a sub-optimal concentration, is degraded, or is not cell-permeable. 3. Cell line resistance: The cell line may have intrinsic mechanisms that prevent or rapidly repair the specific type of damage induced. 4. Immunofluorescence protocol issue: Problems with cell fixation, permeabilization, antibody concentration, or imaging settings. | 1. Validate damaging agent: Perform a dose-response and time-course experiment. Use a positive control like ionizing radiation. 2. Confirm inhibitor activity: Test a range of inhibitor concentrations. Verify its activity through a downstream assay (e.g., Western blot for DNA-PK autophosphorylation). 3. Use a different cell line: Test the experimental conditions in a well-characterized, sensitive cell line. 4. Optimize staining protocol: Review and optimize each step of the immunofluorescence protocol. Use positive control slides (e.g., irradiated cells) to validate the staining procedure.[19][20] |
| High background or non-specific staining in immunofluorescence. | 1. Primary antibody concentration too high. 2. Secondary antibody cross-reactivity or non-specific binding. 3. Inadequate blocking. 4. Issues with cell fixation leading to autofluorescence. | 1. Titrate primary antibody: Perform a dilution series to find the optimal concentration. 2. Use appropriate secondary antibody: Ensure the secondary antibody is specific to the primary antibody's host species and use a pre-adsorbed secondary if necessary. Centrifuge the diluted secondary antibody before use to pellet aggregates.[20] 3. Optimize blocking: Increase the blocking time or try a different blocking agent (e.g., 5% BSA or serum from the secondary antibody's host species). 4. Test different fixation methods: Compare paraformaldehyde and methanol fixation. Ensure fixation and permeabilization steps are performed correctly.[21][22] |
| Unexpected decrease in γH2AX foci after DNA-PK inhibitor treatment. | 1. Cell cycle arrest: The inhibitor may be causing cell cycle arrest in a phase where the cells are less susceptible to the damaging agent or have higher repair capacity through other pathways. 2. Apoptosis: High levels of DNA damage due to repair inhibition can trigger apoptosis, leading to the loss of highly damaged cells from the analysis. 3. Off-target effects of the inhibitor. | 1. Perform cell cycle analysis: Use flow cytometry to determine the cell cycle distribution after inhibitor treatment. 2. Assay for apoptosis: Use an apoptosis marker (e.g., cleaved caspase-3 or TUNEL assay) to assess cell death levels. 3. Use a second inhibitor: Confirm the phenotype with a structurally different, specific DNA-PK inhibitor. |
| High variability in γH2AX foci counts between replicate samples. | 1. Inconsistent cell handling or treatment. 2. Subjectivity in manual foci counting. 3. Variations in cell cycle phase across the population. | 1. Standardize protocols: Ensure precise timing and consistent concentrations for all treatments. 2. Use automated image analysis: Employ software like Fiji/ImageJ with a standardized macro for unbiased foci quantification.[21][23] 3. Synchronize cells: If cell cycle effects are a concern, consider synchronizing the cell population before treatment. |
Quantitative Data Summary
The following table summarizes the expected quantitative changes in γH2AX foci in response to DNA damage (e.g., 2 Gy Ionizing Radiation) with and without a DNA-PK inhibitor. Values are illustrative and will vary based on cell type, the specific inhibitor, and the damaging agent used.
| Condition | Time Point | Expected γH2AX Foci per Cell (Mean ± SD) | Interpretation |
| Untreated Control | Baseline | < 1 ± 0.5 | Represents baseline levels of endogenous DNA damage. |
| DNA Damage Only | 30 min post-damage | 25 ± 5 | Rapid induction of γH2AX foci at DSB sites. |
| DNA Damage Only | 24 hours post-damage | 5 ± 2 | Foci number decreases as DSBs are repaired by NHEJ and other pathways. |
| DNA Damage + DNA-PK Inhibitor | 30 min post-damage | 25 ± 6 | Initial induction of foci is similar to the "damage only" condition. |
| DNA Damage + DNA-PK Inhibitor | 24 hours post-damage | 20 ± 5 | Foci persist due to the inhibition of NHEJ-mediated repair.[11] |
Experimental Protocols
Detailed Protocol: Immunofluorescence Staining of γH2AX Foci
This protocol provides a standardized method for the detection and visualization of γH2AX foci in cultured cells.
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
DNA damaging agent (e.g., ionizing radiation source, etoposide)
-
DNA-PK inhibitor
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody (e.g., Millipore JBW301 or equivalent), diluted 1:200 to 1:800 in Blocking Buffer.
-
Secondary Antibody: Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse), diluted in Blocking Buffer.
-
DAPI (4',6-diamidino-2-phenylindole) containing mounting medium.
-
Microscope slides
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of DNA-PK inhibitor or vehicle control for 1-2 hours.
-
Induce DNA damage (e.g., expose to ionizing radiation).
-
Return cells to the incubator for the desired time points (e.g., 30 minutes, 4 hours, 24 hours).
-
-
Fixation:
-
Permeabilization:
-
Aspirate the PFA.
-
Wash the cells three times with PBS, 5 minutes each wash.
-
Add 500 µL of 0.3% Triton X-100 in PBS to each well and incubate for 30 minutes at room temperature to permeabilize the cell membranes.[23]
-
-
Blocking:
-
Aspirate the permeabilization buffer.
-
Wash the cells three times with PBS, 5 minutes each wash.
-
Add 500 µL of Blocking Buffer to each well and incubate for 30-60 minutes at room temperature to block non-specific antibody binding.[23]
-
-
Primary Antibody Incubation:
-
Aspirate the Blocking Buffer.
-
Add the diluted primary anti-γH2AX antibody solution to each well, ensuring the coverslip is fully covered (approx. 200 µL).
-
Incubate overnight at 4°C in a humidified chamber.[23]
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution.
-
Wash the cells three times with PBS, 5 minutes each wash.
-
Add the diluted fluorescently-labeled secondary antibody solution.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Mounting:
-
Aspirate the secondary antibody solution.
-
Wash the cells three times with PBS, 5 minutes each wash, protected from light.
-
Carefully remove the coverslip from the well and mount it onto a microscope slide using a drop of DAPI-containing mounting medium.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Image Acquisition and Analysis:
Visualizations
Caption: DNA-PK signaling pathway in Non-Homologous End Joining (NHEJ).
Caption: Experimental workflow for analyzing γH2AX foci.
Caption: Troubleshooting decision tree for γH2AX foci experiments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Repair of DNA Double-Strand Breaks by the Non-homologous End Joining Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 7. Monitoring Drug-Induced γH2AX as a Pharmacodynamic Biomarker in Individual Circulating Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Beyond the Trinity of ATM, ATR, and DNA-PK: Multiple Kinases Shape the DNA Damage Response in Concert With RNA Metabolism [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting DNA-PKcs in a non-homologous end-joining pathway in response to DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA-PK is involved in repairing a transient surge of DNA breaks induced by deceleration of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Live-cell tracking of γ-H2AX kinetics reveals the distinct modes of ATM and DNA-PK in the immediate response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. embopress.org [embopress.org]
- 19. researchgate.net [researchgate.net]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
selecting the right cell line for DNA-PK-IN-8 studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing DNA-PK-IN-8 in their experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate the successful design and execution of studies involving this potent DNA-dependent protein kinase (DNA-PK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for repairing DNA double-strand breaks (DSBs).[2][3] By inhibiting the kinase activity of the catalytic subunit of DNA-PK (DNA-PKcs), this compound prevents the repair of DSBs, leading to the accumulation of DNA damage and subsequently, cell cycle arrest and apoptosis, particularly in cancer cells that are often more reliant on DNA repair pathways for survival.[4][5]
Q2: How do I select the right cell line for my this compound study?
A2: The choice of cell line is critical for a successful study. Consider the following factors:
-
DNA-PK expression levels: Cell lines with higher expression of DNA-PK may be more sensitive to its inhibition.
-
Status of other DNA repair pathways: Cell lines with deficiencies in other DNA repair pathways, such as homologous recombination (HR), may exhibit increased dependence on NHEJ and thus be more sensitive to DNA-PK inhibitors.
-
Cancer type: It is often relevant to choose cell lines derived from the cancer type you are studying.
-
Baseline DNA damage: Cell lines with high intrinsic levels of DNA damage may be more susceptible to the effects of DNA-PK inhibition.[6]
A list of commonly used cell lines in DNA-PK inhibitor studies is provided in the table below.
Q3: What are the recommended working concentrations for this compound?
A3: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of the desired activity) in your specific cell line. As a starting point, concentrations ranging from nanomolar to low micromolar are often effective. For example, the reported IC50 value for this compound is 0.8 nM in a cell-free assay.[1]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to dissolve it in a suitable solvent like DMSO to create a stock solution. Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. For cell-based assays, dilute the stock solution in a cell culture medium to the desired final concentration immediately before use.
Troubleshooting Guide
Issue 1: I am not observing the expected level of cell death or growth inhibition with this compound.
-
Possible Cause: Suboptimal inhibitor concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line.[7]
-
-
Possible Cause: Cell line resistance.
-
Possible Cause: Inactive inhibitor.
-
Solution: Ensure proper storage and handling of the inhibitor. Prepare fresh dilutions from a new stock solution.
-
Issue 2: I am seeing high background in my Western blot for phosphorylated DNA-PKcs.
-
Possible Cause: Non-specific antibody binding.
-
Solution: Optimize your Western blot protocol by titrating the primary and secondary antibodies, increasing the stringency of your wash steps, and using an appropriate blocking buffer.
-
-
Possible Cause: High basal DNA-PK activity.
-
Solution: Ensure that your untreated control cells are not stressed, as this can induce DNA damage and activate DNA-PK.
-
Issue 3: My gamma-H2AX foci staining is inconsistent.
-
Possible Cause: Variability in the induction of DNA damage.
-
Solution: Ensure consistent treatment with the DNA-damaging agent across all samples.
-
-
Possible Cause: Issues with the immunofluorescence protocol.
-
Solution: Optimize fixation, permeabilization, and antibody incubation steps. Use a positive control (e.g., cells treated with a known DNA-damaging agent) and a negative control (untreated cells) to validate your staining.
-
Data Presentation
Table 1: Recommended Cell Lines for this compound Studies
| Cell Line | Cancer Type | Key Characteristics | Reference |
| HCT-116 | Colorectal Carcinoma | Proficient in DNA mismatch repair; often used to study DNA damage response.[1][8] | |
| HL-60 | Promyelocytic Leukemia | Suspension cell line; used in studies of apoptosis and differentiation.[1][6] | |
| K-562 | Chronic Myelogenous Leukemia | Suspension cell line; expresses the Bcr-Abl fusion protein.[6] | |
| LAMA-84 | Chronic Myelogenous Leukemia | Suspension cell line; sensitive to DNA-PK inhibition.[6] | |
| HEL | Erythroleukemia | Adherent cell line; shows inefficient DSB repair.[6] | |
| KG-1 | Acute Myelogenous Leukemia | Suspension cell line; sensitive to DNA-PK inhibition.[6] | |
| NB-4 | Acute Promyelocytic Leukemia | Suspension cell line.[6] | |
| THP-1 | Acute Monocytic Leukemia | Suspension cell line; often used for immunology and cancer studies.[6] |
Table 2: IC50 Values of Various DNA-PK Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| CC-115 | HSC4 | 4.8 | [9] |
| CC-115 | CAL33 | 2.6 | [9] |
| AZD0156 | HSC4 | 8.1 | [9] |
| AZD0156 | CAL33 | 4.7 | [9] |
| 5025-0002 | 786-O | 152.6 | [10] |
| M769-1095 | 786-O | 30.71 | [10] |
| V008-1080 | 786-O | 74.84 | [10] |
Note: The IC50 values can vary depending on the experimental conditions and the method of calculation.[7]
Experimental Protocols
1. Western Blot for Phosphorylated DNA-PKcs (Ser2056)
This protocol is designed to assess the inhibition of DNA-PK autophosphorylation, a key indicator of its activity.
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at various concentrations for the desired time. To induce DNA damage and activate DNA-PK, treat with a DNA-damaging agent (e.g., 10 Gy ionizing radiation or 1 µM doxorubicin) for 1-2 hours before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-DNA-PKcs (Ser2056) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total DNA-PKcs or a housekeeping protein like GAPDH or β-actin.
2. Cell Viability Assay (e.g., WST-1 or MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include an untreated control and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator at 37°C and 5% CO2.
-
Assay:
-
Add the WST-1 or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
If using MTT, add the solubilization solution.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ).
Caption: General Experimental Workflow for Using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jpp.krakow.pl [jpp.krakow.pl]
- 5. Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. huejmp.vn [huejmp.vn]
- 9. Kinase Inhibitors of DNA-PK, ATM and ATR in Combination with Ionizing Radiation Can Increase Tumor Cell Death in HNSCC Cells While Sparing Normal Tissue Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring DNA-PK-IN-8 Efficacy in Real-Time
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using DNA-PK-IN-8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1] Its primary mechanism of action is to block the kinase activity of the DNA-PK catalytic subunit (DNA-PKcs), a critical component of the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[2][3][4] By inhibiting DNA-PK, this compound prevents the repair of DSBs, leading to an accumulation of DNA damage and subsequently, cell cycle arrest and apoptosis, particularly in cancer cells that are often more reliant on specific DNA repair pathways.[5][6]
Q2: What is the primary signaling pathway affected by this compound?
This compound primarily targets the DNA-PK signaling pathway, which is a cornerstone of the DNA Damage Response (DDR). This pathway is initiated by the binding of the Ku70/80 heterodimer to DNA double-strand breaks, which then recruits and activates DNA-PKcs.[2][4] Activated DNA-PKcs phosphorylates a variety of downstream targets to facilitate DNA repair, including itself (autophosphorylation at sites like Ser2056), which is a key step for the recruitment of other repair factors.[3][5] Inhibition by this compound blocks these phosphorylation events.
Q3: What are the most common methods to monitor the efficacy of this compound in real-time?
Real-time monitoring of this compound efficacy can be achieved through several methods:
-
Real-Time Cell Analysis (RTCA): Systems like the xCELLigence platform continuously monitor changes in cell impedance, providing real-time data on cell proliferation, viability, and adhesion in response to treatment.[7] This allows for the dynamic assessment of the inhibitor's cytostatic or cytotoxic effects.
-
Live-Cell Imaging: Using fluorescently tagged proteins or dyes, one can visualize and quantify DNA damage and repair processes in living cells over time. For instance, tracking the formation and resolution of fluorescently tagged γH2AX foci can provide real-time insights into the inhibition of DNA repair.
-
Kinetic PCR-based methods: Techniques like real-time qPCR can be adapted to quantify the rate of DNA damage repair.[8][9][10][11][12] By measuring the amount of intact DNA at different time points after inducing damage, the inhibitory effect of this compound on repair can be determined.
Q4: What are the key biomarkers to assess this compound target engagement and downstream effects?
The following biomarkers are crucial for evaluating the activity of this compound:
-
Phospho-DNA-PKcs (Ser2056): A direct marker of DNA-PKcs autophosphorylation and activation. A decrease in p-DNA-PKcs (Ser2056) levels upon treatment with this compound indicates successful target engagement.[5]
-
γH2AX (phosphorylated H2AX at Ser139): A sensitive marker for DNA double-strand breaks. While DNA damage induces γH2AX formation, effective inhibition of DNA-PK will lead to the persistence of γH2AX foci due to blocked repair.[13][14]
-
Cell Viability and Apoptosis Markers: Downstream effects can be monitored by assessing changes in cell viability (e.g., using MTT or CCK-8 assays) and apoptosis (e.g., Annexin V staining or caspase activity assays).[5][14]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (DNA-PK) | 0.8 nM | [1] |
Table 2: Recommended Concentration Range for In Vitro Cellular Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| Target Engagement (p-DNA-PKcs) | 10 nM - 1 µM | Dependent on cell line and treatment duration. |
| DNA Damage (γH2AX) | 100 nM - 5 µM | Often used in combination with a DNA damaging agent. |
| Cell Viability | 100 nM - 10 µM | IC50 values can vary significantly between cell lines. |
Signaling and Experimental Workflow Diagrams
Caption: DNA-PK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for monitoring this compound efficacy.
Troubleshooting Guides
Issue 1: No change in p-DNA-PKcs (Ser2056) levels after treatment with this compound.
-
Question: I've treated my cells with this compound, but I don't see a decrease in phospho-DNA-PKcs (Ser2056) by Western blot. What could be the reason?
-
Answer:
-
Insufficient DNA Damage: DNA-PK is activated by DNA double-strand breaks.[2] If the basal level of DNA damage in your cell culture is low, you may not see a significant level of p-DNA-PKcs to begin with. Consider co-treatment with a DNA damaging agent like ionizing radiation (IR) or doxorubicin to induce DNA-PK activation.
-
Inhibitor Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short. Refer to Table 2 for recommended starting concentrations and consider performing a dose-response and time-course experiment.
-
Inhibitor Stability: Ensure that the inhibitor stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Antibody Quality: The antibody against p-DNA-PKcs (Ser2056) may be of poor quality. Validate your antibody using positive and negative controls.
-
Issue 2: Inconsistent results in real-time cell viability assays.
-
Question: My real-time cell analysis (e.g., xCELLigence) data is showing high variability between wells treated with this compound. Why is this happening?
-
Answer:
-
Uneven Cell Seeding: Inconsistent cell numbers at the start of the experiment are a common cause of variability. Ensure a single-cell suspension and careful pipetting to seed the wells evenly.
-
Edge Effects: Wells on the periphery of the plate can be prone to evaporation, leading to changes in media concentration. Use the outer wells for media only to minimize this effect.
-
Drug Distribution: Ensure the inhibitor is evenly mixed in the media before adding it to the cells.
-
Cell Line Characteristics: Some cell lines may be less sensitive to DNA-PK inhibition as a monotherapy. DNA-PK inhibitors often show greater efficacy when combined with a DNA damaging agent.[1][6]
-
Issue 3: Unexpected decrease in γH2AX foci after inhibitor treatment.
-
Question: I expected to see an accumulation or persistence of γH2AX foci with this compound treatment, but instead, I see a decrease. What does this mean?
-
Answer:
-
Timing of Analysis: The dynamics of γH2AX foci are complex. A very early time point after damage might not show a difference, while a very late time point might show resolution of foci through alternative repair pathways or cell death. A time-course experiment is crucial.
-
Crosstalk with other pathways: The DNA damage response involves multiple kinases, including ATM and ATR.[15][16] In some contexts, inhibition of DNA-PK might lead to a compensatory upregulation of other repair pathways, although this is less common.
-
Cell Cycle Arrest: this compound can induce cell cycle arrest. If cells arrest before entering a phase where the damage is processed, you might see altered γH2AX dynamics. Correlate your findings with cell cycle analysis.
-
Caption: A troubleshooting decision tree for unexpected results with this compound.
Experimental Protocols
Protocol 1: Western Blot for Phospho-DNA-PKcs (Ser2056)
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Pre-treat cells with this compound for 1-2 hours.
-
Induce Damage: Induce DNA double-strand breaks (e.g., by treating with Doxorubicin or exposing to ionizing radiation).
-
Harvest Cells: At desired time points post-damage, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-DNA-PKcs (Ser2056) and total DNA-PKcs overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize the p-DNA-PKcs signal to total DNA-PKcs and a loading control (e.g., GAPDH or β-actin).
Protocol 2: Immunofluorescence for γH2AX Foci
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to attach.
-
Treatment: Treat cells with this compound and a DNA damaging agent as described above.
-
Fixation and Permeabilization: At the desired time points, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation: Block with 1% BSA in PBST for 30 minutes. Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody and Staining: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence or confocal microscope.
-
Analysis: Quantify the number of γH2AX foci per nucleus using image analysis software like ImageJ or CellProfiler.
Protocol 3: Real-Time Cell Viability Assay (General)
-
Baseline Measurement: Add cell culture medium to the wells of a specialized microplate (e.g., E-Plate for xCELLigence) and record a baseline impedance reading.
-
Cell Seeding: Seed cells at an optimized density in the microplate.
-
Proliferation Monitoring: Place the plate in the real-time analyzer and monitor cell proliferation until the cells are in the exponential growth phase.
-
Treatment: Add this compound, alone or in combination with a DNA damaging agent, at various concentrations.
-
Real-Time Monitoring: Continuously monitor the cellular response for 24-72 hours.
-
Analysis: Analyze the real-time data to determine the IC50 values and to observe the kinetics of the cellular response to the inhibitor. The data can reveal whether the effect is cytotoxic (a decrease in signal) or cytostatic (a plateau in signal).[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 5. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantification of DNA Damage by Real-Time qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simple and fast quantification of DNA damage by real-time PCR, and its application to nuclear and mitochondrial DNA from multiple tissues of aging zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic PCR Analysis: Real-time Monitoring of DNA Amplification Reactions | Semantic Scholar [semanticscholar.org]
- 12. Kinetic PCR analysis: real-time monitoring of DNA amplification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head In Vivo Comparison of DNA-PK Inhibitors: DNA-PK-IN-8 and AZD7648
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of two prominent DNA-dependent protein kinase (DNA-PK) inhibitors: DNA-PK-IN-8 and AZD7648. This analysis is based on available preclinical data, focusing on their efficacy in combination therapies, pharmacokinetic profiles, and the experimental designs used in these studies.
DNA-dependent protein kinase is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). Inhibition of DNA-PK is a promising strategy in oncology to enhance the efficacy of DNA-damaging agents like radiotherapy and certain chemotherapies. This guide delves into the in vivo performance of two key inhibitors in this class.
At a Glance: In Vivo Efficacy
While direct comparative in vivo studies are not publicly available, this guide synthesizes data from separate preclinical investigations to offer a comparative perspective on the anti-tumor activity of this compound and AZD7648 when used in combination with other cancer therapies.
| Inhibitor | Combination Agent(s) | Animal Model | Tumor Model | Key Efficacy Results |
| This compound | Doxorubicin | Nude Mice | HL-60 (Acute Myeloid Leukemia) Xenograft | Tumor Growth Inhibition (TGI): 62.4% (by volume), 52.4% (by weight)[1] |
| AZD7648 | Radiotherapy | Nude Mice | A549 (Non-Small Cell Lung Cancer) Xenograft | Significant tumor growth inhibition[2] |
| Radiotherapy | Nude Mice | NCI-H1299 (Non-Small Cell Lung Cancer) Xenograft | Tumor regression[2] | |
| Radiotherapy | Immunocompetent Mice | MC38 (Colon Adenocarcinoma) Syngeneic | 75-100% complete tumor regression[3] | |
| Olaparib (PARP inhibitor) | Nude Mice | FaDu (Head and Neck Cancer) ATM KO Xenograft | Complete tumor regressions sustained for over 220 days[4] | |
| Olaparib (PARP inhibitor) | Nude and SCID Mice | Multiple Patient-Derived Xenografts (PDX) - Breast, Lung, Ovarian, Head & Neck | Tumor growth inhibition (50-100%) in 13 models and regression in 5 models[4][5] | |
| Pegylated Liposomal Doxorubicin (PLD) | Nude Mice | Ovarian Cancer PDXs | Disease stabilization[6][7] |
Deep Dive: Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and for designing future studies.
This compound In Vivo Protocol
A representative in vivo study for this compound involved the following key steps:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The DNA-PK Inhibitor AZD7648 Sensitizes Patient-Derived Ovarian Cancer Xenografts to Pegylated Liposomal Doxorubicin and Olaparib Preventing Abdominal Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating DNA-PK Inhibition: A Comparative Guide to Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks. Its inhibition is a promising strategy in cancer therapy to enhance the efficacy of radiation and chemotherapy. Western blotting is a fundamental technique to validate the cellular activity of DNA-PK inhibitors. This guide provides a comparative analysis of common DNA-PK inhibitors, detailed experimental protocols for their validation by Western blot, and visual representations of the underlying biological pathways and experimental workflows.
Performance Comparison of DNA-PK Inhibitors
The efficacy of DNA-PK inhibitors is typically assessed by their ability to prevent the autophosphorylation of the DNA-PK catalytic subunit (DNA-PKcs) at serine 2056 (S2056), a key marker of its activation. The following tables summarize the performance of three widely studied DNA-PK inhibitors: NU7441, M3814 (Peposertib), and AZD7648.
Qualitative Comparison by Western Blot
This table provides a qualitative comparison based on visual analysis of Western blot data, demonstrating the reduction in phosphorylated DNA-PKcs (p-DNA-PKcs S2056) levels in human Jurkat T cells following treatment with the specified inhibitors.
| Inhibitor | Concentration | Observed Inhibition of p-DNA-PKcs (S2056) | Reference |
| NU7441 | 5 µM | Strong Inhibition | [1] |
| M3814 | 10 µM | Strong Inhibition | [1] |
| AZD7648 | 10 µM | Moderate to Strong Inhibition | [1] |
Note: This qualitative assessment is based on the visual representation of band intensity in the referenced study. Densitometry analysis would be required for a precise quantitative comparison from the blot.
Quantitative Comparison of Inhibitory Potency (IC50)
This table presents the half-maximal inhibitory concentration (IC50) values for the selected DNA-PK inhibitors. It is important to note that these values are derived from various biochemical and cellular assays and may not be directly from Western blot quantification.
| Inhibitor | IC50 (DNA-PKcs) | Assay Type | Reference |
| NU7441 | 14 nM | In vitro kinase assay | [2] |
| M3814 | 2.6 nM | Cell-based DNA-PKcs autophosphorylation assay | [3] |
| AZD7648 | 0.6 nM | Biochemical assay | [4] |
Experimental Protocols
A detailed protocol for validating DNA-PK inhibition by Western blot is provided below. This protocol is a composite of best practices and can be adapted based on specific cell lines and experimental conditions.
Detailed Methodology for Western Blot Analysis of p-DNA-PKcs (S2056)
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., A549, Jurkat, or other relevant cell lines) to 70-80% confluency.
-
Treat cells with DNA-PK inhibitors (e.g., NU7441, M3814, AZD7648) at desired concentrations for a specified duration (e.g., 1-2 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control for DNA damage if applicable (e.g., treatment with etoposide or ionizing radiation).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Sample Preparation and SDS-PAGE:
-
Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Perform electrophoresis to separate proteins by size.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
6. Blocking and Antibody Incubation:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-DNA-PKcs (Ser2056) (e.g., rabbit anti-p-DNA-PKcs S2056) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total DNA-PKcs and/or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software. Calculate the ratio of p-DNA-PKcs to total DNA-PKcs (or the housekeeping protein) to determine the extent of inhibition.
Visualizing the Process: Diagrams
To better understand the biological context and the experimental procedure, the following diagrams have been generated using the DOT language.
Caption: DNA-PK Signaling Pathway in Response to DNA Damage.
Caption: Experimental Workflow for Western Blot Validation.
References
- 1. Chemical inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4+ helper and CD8+ effector T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DNA-PK-IN-8 with other prominent inhibitors of DNA-dependent protein kinase (DNA-PK) and the broader phosphatidylinositol 3-kinase-related kinase (PIKK) family. The information presented is supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic candidates.
Introduction to DNA-PK and PI3K-Related Kinases
The PIKK family of serine/threonine protein kinases plays a crucial role in cellular signaling pathways, particularly in the DNA damage response (DDR). A key member of this family is DNA-PK, which is essential for the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1] Given that many cancer therapies, such as radiation and certain chemotherapies, function by inducing DSBs, inhibiting DNA-PK has emerged as a promising strategy to enhance the efficacy of these treatments.[2]
This compound is a highly potent and selective inhibitor of DNA-PK. This guide compares its performance against other notable DNA-PK inhibitors, including M3814 (Peposertib) and AZD7648, as well as broader PI3K/PIKK inhibitors.
Comparative Performance Data
The following tables summarize the in vitro potency and selectivity of this compound and other relevant inhibitors against DNA-PK and other kinases.
Table 1: In Vitro Potency of DNA-PK Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| This compound | DNA-PK | 0.8 | [3] |
| M3814 (Peposertib) | DNA-PK | <3 | [4] |
| AZD7648 | DNA-PK | 0.6 | [5] |
| NU7441 (KU-57788) | DNA-PK | 14 | [4] |
| CC-115 | DNA-PK | 13 | [4] |
| LTURM34 | DNA-PK | 34 | [4] |
| BAY-8400 | DNA-PK | 81 | [5] |
| ZL-2201 | DNA-PK | 1 | [5] |
| Compound 401 | DNA-PK | 280 | [4] |
Table 2: Selectivity Profile of DNA-PK Inhibitors against Other Kinases
| Compound | DNA-PK IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50 (nM) | ATM IC50 (nM) | ATR IC50 (nM) | Reference |
| This compound | 0.8 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | [3] |
| M3814 (Peposertib) | <3 | - | - | - | - | - | - | - | [4] |
| AZD7648 | 0.6 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | [5] |
| NU7441 (KU-57788) | 14 | 5000 | - | - | - | 1700 | - | - | [4] |
| CC-115 | 13 | - | - | - | - | 21 | - | - | [4] |
| LTURM34 | 34 | >5800 | - | - | - | - | - | - | [4] |
| PI-103 | 23 | 2 | 3 | 3 | 15 | 30 | - | - | [4] |
| KU-0060648 | 8.6 | 4 | 0.5 | 0.1 | 590 | - | - | - | [5] |
Note: A higher IC50 value indicates lower potency. The selectivity is inferred by the ratio of IC50 values against different kinases.
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the DNA damage response pathway and a typical experimental workflow for evaluating DNA-PK inhibitors.
Experimental Protocols
In Vitro DNA-PK Kinase Assay (General Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against DNA-PK.
-
Reagents and Materials:
-
Purified recombinant human DNA-PK enzyme.
-
Biotinylated peptide substrate (e.g., a p53-derived peptide).
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.2 mM EDTA, 10% glycerol).[6]
-
ATP solution.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well or 384-well plate, add the DNA-PK enzyme, peptide substrate, and activating DNA to each well.
-
Add the diluted test compounds to the respective wells. A DMSO control (vehicle) should be included.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).[7]
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Clonogenic Survival Assay for Radiosensitization (General Protocol)
This assay assesses the ability of a compound to sensitize cancer cells to ionizing radiation.
-
Cell Culture and Plating:
-
Culture cancer cells (e.g., HCT-116, HeLa) in appropriate media and conditions.
-
Harvest cells and prepare a single-cell suspension.
-
Plate a known number of cells into 6-well plates. The number of cells plated will depend on the expected survival fraction after treatment.
-
-
Treatment:
-
Allow cells to attach for a few hours.
-
Treat the cells with the test compound (e.g., this compound) at various concentrations for a specified duration (e.g., 24 hours).
-
Expose the plates to a range of doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Colony Formation:
-
Data Analysis:
-
Count the number of colonies in each well.
-
Calculate the plating efficiency (PE) for the untreated control: PE = (number of colonies formed / number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment condition: SF = (number of colonies formed / (number of cells seeded x PE/100)).
-
Plot the surviving fraction as a function of the radiation dose to generate survival curves. The enhancement of radiosensitization by the inhibitor can be quantified by comparing the survival curves with and without the compound.
-
In Vivo Tumor Xenograft Study (this compound Example)
This protocol outlines an in vivo study to evaluate the anti-tumor efficacy of this compound in combination with a chemotherapeutic agent.[10]
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ HL-60 cells) into the flank of each mouse.[11]
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly by measuring tumor volume with calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.[1]
-
-
Treatment Groups:
-
Vehicle control (oral gavage, daily).
-
This compound alone (e.g., 100 mg/kg, oral gavage, once daily for 16 days).[10]
-
Doxorubicin alone (e.g., administered intravenously at a specified dose and schedule).
-
Combination of this compound and Doxorubicin.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
The study endpoint may be a specific tumor volume, a predetermined time point, or signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
TGI (%) = (1 - (mean tumor volume of treated group / mean tumor volume of control group)) x 100%.
-
Analyze the statistical significance of the differences between treatment groups.
-
Conclusion
This compound is a highly potent and selective inhibitor of DNA-PK with promising anti-proliferative activity, particularly in combination with DNA-damaging agents. Its high selectivity for DNA-PK over other PIKK family members, as indicated by the available data, suggests a favorable profile for targeted therapy with potentially fewer off-target effects compared to less selective inhibitors. The experimental data presented in this guide, along with the detailed protocols, provide a valuable resource for researchers investigating the role of DNA-PK in cancer and other diseases and for those involved in the development of novel therapeutic strategies targeting the DNA damage response pathway. Further head-to-head comparative studies across a broad kinase panel will continue to refine our understanding of the relative advantages of these promising inhibitors.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Clonogenic Assay [en.bio-protocol.org]
- 5. Clonogenic Assay [bio-protocol.org]
- 6. DNA-Dependent Protein Kinase [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clonogenic Assay: Adherent Cells [jove.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. HL-60 Xenograft Model - Altogen Labs [altogenlabs.com]
A Head-to-Head Comparison of DNA-PK Inhibitor Potency: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable DNA-dependent protein kinase (DNA-PK) inhibitor is critical for advancing research in areas such as oncology and DNA damage response. This guide provides a comprehensive comparison of the potency of various DNA-PK inhibitors, supported by experimental data and detailed methodologies.
DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][2] Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy, making it a promising therapeutic target.[3][4] This guide aims to provide a clear, data-driven overview to aid in the selection of the most appropriate inhibitor for specific research needs.
Potency of DNA-PK Inhibitors: A Comparative Overview
The potency of a drug is a critical measure of its activity, and for enzyme inhibitors, it is often expressed as the half-maximal inhibitory concentration (IC50). This value indicates the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value signifies a higher potency.
The following table summarizes the in vitro potency (IC50) of several common DNA-PK inhibitors. It is important to note that many of these compounds also exhibit activity against other related kinases, such as phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR), which are also part of the PI3K-related kinase (PIKK) family.[5] The selectivity profile of an inhibitor is a key consideration for its use in research and potential clinical applications.
| Inhibitor | DNA-PK IC50 (nM) | Selectivity Notes |
| AZD-7648 | 0.6 | Highly selective; >100-fold selectivity against 396 other kinases.[6][7] |
| ZL-2201 | 1 | Potent DNA-PK inhibitor.[8] |
| Nedisertib (M3814) | <3 | Highly potent and selective.[7][8] |
| PIK-75 | 2 | Also inhibits p110α (IC50 = 5.8 nM) and p110γ (IC50 = 76 nM).[8] |
| KU-0060648 | 8.6 | Dual inhibitor of DNA-PK and PI3Kα (IC50 = 4 nM), PI3Kβ (IC50 = 0.5 nM), and PI3Kδ (IC50 = 0.1 nM).[6][8] |
| PIK-90 | 13 | Also inhibits p110α (IC50 = 11 nM) and p110γ (IC50 = 18 nM).[9] |
| CC-115 | 13 | Dual inhibitor of DNA-PK and mTOR (IC50 = 21 nM).[6][8] |
| NU7441 (KU-57788) | 14 | Also inhibits mTOR (IC50 = 1.7 µM) and PI3K (IC50 = 5 µM).[6][7] |
| Wortmannin | 16 | Also a potent PI3K inhibitor (IC50 = 3 nM) and inhibits ATM (IC50 = 150 nM).[5][6] |
| LTURM34 | 34 | 170-fold more selective for DNA-PK compared to PI3K.[6][8] |
| BAY-8400 | 81 | Orally active and selective.[8] |
| IC 86621 | 120 | ATP-competitive inhibitor.[9] |
| NU7026 | 230 | 60-fold more selective for DNA-PK than PI3K; inactive against ATM and ATR.[6] |
| AMA-37 | 270 | ATP-competitive; also inhibits p110α (IC50 = 32 µM), p110β (IC50 = 3.7 µM), and p110γ (IC50 = 22 µM).[8] |
| Compound 401 | 280 | Also targets mTOR but not PI3K.[8][9] |
| LY294002 | 1400 | Broad-spectrum PI3K inhibitor (IC50s for PI3Kα/δ/β are 0.5/0.57/0.97 µM).[7] |
Experimental Methodologies
The determination of inhibitor potency relies on robust and reproducible experimental protocols. Below are outlines for two common assay types used to evaluate DNA-PK inhibitors.
In Vitro Kinase Assay (Biochemical Assay)
This type of assay directly measures the enzymatic activity of purified DNA-PK in the presence of an inhibitor. A common approach is a luminescence-based assay that quantifies ADP production, which is directly proportional to kinase activity.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed during a kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate light. The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.[10]
Protocol Outline:
-
Kinase Reaction:
-
A reaction mixture is prepared containing purified DNA-PK enzyme, a specific peptide substrate, ATP, and the DNA-PK activator (calf thymus DNA).[11]
-
The test inhibitor at various concentrations is added to the reaction mixture.
-
The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[10][11]
-
-
ADP Detection:
-
After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is then added to convert the ADP to ATP and to provide luciferase and luciferin for the light-generating reaction.
-
The luminescence is measured using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is plotted against the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
Cell-Based Potency Assay
Cell-based assays measure the effect of an inhibitor on DNA-PK activity within a cellular context. These assays provide insights into the inhibitor's cell permeability, stability, and engagement with its target in a more physiologically relevant environment.
Principle: One common method involves treating cells with a DNA-damaging agent to activate DNA-PK and then measuring the phosphorylation of a downstream target of DNA-PK, such as DNA-PKcs itself at Ser2056, in the presence and absence of the inhibitor.[12]
Protocol Outline:
-
Cell Culture and Treatment:
-
Cancer cell lines (e.g., HeLa, SW620) are cultured to an appropriate density.[4]
-
Cells are pre-incubated with various concentrations of the DNA-PK inhibitor for a specified time.
-
A DNA-damaging agent (e.g., etoposide or ionizing radiation) is then added to induce DNA double-strand breaks and activate DNA-PK.[4]
-
-
Cell Lysis and Protein Analysis:
-
After a further incubation period, the cells are lysed to extract total protein.
-
The protein concentration of the lysates is determined.
-
-
Detection of Phosphorylation:
-
The levels of phosphorylated DNA-PK (p-DNA-PKcs S2056) and total DNA-PK are quantified using methods such as Western blotting or an ELISA-based assay.
-
-
Data Analysis:
-
The ratio of p-DNA-PK to total DNA-PK is calculated for each inhibitor concentration.
-
The data is normalized to the control (no inhibitor) and plotted against the inhibitor concentration to determine the cellular IC50 value.
-
DNA-PK Signaling in Non-Homologous End Joining (NHEJ)
DNA-PK is a central component of the NHEJ pathway, which repairs DNA double-strand breaks. The following diagram illustrates the key steps in this signaling cascade.
Caption: The DNA-PK signaling pathway in non-homologous end joining (NHEJ).
Conclusion
The landscape of DNA-PK inhibitors is continually evolving, with newer compounds demonstrating increased potency and selectivity. This guide provides a snapshot of the current state of the field, offering a valuable resource for researchers to compare the potency of different inhibitors and understand the methodologies used for their evaluation. The choice of an appropriate inhibitor will depend on the specific experimental context, including the desired level of selectivity and whether an in vitro or cell-based system is being used. As our understanding of the roles of DNA-PK in various cellular processes expands, the development and application of these inhibitors will undoubtedly continue to be a major focus of research.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. DNA-PK | CymitQuimica [cymitquimica.com]
- 10. promega.com [promega.com]
- 11. DNA-PK activity assay [bio-protocol.org]
- 12. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Activity of DNA-PK-IN-8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target activity of DNA-PK-IN-8 with other well-characterized DNA-dependent protein kinase (DNA-PK) inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their experimental designs.
Introduction to DNA-PK and its Inhibition
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][2][3] The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which recognizes and binds to broken DNA ends.[1] By inhibiting DNA-PK, cancer cells can be sensitized to DNA-damaging agents like chemotherapy and radiotherapy, making DNA-PK a compelling target for cancer therapy. DNA-PK inhibitors are also valuable tools for studying DNA repair mechanisms.
Comparison of DNA-PK Inhibitors
This compound is a highly potent and selective inhibitor of DNA-PK. This section compares its biochemical potency and cellular activity with other widely used DNA-PK inhibitors, namely NU7441, AZD7648, and M3814.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and other inhibitors against the DNA-PK enzyme.
| Inhibitor | DNA-PK IC50 (nM) | Source |
| This compound | 0.8 | [4] |
| NU7441 | 14 | |
| AZD7648 | 0.6 | [5] |
| M3814 (Peposertib) | 0.6 | [5] |
Disclaimer: The IC50 values presented in this table are sourced from different publications and may have been determined using varying experimental conditions. Therefore, these values should be considered as indicative and not as a direct head-to-head comparison.
Cellular Activity
The on-target activity of DNA-PK inhibitors in a cellular context is often assessed by their ability to inhibit the autophosphorylation of DNA-PKcs at Ser2056 or to block the phosphorylation of downstream targets like histone H2AX (γH2AX), a marker of DNA double-strand breaks.
| Inhibitor | Cellular Assay | Key Findings | Source |
| This compound | γH2AX expression in HCT-116 cells | Decreased the expression levels of γH2A.X in a concentration-dependent manner. | [4] |
| NU7441 | Inhibition of DNA-PKcs autophosphorylation | Potently inhibits radiation-induced DNA-PKcs autophosphorylation. | [2][3] |
| AZD7468 | Inhibition of DNA-PKcs autophosphorylation | Inhibits IR-induced DNA-PKcs S2056 autophosphorylation with a cellular IC50 of 92 nM in A549 cells. | [6][7] |
| M3814 (Peposertib) | Inhibition of DNA-PKcs autophosphorylation | Inhibited DNA-PKcs autophosphorylation of Ser2056 in cells at 0.1–1 μM. | [5] |
Experimental Protocols
In Vitro DNA-PK Kinase Assay
This protocol outlines a general procedure for determining the in vitro potency of an inhibitor against purified DNA-PK enzyme.
Materials:
-
Purified human DNA-PK enzyme
-
DNA-PK peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.2 mM EDTA, 10% glycerol)
-
Test inhibitor (e.g., this compound) at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well plates
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, purified DNA-PK enzyme, and the DNA-PK peptide substrate in a 96-well plate.
-
Add the test inhibitor at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Plot the kinase activity against the inhibitor concentration and determine the IC50 value.
Cellular γH2AX Assay for DNA Damage
This protocol describes a method to assess the cellular activity of a DNA-PK inhibitor by measuring its effect on the formation of γH2AX foci, a marker for DNA double-strand breaks.
Materials:
-
Human cancer cell line (e.g., HCT-116, A549)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
DNA-damaging agent (e.g., ionizing radiation or etoposide)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX (phospho-Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells in a multi-well plate or on coverslips and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 1 hour).
-
Induce DNA damage by exposing the cells to a DNA-damaging agent.
-
Incubate the cells for a desired time post-damage to allow for DNA repair (e.g., 1 to 24 hours).
-
Fix the cells with fixation solution.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate the cells with the primary anti-γH2AX antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the number and intensity of γH2AX foci per nucleus. A potent DNA-PK inhibitor is expected to increase the persistence of γH2AX foci after DNA damage, indicating an inhibition of DNA repair.
Visualizations
DNA-PK Signaling Pathway in NHEJ
Caption: DNA-PK signaling in non-homologous end joining (NHEJ).
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing a DNA-PK inhibitor's on-target activity.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jpp.krakow.pl [jpp.krakow.pl]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Effects of DNA-PK Inhibitors with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The inhibition of DNA-dependent protein kinase (DNA-PK) has emerged as a promising strategy to enhance the efficacy of traditional chemotherapeutic agents. By blocking a key component of the non-homologous end joining (NHEJ) DNA repair pathway, DNA-PK inhibitors can potentiate the cytotoxic effects of DNA-damaging chemotherapy, leading to synergistic anti-tumor activity. This guide provides a comparative analysis of the synergistic effects of different DNA-PK inhibitors when combined with various chemotherapy drugs, supported by experimental data from preclinical and clinical studies.
Data Presentation: In Vitro and In Vivo Synergy
The following tables summarize the quantitative data on the synergistic effects of various DNA-PK inhibitors with different chemotherapies. The data is compiled from studies on different cancer cell lines and in vivo models.
In Vitro Synergistic Effects
| DNA-PK Inhibitor | Chemotherapy | Cancer Type | Cell Line(s) | Key Synergy Data | Reference(s) |
| AZD7648 | Doxorubicin | Soft-Tissue Sarcoma | Multiple STS cell lines | Additive to synergistic effects observed across 10 different STS cell lines.[1] | [1] |
| Peposertib (M3814) | Doxorubicin | Synovial Sarcoma | SYO-1, HS-SY-II | Potent synergy with Loewe synergy scores >10 in combination.[2] | [2] |
| NU7441 | Etoposide (VP-16) | Glioblastoma | MO59 K (DNA-PK proficient), MO59 J (DNA-PK deficient) | Combination Index (CI) < 0.1, indicating very strong synergy in MO59 K cells.[3] | [3] |
| CC-115 | Carboplatin | Lung Squamous Cell Carcinoma | Multiple NSCLC cell lines | Synergy observed in 6 out of 14 NSCLC cell lines, particularly in PIK3CA-mutant LUSC.[4] | [4] |
In Vivo Synergistic Effects
| DNA-PK Inhibitor | Chemotherapy | Cancer Model | Key Synergy Data | Reference(s) |
| AZD7648 | Doxorubicin | Soft-Tissue Sarcoma PDX models | Combination treatment led to sustained tumor regressions.[5] | [5] |
| Peposertib (M3814) | Pegylated Liposomal Doxorubicin (PLD) | Synovial Sarcoma PDX models (CTG-2004, CTG-1173) | Significant tumor growth inhibition in combination compared to single agents (p < 0.0001).[2][6] | [2][6] |
| NU7441 | Etoposide (VP-16) | Glioblastoma Xenograft | Not explicitly detailed in the provided search results. | |
| CC-115 | Carboplatin + Paclitaxel | Lung Squamous Cell Carcinoma PDX and cell line xenografts | Significant inhibition of tumor growth and increased overall survival compared to either treatment alone.[4] | [4] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
DNA-PK in Non-Homologous End Joining (NHEJ) Pathway
Caption: The Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair, highlighting the central role of DNA-PKcs and the point of inhibition by DNA-PK inhibitors.
General Experimental Workflow for In Vitro Synergy Assessment
Caption: A generalized workflow for assessing the synergistic effects of a DNA-PK inhibitor and a chemotherapy agent in vitro.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell lines and reagents.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the DNA-PK inhibitor, the chemotherapeutic agent, and their combination in a fixed ratio. Include untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Use this data to determine IC50 values and for synergy calculations.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the DNA-PK inhibitor, chemotherapy, or their combination for 48-72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Clonogenic Survival Assay
-
Cell Seeding: Plate a known number of single cells into 6-well plates.
-
Treatment: Treat the cells with the drugs for a specified period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate for 10-14 days to allow for colony formation (a colony is defined as a cluster of at least 50 cells).
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NOD/SCID).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups: vehicle control, DNA-PK inhibitor alone, chemotherapy alone, and the combination. Administer the drugs according to the specified dose and schedule (e.g., oral gavage for the inhibitor, intraperitoneal injection for chemotherapy).
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Data Analysis: Plot the mean tumor volume over time for each group. Analyze for statistically significant differences in tumor growth inhibition between the combination group and the single-agent groups.
Synergy Calculation (Chou-Talalay Method)
The combination index (CI) is calculated using the Chou-Talalay method, which is based on the median-effect equation.[7][8] The CI provides a quantitative measure of the interaction between two drugs.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The dose-reduction index (DRI) can also be calculated to quantify the extent to which the dose of one drug in a synergistic combination can be reduced to achieve a given effect level.[9]
Conclusion
The presented data strongly supports the synergistic potential of combining DNA-PK inhibitors with conventional chemotherapy. This approach has demonstrated enhanced anti-tumor efficacy in a variety of cancer types, including soft-tissue sarcomas, glioblastoma, and lung cancer. The provided experimental protocols and diagrams offer a foundational resource for researchers aiming to explore and validate these synergistic interactions in their own studies. Further investigation into optimal drug combinations, dosing schedules, and patient selection biomarkers will be crucial for the successful clinical translation of this promising therapeutic strategy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. DNA-Dependent Protein Kinase Inhibitor Peposertib Potentiates the Cytotoxicity of Topoisomerase II Inhibitors in Synovial Sarcoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of DNA-PK potentiates the synergistic effect of NK314 and etoposide combination on human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Calculation of the Combination Index (CI) [bio-protocol.org]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
Validating the Radiosensitizing Effect of DNA-PK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the DNA-dependent protein kinase (DNA-PK) inhibitor, DNA-PK-IN-8, and other notable DNA-PK inhibitors used in research and clinical trials to enhance the efficacy of radiotherapy. This document summarizes key performance data, details experimental protocols for validation, and visualizes the underlying biological pathways.
Introduction to DNA-PK Inhibition and Radiosensitization
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) induced by ionizing radiation.[1][2][3] By inhibiting DNA-PK, the repair of radiation-induced DNA damage is impaired, leading to increased cancer cell death and enhanced sensitivity to radiation. This makes DNA-PK inhibitors promising radiosensitizing agents for cancer therapy.[1][3] Several small molecule inhibitors of DNA-PK have been developed and are under investigation, including this compound, peposertib (M3814), AZD7648, and VX-984.[4]
Comparative Analysis of DNA-PK Inhibitors
While this compound is a potent inhibitor of DNA-PK with a reported IC50 of 0.8 nM for its antiproliferative activity, publicly available data quantifying its specific radiosensitizing effect through metrics like dose enhancement factor (DEF) or sensitizer enhancement ratio (SER) is limited. Therefore, this guide presents available data for other well-characterized DNA-PK inhibitors to provide a benchmark for researchers aiming to validate the radiosensitizing potential of this compound or other novel inhibitors.
Quantitative Performance Data
The following tables summarize the radiosensitizing effects of several DNA-PK inhibitors based on published data. The Dose Enhancement Factor (DEF) and Sensitizer Enhancement Ratio (SER) are common metrics used to quantify the magnitude of radiosensitization. A higher value indicates a greater enhancement of radiation-induced cell killing.
| Inhibitor | Cell Line | Concentration | Radiation Dose | Dose Enhancement Factor (DEF) / Sensitizer Enhancement Ratio (SER) | Reference |
| AZD7648 | MC38 | 100 nM | Not Specified | DEF37 = 1.07 | [5] |
| MC38 | 1 µM | Not Specified | DEF37 = 2.02 | [5] | |
| VX-984 | U251 | 100 nM | Not Specified | DEF at SF0.1 = 1.4 | |
| U251 | 250 nM | Not Specified | DEF at SF0.1 = 2.1 | ||
| NSC11 | 100 nM | Not Specified | DEF at SF0.1 = 1.1 | ||
| NSC11 | 250 nM | Not Specified | DEF at SF0.1 = 1.5 | ||
| NSC11 | 500 nM | Not Specified | DEF at SF0.1 = 1.9 | ||
| NU5455 | Various Cancer Cell Lines | 1 µM | Not Specified | SER80 = 1.5 - 5.0 (median 2.3) | [6] |
Table 1: In Vitro Radiosensitization by DNA-PK Inhibitors. DEF37 and DEF at SF0.1 refer to the dose enhancement factor at 37% and 10% cell survival, respectively. SER80 is the sensitizer enhancement ratio at 80% inhibition of clonogenic cell survival.
| Inhibitor | Tumor Model | Host | Inhibitor Dose | Radiation Regimen | Outcome | Reference |
| Peposertib (M3814) | FaDu xenografts | Mice | 100 mg/kg PO | 5 Gy | Statistically significant reduction in surviving fraction | [4] |
| AZD7648 | FaDu xenografts | Mice | 3, 10, 30, 100 mg/kg PO | 10 Gy | Dose-dependent increase in time to tumor volume doubling | [4] |
Table 2: In Vivo Radiosensitization by DNA-PK Inhibitors.
Key Experimental Protocols
Accurate and reproducible experimental design is critical for validating the radiosensitizing effect of any compound. Below are detailed protocols for essential assays.
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates or culture dishes
-
Irradiator (e.g., X-ray or gamma-ray source)
-
Fixation solution (e.g., 10% formalin or 4% paraformaldehyde)
-
Staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and prepare a single-cell suspension.
-
Determine the appropriate number of cells to seed for each treatment condition to obtain a countable number of colonies (typically 50-150) at the end of the experiment. This will depend on the cell line's plating efficiency and the expected toxicity of the treatment.
-
Seed the cells into 6-well plates and allow them to attach for at least 4 hours in a 37°C, 5% CO2 incubator.
-
-
Treatment:
-
Aspirate the medium and add fresh medium containing the DNA-PK inhibitor at the desired concentrations. Incubate for a predetermined time (e.g., 1-24 hours) before irradiation.
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
-
Incubation:
-
Incubate the plates for 7-14 days, or until colonies in the control wells (no drug, no radiation) contain at least 50 cells.
-
-
Fixation and Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Add fixation solution and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and add the crystal violet staining solution. Incubate for 10-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies containing ≥50 cells.
-
Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies counted / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies counted) / (Number of cells seeded x PE/100).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate cell survival curves.
-
The Dose Enhancement Factor (DEF) can be calculated by dividing the radiation dose required to achieve a certain survival level (e.g., 10%) without the drug by the dose required to achieve the same survival level with the drug.
-
γH2AX Foci Formation Assay
This immunofluorescence-based assay is used to quantify DNA double-strand breaks. An increase in the number and persistence of γH2AX foci indicates inhibition of DNA repair.[4]
Materials:
-
Cells grown on coverslips or in chamber slides
-
Fixation solution (4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.2-0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA or goat serum in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-labeled anti-species IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips or chamber slides and allow them to attach.
-
Treat the cells with the DNA-PK inhibitor and/or radiation as described for the clonogenic assay.
-
At various time points after irradiation (e.g., 0.5, 2, 6, 24 hours), proceed to fixation.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
-
Western Blotting for Phospho-DNA-PKcs (Ser2056)
This technique is used to measure the inhibition of DNA-PK autophosphorylation, a key indicator of its activation in response to DNA damage.
Materials:
-
Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-DNA-PKcs (Ser2056) and anti-total DNA-PKcs
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Treat cells with the DNA-PK inhibitor and/or radiation.
-
At desired time points, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-DNA-PKcs (Ser2056) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total DNA-PKcs or a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the DNA-PK signaling pathway and the experimental workflow for validating radiosensitizers.
Caption: DNA-PK signaling pathway in response to radiation-induced DNA damage.
Caption: Experimental workflow for validating the radiosensitizing effect of a DNA-PK inhibitor.
Conclusion
References
- 1. DNA-PK Inhibition Shows Differential Radiosensitization in Orthotopic GBM PDX Models Based on DDR Pathway Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Combined ATR and DNA-PK Inhibition Radiosensitizes Tumor Cells Independently of Their p53 Status [frontiersin.org]
- 3. Synergistic radiosensitizing effect of BR101801, a specific DNA-dependent protein kinase inhibitor, in various human solid cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between DNA-PK-IN-8 and Other DNA Damage Response Inhibitors
For researchers, scientists, and drug development professionals, understanding the landscape of drug resistance is paramount to developing effective cancer therapies. This guide provides a comparative analysis of the potential cross-resistance between DNA-PK-IN-8, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, and other key inhibitors of the DNA Damage Response (DDR) pathway, including PARP, ATM, and ATR inhibitors.
The DDR is a complex network of signaling pathways that cells activate to repair damaged DNA. Key players in this network include DNA-PK, Poly(ADP-ribose) polymerase (PARP), Ataxia-Telangiectasia Mutated (ATM), and Ataxia Telangiectasia and Rad3-related (ATR). Inhibitors targeting these proteins have emerged as promising anti-cancer agents, particularly in tumors with deficiencies in specific DNA repair pathways. However, the development of resistance, including cross-resistance where resistance to one inhibitor confers resistance to another, remains a significant clinical challenge.
Understanding the Key Players in the DNA Damage Response
The intricate interplay between DNA-PK, ATM, ATR, and PARP forms the basis of cellular response to DNA damage. A simplified representation of these interconnected pathways is illustrated below.
Figure 1. Simplified DNA Damage Response Pathways. This diagram illustrates the central roles of DNA-PK in Non-Homologous End Joining (NHEJ), ATM in Homologous Recombination (HR), and PARP and ATR in Single-Strand Break repair and replication stress response. The crosstalk between these pathways highlights the potential for compensatory mechanisms and cross-resistance.
Comparative Inhibitor Potency
While direct comparative data for this compound in resistant cell lines is limited, the following table summarizes the half-maximal inhibitory concentrations (IC50) of various DNA-PK, ATM, and ATR inhibitors in different cancer cell lines. This provides a baseline for understanding their relative potencies.
| Inhibitor | Target | Cell Line | IC50 (nM) | Reference |
| This compound | DNA-PK | - | 0.8 | [1] |
| CC-115 | DNA-PK/mTOR | HSC4 | 4800 | [2] |
| CAL33 | 2600 | [2] | ||
| KU-0060648 | DNA-PK/PI3K | - | 5 | [3] |
| NU7441 | DNA-PK | - | 13 | [4] |
| AZD0156 | ATM | HSC4 | 8100 | [2] |
| CAL33 | 4700 | [2] | ||
| VE-822 | ATR | HSC4 | 1000 | [2] |
| CAL33 | 1900 | [2] |
Note: The IC50 value for this compound is from its supplier, Medchemexpress, and represents its biochemical potency. Cellular IC50 values can vary depending on the cell line and assay conditions.
Mechanisms of Cross-Resistance
The interconnected nature of the DDR pathways suggests that resistance to one inhibitor can be influenced by the activity of another. Several potential mechanisms of cross-resistance are being investigated:
-
Pathway Redundancy and Upregulation: Cancer cells can develop resistance by upregulating a compensatory DNA repair pathway. For instance, cells resistant to PARP inhibitors, which are effective in tumors with deficient homologous recombination (HR), may become more reliant on the DNA-PK-mediated non-homologous end joining (NHEJ) pathway for survival. In such cases, these cells could exhibit increased sensitivity to DNA-PK inhibitors like this compound. Conversely, resistance to a DNA-PK inhibitor might arise from an enhanced HR or ATR-dependent signaling.
-
Synthetic Lethality and Collateral Sensitivity: The concept of synthetic lethality, where the simultaneous loss of two genes or pathways is lethal while the loss of either one is not, is a cornerstone of DDR inhibitor therapy. This can also lead to collateral sensitivity, where resistance to one drug sensitizes the cells to another. For example, long-term inhibition of ATR has been shown to induce hypersensitivity to PARP inhibitors in a DNA-PK-dependent manner. This suggests that ATR inhibitor-resistant cells might be vulnerable to DNA-PK inhibition.
-
Common Resistance Mechanisms: Some resistance mechanisms, such as increased drug efflux through transporters like MDR1 (P-glycoprotein), can confer broad cross-resistance to multiple inhibitors, including those targeting different DDR pathways.
Experimental Protocols for Assessing Cross-Resistance
Evaluating the cross-resistance profile of a new inhibitor like this compound is a critical step in its preclinical development. A generalized workflow for such an assessment is outlined below.
Figure 2. Generalized Experimental Workflow for Cross-Resistance Assessment. This flowchart outlines the key steps in developing a drug-resistant cell line and subsequently evaluating its sensitivity to a second inhibitor to determine cross-resistance or collateral sensitivity.
Detailed Methodologies
1. Development of Resistant Cell Lines:
-
Cell Culture: Start with a cancer cell line of interest and culture it under standard conditions.
-
Initial IC50 Determination: Determine the baseline IC50 of the first inhibitor (e.g., a PARP inhibitor) using a cell viability assay such as the MTT or CellTiter-Glo assay.
-
Dose Escalation: Continuously expose the cells to the inhibitor, starting at a concentration below the IC50. Gradually increase the concentration in a stepwise manner as the cells adapt and resume proliferation.
-
Clonal Selection: Once cells are able to proliferate at a significantly higher concentration of the inhibitor, isolate single-cell clones to ensure a homogenous resistant population.
-
Confirmation of Resistance: Characterize the resistant clones by determining the new IC50 of the first inhibitor and comparing it to the parental cell line. A significant fold-increase in IC50 confirms resistance.
2. IC50 Determination for Cross-Resistance Assessment:
-
Cell Seeding: Seed both the parental and the resistant cell lines in 96-well plates at an optimal density.
-
Drug Treatment: Treat the cells with a serial dilution of the second inhibitor (e.g., this compound). Include appropriate vehicle controls.
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings in the untreated control wells (typically 48-72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to measure the metabolic activity or ATP content, which correlates with the number of viable cells.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion and Future Directions
The intricate network of the DNA damage response presents both opportunities and challenges for targeted cancer therapy. While inhibitors of key DDR proteins like DNA-PK, PARP, ATM, and ATR hold great promise, the emergence of resistance is a critical hurdle. Understanding the potential for cross-resistance between these agents is essential for designing effective combination therapies and sequencing strategies.
Although direct experimental evidence for the cross-resistance profile of this compound is currently lacking in the public domain, the known interplay between DDR pathways provides a strong rationale for further investigation. Based on the behavior of other DNA-PK inhibitors, it is plausible that resistance to PARP, ATM, or ATR inhibitors could be overcome by targeting DNA-PK with potent inhibitors like this compound.
Future research should focus on generating robust preclinical data to specifically characterize the efficacy of this compound in cell lines with acquired resistance to other DDR inhibitors. Such studies will be invaluable in guiding the clinical development of this compound and optimizing its potential to improve outcomes for cancer patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinase Inhibitors of DNA-PK, ATM and ATR in Combination with Ionizing Radiation Can Increase Tumor Cell Death in HNSCC Cells While Sparing Normal Tissue Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DNA-PK as an Emerging Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DNA-PK Inhibitors: M3814 vs. DNA-PK-IN-8 in Homology-Directed Repair
For Researchers, Scientists, and Drug Development Professionals
The precise modification of the genome through Homology-Directed Repair (HDR) is a cornerstone of modern gene editing. A key strategy to enhance the efficiency of this process is the transient inhibition of the competing Non-Homologous End Joining (NHEJ) pathway. Central to NHEJ is the DNA-dependent protein kinase (DNA-PK), making its inhibitors valuable tools for researchers. This guide provides a comparative analysis of two potent DNA-PK inhibitors, M3814 (Nedisertib) and DNA-PK-IN-8, and their impact on HDR.
Mechanism of Action: Targeting the Gatekeeper of NHEJ
Both M3814 and this compound are small molecule inhibitors that target the catalytic subunit of DNA-PK (DNA-PKcs). By binding to the ATP-binding pocket of the kinase domain, these inhibitors prevent the autophosphorylation of DNA-PKcs and the subsequent phosphorylation of its downstream targets, effectively halting the NHEJ cascade. This blockade of the primary DNA double-strand break (DSB) repair pathway is hypothesized to increase the likelihood of the cell utilizing the alternative HDR pathway, which relies on a homologous template for precise repair.
Performance in Homology-Directed Repair
M3814: A Robust Enhancer of HDR
Multiple studies have demonstrated the capacity of M3814 to boost HDR efficiency across various cell lines and experimental setups. For instance, in CRISPR-Cas9 mediated gene editing experiments in K562 cells, M3814 has been shown to increase the rate of HDR from a baseline of 18% to as high as 81%[1][2][3]. Other studies have reported a 2- to 10-fold increase in ssDNA-mediated HDR in human induced pluripotent stem cells (hiPSCs), human embryonic stem cells (hESCs), and K562 cells upon treatment with M3814[3]. Furthermore, a direct comparison with the older DNA-PK inhibitor NU7026 revealed M3814 to be more potent, inducing a 4-fold increase in HDR compared to a 1.7-fold increase with NU7026 in K562 cells[3].
| Cell Line | Experimental System | Fold Increase in HDR | Reference |
| K562 | CRISPR-Cas9 | from 18% to 81% | [1][2][3] |
| hiPSCs, hESCs, K562 | ssDNA-mediated | 2- to 10-fold | [3] |
| K562 | CRISPR-Cas9 | 4-fold | [3] |
| Primary CD4+ T cells | CRISPR-Cas9-HiFi RNP | 2.8-fold | [4] |
This compound: A Potent Inhibitor Awaiting HDR Characterization
This compound is recognized as a highly potent and selective DNA-PK inhibitor. However, to date, there is a lack of published studies that specifically quantify its effect on enhancing HDR efficiency. While its mechanism of action strongly suggests it would promote HDR by inhibiting NHEJ, direct experimental data is needed for a conclusive comparison with M3814.
Experimental Protocols
To aid researchers in evaluating the impact of DNA-PK inhibitors on HDR, we provide a generalized protocol for a typical CRISPR-Cas9 mediated HDR experiment.
General Protocol for Assessing HDR Enhancement by DNA-PK Inhibitors
1. Cell Culture and Maintenance:
-
Culture the cell line of interest (e.g., K562, HEK293T, or hiPSCs) under standard conditions.
2. Design and Preparation of CRISPR-Cas9 Components and Donor Template:
-
Design a single guide RNA (sgRNA) targeting the genomic locus of interest.
-
Synthesize or clone the sgRNA.
-
Prepare high-quality Cas9 nuclease (protein or expression plasmid).
-
Design and synthesize a donor template with homology arms flanking the desired edit. This can be a single-stranded oligodeoxynucleotide (ssODN) for small edits or a plasmid/AAV6 vector for larger insertions.
3. Transfection/Electroporation:
-
On the day of transfection, ensure cells are at the optimal confluency and viability.
-
Prepare the transfection complexes containing Cas9, sgRNA, and the donor template according to the manufacturer's protocol for the chosen transfection reagent or electroporation system.
-
Transfect or electroporate the cells with the CRISPR-Cas9 components and the donor template.
4. Treatment with DNA-PK Inhibitor:
-
Immediately following transfection/electroporation, add the DNA-PK inhibitor (M3814 or this compound) to the cell culture medium at a pre-determined optimal concentration. A concentration range of 0.5 µM to 5 µM is a common starting point for M3814.
-
Include a vehicle control (e.g., DMSO) for comparison.
-
Incubate the cells with the inhibitor for 24 to 72 hours.
5. Genomic DNA Extraction and Analysis:
-
After the incubation period, harvest the cells and extract genomic DNA.
-
Quantify HDR efficiency using one of the following methods:
-
Next-Generation Sequencing (NGS): Amplify the target locus by PCR and perform deep sequencing to quantify the percentage of reads containing the precise HDR-mediated edit versus those with indels (from NHEJ) or wild-type sequence.
-
Flow Cytometry: If the HDR event introduces a fluorescent reporter (e.g., GFP), the percentage of fluorescent cells can be quantified by flow cytometry.
-
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Conclusion
M3814 has emerged as a potent and well-documented enhancer of HDR efficiency, making it a valuable tool for researchers aiming to achieve precise gene editing. The substantial increase in HDR rates observed in multiple studies underscores its utility in various cell types. While this compound is a powerful inhibitor of the NHEJ pathway's core kinase, the absence of direct, quantitative data on its HDR-enhancing capabilities necessitates further investigation to fully assess its comparative efficacy. The provided experimental framework offers a robust starting point for researchers to conduct their own comparative studies and to explore the potential of these and other DNA-PK inhibitors in their specific research applications.
References
A Comparative Guide to the Pharmacokinetic Properties of DNA-PK Inhibitors: DNA-PK-IN-8 Versus Newer Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of DNA-dependent protein kinase (DNA-PK) inhibitors is rapidly evolving, with newer compounds emerging to challenge established research tools like DNA-PK-IN-8. This guide provides a comprehensive comparison of the pharmacokinetic (PK) properties of this compound against a selection of newer inhibitors, including M3814 (peposertib), AZD7648, and KU-0060648. Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these molecules is critical for the design and interpretation of preclinical and clinical studies.
Executive Summary
DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[1][2][3][4] Inhibition of DNA-PK is a promising strategy to enhance the efficacy of radiotherapy and certain chemotherapies. While this compound has been a valuable tool for in vitro and in vivo research, newer inhibitors have been developed with potentially improved pharmacokinetic profiles, offering advantages in terms of oral bioavailability, exposure, and dosing schedules. This guide summarizes the available quantitative PK data, details relevant experimental methodologies, and provides a visual representation of the DNA-PK signaling pathway.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for this compound and newer inhibitors. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions, species, and analytical methods.
| Inhibitor | Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) |
| This compound | Rat (Sprague-Dawley) | 5 mg/kg (PO) | N/A | N/A | N/A | N/A | "Reasonable"[5] |
| M3814 (Peposertib) | Human (Healthy Volunteers) | 100 mg (Tablet, fasted) | 1.0 | N/A | N/A | ~5.5 | N/A |
| M3814 (Peposertib) | Human (Healthy Volunteers) | 100 mg (Tablet, fed) | 3.5 | N/A | N/A | N/A | N/A |
| M3814 (Peposertib) | Human (Patients) | 50-250 mg (Once daily) | N/A | N/A | <25% (Metabolite M467 vs. Peposertib) | 5-6 | N/A[3] |
| AZD7648 | Preclinical Species | N/A | N/A | N/A | N/A | N/A | Good[6] |
| KU-0060648 | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
N/A: Not available from the reviewed sources.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing pharmacokinetic studies. Below are generalized methodologies for key experiments cited in the evaluation of these DNA-PK inhibitors.
Oral Pharmacokinetic Study in Rodents (General Protocol)
This protocol outlines a typical procedure for assessing the pharmacokinetic properties of a small molecule inhibitor following oral administration to mice or rats.
1. Animal Models:
-
Male or female mice (e.g., CD-1, BALB/c) or rats (e.g., Sprague-Dawley, Wistar) are used. Animals are typically fasted overnight before dosing.[7]
2. Drug Formulation and Administration:
-
The inhibitor is formulated in a suitable vehicle (e.g., 0.5% methylcellulose, 10% DMSO in saline) to a desired concentration.
3. Blood Sampling:
-
Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[9]
-
Blood can be collected via various methods, including tail vein, saphenous vein, or retro-orbital sinus sampling. For serial sampling from the same animal, methods like saphenous vein bleeding are preferred to minimize animal usage and inter-individual variability.[7][9]
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to obtain plasma.[7]
4. Bioanalysis:
-
Plasma concentrations of the inhibitor and its potential metabolites are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability are calculated from the plasma concentration-time data using non-compartmental analysis.[10] Oral bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous administration of the same compound.[10]
Mandatory Visualization
DNA-PK in the Non-Homologous End Joining (NHEJ) Pathway
The following diagram illustrates the central role of DNA-PK in the NHEJ pathway for repairing DNA double-strand breaks.
Experimental Workflow for Oral Pharmacokinetic Study
The following diagram outlines the typical workflow for conducting an oral pharmacokinetic study in a rodent model.
Discussion
The available data indicate a significant evolution in the pharmacokinetic properties of DNA-PK inhibitors. While this compound is described as having "reasonable" oral pharmacokinetic properties, newer inhibitors like M3814 (peposertib) have undergone more extensive characterization in both preclinical and clinical settings.[3][5]
For M3814, a human study in healthy volunteers demonstrated that food can delay its absorption, with the time to maximum concentration (Tmax) shifting from 1.0 hour in a fasted state to 3.5 hours when taken with food. The terminal half-life in patients is approximately 5 to 6 hours, suggesting that twice-daily dosing might be necessary to maintain therapeutic concentrations.[3]
AZD7648 is reported to have good bioavailability and predictable pharmacokinetics in preclinical species, which are desirable characteristics for a drug candidate.[6] However, specific quantitative data for a direct comparison is not yet publicly available. Similarly, while KU-0060648 is a potent dual inhibitor of DNA-PK and PI3K, its in vivo pharmacokinetic profile remains to be fully elucidated in the public domain.
The lack of comprehensive, publicly available pharmacokinetic data for this compound, AZD7648, and KU-0060648 makes a direct and complete comparison challenging. Researchers should consider these data gaps when selecting an inhibitor for their studies and may need to conduct their own pharmacokinetic assessments to determine the optimal dosing regimen for their specific experimental model.
Conclusion
The development of newer DNA-PK inhibitors has been driven by the need for improved drug-like properties, including better oral bioavailability and more predictable pharmacokinetic profiles. While this compound remains a useful research tool, compounds like M3814 (peposertib) and AZD7648 represent a step forward in the pursuit of clinically viable DNA-PK inhibitors. As more data on these and other emerging inhibitors become available, the ability to select the most appropriate compound for a given research or therapeutic application will be greatly enhanced. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers entering this exciting field of drug discovery.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. mayo.edu [mayo.edu]
Assessing the Specificity of DNA-PK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks in human cells.[1][2] Its central role in DNA repair has made it an attractive target for cancer therapy, with the aim of sensitizing tumor cells to DNA-damaging agents. A key challenge in the development of kinase inhibitors is ensuring their specificity to minimize off-target effects. This guide provides a comparative analysis of the specificity of DNA-PK-IN-8 and other notable DNA-PK inhibitors, supported by available experimental data.
Introduction to DNA-PK and Its Inhibition
DNA-PK is a serine/threonine protein kinase composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[1] The Ku heterodimer recognizes and binds to broken DNA ends, recruiting and activating DNA-PKcs. Activated DNA-PKcs then phosphorylates a variety of downstream targets to facilitate the repair process. Inhibition of DNA-PK can enhance the efficacy of radiotherapy and chemotherapy by preventing cancer cells from repairing the induced DNA damage.
Comparative Analysis of DNA-PK Inhibitor Specificity
The ideal DNA-PK inhibitor should exhibit high potency towards its intended target while displaying minimal activity against other kinases in the human kinome. Kinome screening, a broad panel assessment of a compound's activity against a large number of kinases, is the gold standard for determining inhibitor specificity.
| Inhibitor | DNA-PK IC50 | Kinome Screening Data Summary |
| This compound | 0.8 nM[3] | Stated to be "highly potent, selective"[3], however, comprehensive public kinome screening data is not readily available. |
| NU7441 | 14 nM[4][5] | Tested against a panel of 60 other kinases at 10 µM and showed no inhibitory activity.[6] It exhibits at least 100-fold selectivity for DNA-PK over other PI3K-like kinases (PIKK) family members such as mTOR, PI 3-K, ATM, and ATR.[5][7] |
| AZD7648 | 0.6 nM[8] | Demonstrates high selectivity with over 100-fold greater potency for DNA-PK compared to a panel of 396 other kinases.[9][10] |
| M3814 (Peposertib) | Not explicitly stated in the provided results. | Described as a potent and selective DNA-PK inhibitor.[11] |
| VX-984 (M9831) | Not explicitly stated in the provided results. | Characterized as a potent and selective DNA-PK inhibitor that can cross the blood-brain barrier.[12][13] |
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
Experimental Protocols
Kinome Screening (General Protocol)
Comprehensive assessment of inhibitor specificity is typically performed using commercially available platforms such as KINOMEscan™. The general principle of this assay is a competition binding assay.
-
Assay Principle: A test compound is incubated with a panel of DNA-tagged kinases. These kinases are then exposed to an immobilized, active-site directed ligand.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.
-
Data Analysis: The results are typically expressed as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a vehicle control. This "percent of control" value is then used to determine the binding affinity and selectivity of the inhibitor across the kinome.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the context of DNA-PK inhibition and the process of assessing inhibitor specificity, the following diagrams are provided.
Caption: DNA-PK signaling pathway in Non-Homologous End Joining (NHEJ).
Caption: General experimental workflow for kinome screening.
Conclusion
While this compound is reported to be a highly potent inhibitor of DNA-PK, a comprehensive, publicly available kinome-wide screen is necessary to definitively establish its specificity. In contrast, inhibitors like NU7441 and AZD7648 have more extensive documentation of their selectivity profiles, demonstrating minimal off-target activity against large panels of other kinases. For researchers and drug developers, it is crucial to consider the breadth of specificity testing when selecting or developing a DNA-PK inhibitor. A highly specific inhibitor is more likely to yield clear, on-target biological effects and have a more favorable safety profile in therapeutic applications.
References
- 1. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NU 7441 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Plan for DNA-PK-IN-8
This document provides crucial safety and logistical information for the proper handling and disposal of DNA-PK-IN-8, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor.[1][2] Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals working with this compound.
Immediate Safety Precautions
Before handling this compound, it is imperative to be familiar with the following safety protocols. Kinase inhibitors, as a class of compounds, require careful handling to avoid potential exposure and adverse health effects.[3][4]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use protective gloves (e.g., nitrile gloves).
-
Skin and Body Protection: A lab coat or other impervious clothing is required to prevent skin contact.
-
Respiratory Protection: If working with the powdered form or creating aerosols, a suitable respirator should be used within a well-ventilated area or a fume hood.[5]
General Handling:
-
Avoid inhalation, and contact with eyes and skin.[5]
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Wash hands thoroughly after handling.
-
Ensure adequate ventilation in the work area. An accessible safety shower and eye wash station are highly recommended.[5]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Seek immediate medical attention.
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must be carried out in accordance with local, regional, and national environmental regulations.[6] The following steps provide a general guideline for proper disposal.
Step 1: Decontamination of Labware and Surfaces
-
All labware (e.g., glassware, spatulas) and surfaces that have come into contact with this compound should be decontaminated.
-
Wipe down surfaces and equipment by scrubbing with a suitable solvent such as alcohol.
Step 2: Segregation of Waste
-
Segregate all waste contaminated with this compound from general laboratory waste.
-
This includes unused compound, contaminated PPE, and cleaning materials.
Step 3: Waste Containment
-
Solid Waste: Place all solid waste, including contaminated gloves, wipes, and plasticware, into a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste:
-
For small spills of this compound solutions, absorb the liquid with an inert material such as sand, diatomite, or universal binders.[5]
-
Carefully sweep up the absorbed material and place it into the designated chemical waste container.
-
Larger volumes of liquid waste containing this compound should be collected in a labeled, sealed, and chemically resistant container.
-
Step 4: Labeling and Storage
-
Clearly label the chemical waste container with the name of the compound (this compound) and any other hazardous components.
-
Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials, pending pickup by a licensed hazardous waste disposal service.[5]
Step 5: Professional Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a certified chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[5]
Below is a diagram illustrating the workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | DNA-PK抑制剂 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing and managing toxicities induced by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA-PK-IN-6|2711810-41-0|MSDS [dcchemicals.com]
- 6. analytik-jena.co.jp [analytik-jena.co.jp]
Personal protective equipment for handling DNA-PK-IN-8
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, handling, and disposal information for the potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, DNA-PK-IN-8. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
Immediate Safety and Handling Precautions
This compound is a potent research chemical. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling similar chemical compounds and information from the SDS of a related compound, DNA-PK-IN-6.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If working with the powdered form or creating aerosols, a properly fitted respirator is necessary.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions.
-
Ensure an eyewash station and safety shower are readily accessible.
General Handling:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Physical and Chemical Properties
A comprehensive set of physical and chemical properties for this compound is not fully available. The following table summarizes the known quantitative data.
| Property | Value | Source |
| Purity | 99.74% | --INVALID-LINK-- |
| CAS Number | 2823369-81-7 | --INVALID-LINK-- |
| IC₅₀ | 0.8 nM | --INVALID-LINK-- |
Storage and Disposal
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is -20°C for the powder form and -80°C for solutions in solvent.
-
Keep away from direct sunlight and sources of ignition.
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Unused Compound: Dispose of as hazardous chemical waste. Do not discard into the environment, drains, or sewer systems.
-
Contaminated Materials: Any lab supplies (e.g., pipette tips, tubes, gloves) that have come into contact with this compound should be considered contaminated and disposed of as hazardous waste.
-
Solutions: Solutions containing this compound should be collected in a designated, labeled waste container for chemical waste disposal.
Experimental Protocols
Below are detailed methodologies for key experiments to characterize the activity of this compound.
Western Blot for Phosphorylated H2AX (γH2A.X)
This protocol is designed to assess the inhibition of DNA-PK activity by measuring the levels of γH2A.X, a marker of DNA double-strand breaks.
Materials:
-
HCT-116 cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound
-
DNA damaging agent (e.g., Doxorubicin or ionizing radiation)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-γH2A.X (Ser139) and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed HCT-116 cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Induce DNA damage by treating with a DNA damaging agent (e.g., 1 µM Doxorubicin for 1 hour) or by exposing to ionizing radiation (e.g., 5 Gy).
-
Include appropriate controls (untreated, vehicle control, DNA damage only).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-γH2A.X antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane for the loading control.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[1][2][3]
Materials:
-
Cancer cell line of interest (e.g., HL-60)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include vehicle-only control wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Visualizations
DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)
Caption: DNA-PK signaling in NHEJ and its inhibition by this compound.
Experimental Workflow for γH2A.X Western Blot
Caption: Workflow for assessing this compound activity via γH2A.X Western blot.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
